molecular formula C16H25N3O2 B1445197 Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate CAS No. 1034975-35-3

Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B1445197
CAS No.: 1034975-35-3
M. Wt: 291.39 g/mol
InChI Key: DIFVPEGUJIXKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)13-6-5-12(11-14(13)17)19-9-7-18(4)8-10-19/h5-6,11H,7-10,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFVPEGUJIXKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034975-35-3
Record name 2-amino-4-(4-methylpiperazin-1-yl) benzoic acid tertbutyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.264.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate" basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in modern organic synthesis and medicinal chemistry. The document details its fundamental chemical and physical properties, established synthetic routes, and critical applications, particularly its role as a versatile building block in the development of novel therapeutic agents. Emphasis is placed on the practical aspects of handling, safety, and analytical characterization, offering researchers and drug development professionals a consolidated resource for leveraging this compound in their work.

Introduction and Strategic Importance

This compound is a multi-functional organic compound distinguished by its unique structural arrangement. It integrates three key pharmacophores onto a central benzene ring: an aniline moiety (2-amino), a tert-butyl ester (benzoate), and a 4-methylpiperazine substituent. This combination makes it a highly valuable scaffold in drug discovery. The piperazine ring, in particular, is a well-established motif in numerous approved drugs, known for improving aqueous solubility and providing a key site for molecular interactions with biological targets.[1][2] The amino and ester groups offer orthogonal handles for further chemical elaboration, allowing for the systematic construction of complex molecular architectures. Consequently, this compound serves as a pivotal starting material for creating libraries of novel molecules for screening and lead optimization.[1][3]

Physicochemical and Structural Properties

The compound typically presents as a white to off-white crystalline powder.[4] Its solubility profile is characteristic of a moderately polar organic molecule, showing good solubility in solvents like dimethyl sulfoxide (DMSO), chloroform, and ethanol.[4] The tert-butyl ester group provides significant steric hindrance, which can influence reaction kinetics at the carboxyl group and enhance the compound's stability against enzymatic hydrolysis compared to simpler alkyl esters.

Table 1: Core Chemical and Physical Data
PropertyValueSource(s)
IUPAC Name This compoundPubChem
CAS Number 1034975-35-3[4][5]
Molecular Formula C₁₆H₂₅N₃O₂[6]
Molecular Weight 291.39 g/mol [1]
Appearance White or off-white crystalline powder[4]
Solubility Soluble in ethanol, chloroform, DMSO[4]
Visualization of Molecular Structure

The structural arrangement of the functional groups is critical to the compound's reactivity and utility.

Caption: 2D structure of this compound.

Synthesis and Purification Workflow

The synthesis of this intermediate is critical for its availability in research. While multiple routes are conceivable, a common laboratory-scale approach involves the reaction between a substituted aminobenzoic acid precursor and N-methylpiperazine.

Experimental Protocol: Nucleophilic Aromatic Substitution

A prevalent method involves the nucleophilic aromatic substitution (SₙAr) reaction. This approach is favored for its reliability and scalability.

  • Precursor Selection: The synthesis typically starts with a di-substituted benzene ring, such as tert-butyl 2-amino-4-fluorobenzoate or a related compound where the 4-position has a good leaving group (e.g., -Cl, -NO₂). The fluorine atom activates the ring for nucleophilic attack and is an excellent leaving group. The tert-butyl ester and amino groups are often installed prior to the key substitution step.

  • Reaction Setup: The fluorinated precursor is dissolved in an appropriate polar aprotic solvent like DMSO or N,N-Dimethylformamide (DMF).

  • Nucleophilic Addition: 1-methylpiperazine is added to the solution, often in a slight excess to drive the reaction to completion. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is included to scavenge the hydrofluoric acid (HF) byproduct.

  • Heating and Monitoring: The reaction mixture is heated, typically between 80-120 °C. The choice of temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is then extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual aqueous-soluble impurities, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product as a pure solid.[4]

Causality in Experimental Design
  • Solvent Choice: Polar aprotic solvents (DMSO, DMF) are chosen because they effectively solvate the cationic intermediates of the SₙAr mechanism without interfering with the nucleophile, thereby accelerating the reaction.

  • Base: The inorganic base (K₂CO₃) is crucial. Without it, the HF generated would protonate the basic 1-methylpiperazine, rendering it non-nucleophilic and halting the reaction.

  • Purification: Crystallization is a highly effective method for purifying solid organic compounds, as it leverages differences in solubility between the desired product and impurities at different temperatures, resulting in a highly pure crystalline solid.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification A tert-butyl 2-amino-4-fluorobenzoate D Dissolve in DMSO A->D B 1-methylpiperazine B->D C K₂CO₃ (Base) C->D E Heat (80-120 °C) Monitor via TLC/HPLC D->E F Aqueous Work-up & Extraction E->F G Crystallization or Column Chromatography F->G H Final Product: tert-butyl 2-amino-4- (4-methylpiperazin-1-yl)benzoate G->H

Caption: General workflow for the synthesis and purification of the title compound.

Analytical Characterization

Structural confirmation and purity assessment are paramount. Standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals in the ¹H NMR spectrum include a singlet for the nine tert-butyl protons, distinct multiplets for the aromatic protons, and characteristic signals for the piperazine and N-methyl protons.[7][8]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[7]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Vendors like BLDpharm and ChemicalBook often provide access to spectral data for reference.[5][9]

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals.[4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents and strong acids.[10]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in pharmaceutical research. Its well-defined structure, featuring multiple points for chemical modification, makes it an ideal scaffold for the synthesis of diverse compound libraries. The synthetic protocols are robust and scalable, ensuring its accessibility for research and development. Proper handling and analytical verification are essential to ensure the integrity of experimental outcomes. This guide serves as a foundational resource for scientists aiming to incorporate this versatile building block into their research programs.

References

  • ChemBK. (2024, April 9). This compound. Available at: [Link]

  • PubChem. 2-Amino-4-(4-methylpiperazin-1-yl) benzoic acid tertbutyl ester. Available at: [Link]

  • PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. Available at: [Link]

  • Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]

  • Molecules. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

Sources

"Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Abstract

This compound is a novel organic compound with a chemical structure suggestive of potential pharmacological activity.[1][2] Comprising a benzoate moiety, an amino group, and a 4-methylpiperazine ring, this molecule integrates functionalities present in various known bioactive agents.[2] The piperazine ring is a common scaffold in medicinal chemistry, known to impart a wide range of biological activities, often through interaction with central nervous system targets.[3][4] Similarly, aminobenzoate derivatives have been explored for their therapeutic potential, including analgesic and anti-inflammatory effects.[5] This guide presents a comprehensive, systematic framework for the elucidation of the mechanism of action of this compound, from initial characterization and target identification to in-depth mechanistic studies and preclinical validation. It is intended for researchers and drug development professionals seeking to characterize novel chemical entities.

Introduction and Physicochemical Profiling

This compound, hereafter referred to as Compound X, is a small molecule with the chemical formula C16H25N3O2.[6] While its specific biological activities are not yet characterized, its structural motifs provide a rational basis for investigation. The piperazine moiety is a well-established pharmacophore, with derivatives exhibiting activity at dopamine, serotonin, and adrenergic receptors.[4][7] The aminobenzoate core is also of interest, with related structures showing potential as inhibitors of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase.[8]

A foundational step in characterizing Compound X is to establish its physicochemical properties and predict its drug-like potential.

In Silico Profiling

Computational tools can provide initial insights into the pharmacokinetic properties of Compound X. This analysis helps to guide subsequent experimental design.

ParameterPredicted ValueImplication
Molecular Weight291.39 g/mol Compliant with Lipinski's Rule of Five (<500 Da)
LogP (o/w)2.5 - 3.5Suggests good membrane permeability
Hydrogen Bond Donors1 (from the amino group)Compliant with Lipinski's Rule of Five (≤5)
Hydrogen Bond Acceptors3 (2 oxygens, 1 nitrogen)Compliant with Lipinski's Rule of Five (≤10)
Polar Surface Area (PSA)~55 ŲSuggests potential for blood-brain barrier penetration

Note: These values are estimations and require experimental verification.

Experimental Verification

The predicted properties should be confirmed through standard laboratory procedures:

  • Solubility: Determine the solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO).

  • Stability: Assess the stability of the compound at different pH values and temperatures, and in the presence of liver microsomes.

  • LogP/LogD: Experimentally determine the octanol-water partition coefficient to confirm its lipophilicity.

Target Identification Strategies

Given the lack of a known target for Compound X, a multi-pronged approach to target identification is recommended. The workflow below outlines a rational strategy for identifying potential molecular targets.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Generation cluster_2 Phase 3: Target Validation Compound_X Compound X Phenotypic_Screening Phenotypic Screening (e.g., cell viability, reporter assays) Compound_X->Phenotypic_Screening Affinity_Chromatography Affinity Chromatography Compound_X->Affinity_Chromatography Broad_Target_Panels Broad Target Panels (e.g., GPCRs, Kinases) Compound_X->Broad_Target_Panels Hit_List_Pheno List of Affected Cellular Processes Phenotypic_Screening->Hit_List_Pheno Identifies biological effect Hit_List_Affinity List of Potential Binding Proteins Affinity_Chromatography->Hit_List_Affinity Identifies binding partners Hit_List_Panels List of 'Hit' Receptors/Enzymes Broad_Target_Panels->Hit_List_Panels Identifies direct interactions Target_Validation Target Validation (e.g., siRNA, CRISPR) Hit_List_Pheno->Target_Validation Binding_Assays Binding Assays (e.g., SPR, ITC) Hit_List_Affinity->Binding_Assays Functional_Assays Functional Assays (e.g., cAMP, Kinase Activity) Hit_List_Panels->Functional_Assays

Caption: A workflow for target identification of Compound X.

Broad Target Panel Screening

Given the structural similarity of Compound X to known CNS-active agents, initial screening against a broad panel of receptors and enzymes is a cost-effective starting point. Commercial services offer screening against hundreds of targets, including:

  • GPCRs: A comprehensive panel of dopamine, serotonin, adrenergic, and opioid receptors.

  • Ion Channels: Voltage-gated and ligand-gated ion channels.

  • Kinases: A broad kinase panel to investigate potential inhibitory activity.

  • Other Enzymes: Including phosphodiesterases and proteases.

Affinity-Based Target Identification

If broad screening does not yield a clear target, or to identify novel targets, affinity-based methods can be employed.

Protocol: Immobilization of Compound X for Affinity Chromatography

  • Synthesis of an Amine-Reactive Derivative: Synthesize a derivative of Compound X with a linker arm terminating in a primary amine. This can be achieved by modifying the synthesis protocol.

  • Immobilization: Covalently couple the amine-reactive derivative to NHS-activated sepharose beads.

  • Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a neuronal cell line if CNS activity is suspected).

  • Affinity Pull-Down: Incubate the immobilized Compound X with the cell lysate.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

In Vitro Target Validation and Mechanistic Elucidation

Once a putative target is identified, a series of in vitro experiments are necessary to validate the interaction and elucidate the mechanism of action. The following protocols assume a hypothetical identification of a G-protein coupled receptor (GPCR) as a primary target.

Binding Assays

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a known radiolabeled ligand for the target receptor.

  • Competition: Add increasing concentrations of Compound X to displace the radioligand.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Detection: Quantify the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Compound X to determine the Ki (inhibitory constant).

Functional Assays

Functional assays are crucial to determine whether Compound X acts as an agonist, antagonist, or allosteric modulator.

Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

  • Cell Culture: Culture cells expressing the target GPCR in a 96-well plate.

  • Compound Treatment: Treat the cells with increasing concentrations of Compound X. For antagonist testing, co-treat with a known agonist.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Detection: Measure the concentration of cAMP using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the log concentration of Compound X to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

The following diagram illustrates a hypothetical signaling pathway for a Gs-coupled GPCR, which could be investigated for Compound X.

G Compound_X Compound X (Agonist) GPCR Target GPCR Compound_X->GPCR Binds and Activates G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: A hypothetical Gs-coupled signaling pathway for Compound X.

Cellular and Preclinical In Vivo Studies

After in vitro characterization, the mechanism of action must be confirmed in a more complex biological context.

Cellular Phenotypic Assays

Based on the identified target and pathway, relevant cellular assays should be performed. For example, if Compound X modulates a receptor involved in neuronal excitability, assays measuring calcium influx or membrane potential could be employed.

Preclinical In Vivo Models

The selection of an appropriate animal model is critical. If Compound X is found to be a potent D2 receptor agonist, a rodent model of Parkinson's disease could be used to assess its efficacy.[4] Key parameters to measure would include motor function, alongside pharmacokinetic and pharmacodynamic assessments to establish a dose-response relationship in vivo.

Conclusion

The elucidation of the mechanism of action for a novel compound like this compound requires a systematic and multi-faceted approach. This guide provides a comprehensive framework, from initial in silico profiling and target identification to in-depth in vitro and in vivo characterization. By following this structured pathway, researchers can efficiently and rigorously define the pharmacological profile of new chemical entities, paving the way for potential therapeutic development.

References

  • Manoury, P. M., Dumas, A. P., Najer, H., Branceni, D., Prouteau, M., & Lefevre-Borg, F. M. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554–559. Available at: [Link]

  • ChemBK. (2024). This compound. Available at: [Link]

  • Rege, P. V., et al. (2004). Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors. Bioorganic & Medicinal Chemistry, 12(16), 4361–4373. Available at: [Link]

  • ChemUniverse. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-(4-methylpiperazin-1-yl) benzoic acid tertbutyl ester. Available at: [Link]

  • Google Patents. (n.d.). US8796264B2 - 2-piperazin-1-yl-4H-1,3-benzothiazin-4-one derivatives and their use for the treatment of mammalian infections.
  • Brito, A. F., et al. (2018). A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255–269. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profiling of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and drug development, the journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the ultimate success of a compound is its solubility.[1][2][3] Poor aqueous solubility is a major hurdle, with over 40% of NCEs developed in the pharmaceutical industry being practically insoluble in water.[1][4] This characteristic can severely limit a drug's absorption, bioavailability, and overall therapeutic efficacy, leading to suboptimal clinical outcomes and the potential for project termination.[5][6][7] For researchers, scientists, and drug development professionals working with promising intermediates like tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate, a thorough understanding and empirical determination of its solubility profile is not merely a data point, but a cornerstone of a successful development program.

This guide provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a simple recitation of methods to offer a detailed, field-proven perspective on experimental design, data interpretation, and the underlying scientific principles that ensure the generation of robust and reliable solubility data.

Understanding the Compound: A Structural Perspective on Solubility

While specific experimental data for this compound is not publicly available, a structural analysis of the molecule provides valuable context for anticipating its solubility behavior. The molecule possesses several key functional groups that will influence its interaction with various solvents:

  • Aromatic Amine and Benzoate Ester: These groups introduce polarity and potential for hydrogen bonding.

  • Tert-butyl Group: A bulky, non-polar moiety that contributes to lipophilicity.

  • 4-Methylpiperazine Moiety: A tertiary amine with a pKa that will dictate its ionization state in response to pH, a critical factor in aqueous solubility.[5][8]

The interplay of these structural features suggests that the solubility of this compound will be highly dependent on the properties of the solvent system, particularly its pH and polarity.[8][9]

The Dichotomy of Solubility Measurement: Kinetic vs. Thermodynamic Approaches

A crucial first step in designing a solubility assessment is to distinguish between kinetic and thermodynamic solubility.[10][11]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution where it was initially fully dissolved in an organic solvent (typically DMSO).[11][12] It is a high-throughput method often employed in the early stages of drug discovery for rapid screening of large numbers of compounds.[13][14] The results can be influenced by the rate of compound addition and the time to precipitation.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[10][15][16] While more time- and resource-intensive to determine, it provides the most accurate and relevant data for formulation development and predicting in-vivo behavior.[15][17]

For a compound like this compound, which is likely in the lead optimization or preclinical development phase, determining both kinetic and thermodynamic solubility is highly recommended to gain a complete picture of its behavior.

Experimental Protocols for Solubility Determination

The following sections detail robust, self-validating protocols for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assay via Nephelometry

This high-throughput method is ideal for an initial assessment of solubility across a range of concentrations. The principle lies in measuring the light scattered by insoluble particles (precipitate) formed when a DMSO stock solution of the compound is introduced into an aqueous buffer.[7][18]

Diagram of the Kinetic Solubility Workflow:

G cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 20 mM stock solution in DMSO dispense_stock Dispense stock solution into 96-well plate prep_stock->dispense_stock prep_buffer Prepare aqueous buffer (e.g., PBS pH 7.4) add_buffer Add aqueous buffer to create serial dilutions prep_buffer->add_buffer dispense_stock->add_buffer incubate Incubate at room temperature with shaking add_buffer->incubate read_plate Read plate on a nephelometer incubate->read_plate analyze_data Analyze light scattering data to determine precipitation point read_plate->analyze_data G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification add_solid Add excess solid compound to vials add_solvent Add solvent (e.g., PBS pH 7.4) add_solid->add_solvent incubate Incubate with shaking (e.g., 24-48h at 25°C) add_solvent->incubate centrifuge_filter Centrifuge and/or filter to remove undissolved solid incubate->centrifuge_filter analyze_supernatant Analyze supernatant concentration (UV-Vis or LC-MS) centrifuge_filter->analyze_supernatant determine_solubility Determine solubility from calibration curve analyze_supernatant->determine_solubility

Sources

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the organic compound tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.

Introduction

This compound is a complex organic molecule with potential applications as an intermediate in pharmaceutical synthesis.[1] Its structure, featuring a substituted aminobenzoate core and a methylpiperazine moiety, necessitates a thorough characterization to confirm its identity and purity. Spectroscopic techniques are indispensable tools for this purpose, each providing unique insights into the molecular architecture. This guide will detail the expected spectroscopic signatures of this compound and provide the rationale behind the data interpretation.

Chemical Structure:

Molecular Formula: C₁₆H₂₅N₃O₂[1]

Molecular Weight: 291.39 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of structurally similar fragments, such as tert-butyl 2-aminobenzoate and 1-methylpiperazine.[2][3] The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (3H)6.0 - 7.8m3H
-NH₂ (2H)4.5 - 5.5br s2H
Piperazine (8H)2.4 - 3.2m8H
-CH₃ (3H)2.3s3H
-C(CH₃)₃ (9H)1.5s9H

Causality behind Predictions: The aromatic protons are expected in the downfield region due to the deshielding effect of the benzene ring. The amino protons will likely appear as a broad singlet. The piperazine and methyl protons will be in the aliphatic region, with the tert-butyl group showing a characteristic singlet due to the nine equivalent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C=O (ester)~167
Aromatic C-O~150
Aromatic C-N~148
Aromatic C-H110-130
Aromatic C-piperazine~115
Piperazine C-N45-55
-CH₃~46
-C(CH₃)₃~80
-C(CH₃)₃~28

Expertise in Interpretation: The carbonyl carbon of the ester is the most deshielded. The aromatic carbons show a range of shifts depending on the substituent. The aliphatic carbons of the piperazine, methyl, and tert-butyl groups appear in the upfield region.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for reliable data.

Workflow for NMR Data Acquisition:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample B in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Transfer to a clean, dry 5 mm NMR tube B->C D Insert sample into the NMR spectrometer C->D E Lock and shim the instrument D->E F Acquire 1H and 13C spectra E->F G Fourier transform the raw data F->G H Phase and baseline correct the spectra G->H I Integrate 1H peaks and reference spectra H->I

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Trustworthiness of Protocol: This self-validating system ensures reproducibility. The use of a deuterated solvent with a known internal standard (like TMS) allows for accurate chemical shift referencing. Careful shimming minimizes spectral artifacts, leading to high-resolution data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is predicted to show characteristic absorption bands for its various functional groups.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H stretch (amine)3400-3300Medium (two bands)
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium to Strong
C=O stretch (ester)1720-1700Strong
C=C stretch (aromatic)1600-1450Medium
C-N stretch (aromatic amine)1335-1250Strong
C-O stretch (ester)1300-1150Strong

Authoritative Grounding: The presence of two N-H stretching bands is characteristic of a primary amine.[4] The strong carbonyl absorption is indicative of the ester group.[5] The C-N stretching of the aromatic amine is also a key diagnostic peak.[4]

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the KBr pellet method is a common and reliable technique.

Workflow for KBr Pellet Preparation:

IR_Workflow cluster_prep Sample Preparation cluster_press Pellet Pressing cluster_acq Data Acquisition A Grind 1-2 mg of sample B with 100-200 mg of dry KBr A->B C in an agate mortar B->C D Transfer the mixture to a pellet die C->D E Apply pressure using a hydraulic press D->E F to form a transparent pellet E->F G Place the pellet in the IR spectrometer F->G H Acquire the IR spectrum G->H

Caption: Workflow for preparing a KBr pellet for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Predicted Mass Spectrum

Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted m/z Values for Major Fragments

FragmentPredicted m/z
[M]⁺291
[M - C(CH₃)₃]⁺234
[M - OC(CH₃)₃]⁺218
[C₇H₇]⁺ (tropylium ion)91
[C₄H₉]⁺ (tert-butyl cation)57

Mechanistic Insights: The molecular ion at m/z 291 confirms the molecular weight. The loss of the tert-butyl group (m/z 57) is a common fragmentation pathway for tert-butyl esters.[6] The piperazine ring can also undergo fragmentation, leading to other characteristic ions. The fragmentation of piperazine derivatives often involves cleavage of the C-N bonds within the ring and the bonds connecting the ring to the rest of the molecule.[7][8]

Experimental Protocol for Mass Spectrometry

A standard protocol for acquiring an EI mass spectrum is outlined below.

Workflow for EI-MS Data Acquisition:

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization and Analysis cluster_data Data Interpretation A Introduce a small amount of sample B into the ion source (direct insertion probe or GC inlet) A->B C Bombard the sample with high-energy electrons (70 eV) B->C D Separate the resulting ions by their m/z ratio C->D E Detect the ions D->E F Generate the mass spectrum E->F G Identify the molecular ion and major fragment peaks F->G

Sources

A Strategic Guide to Investigating the Biological Potential of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Whitepaper for Drug Discovery & Development Professionals

Executive Summary

This document provides a comprehensive strategic framework for evaluating the potential biological activity of tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate (henceforth designated TB-AMPB ). While public domain literature on the specific biological functions of TB-AMPB is currently unavailable, its chemical architecture is composed of well-characterized pharmacophores known to interact with high-value therapeutic targets. This guide deconstructs the molecule's structural motifs to predict its likely pharmacological activities, proposes a tiered experimental validation cascade to systematically test these hypotheses, and provides detailed protocols for key assays. The analysis suggests that TB-AMPB holds significant, unexplored potential as a lead compound, primarily in the fields of oncology and neuroscience .

Introduction and Rationale

TB-AMPB (CAS 1034975-35-3) is a known chemical entity, available through various commercial suppliers who primarily list it as a synthetic intermediate.[1][2][3] However, a thorough analysis of its structure reveals a compelling case for its potential as a bioactive molecule. The structure integrates three key motifs with extensive precedent in medicinal chemistry:

  • The 2-Aminobenzoate Core: Derivatives of this scaffold are known to possess a range of biological activities, including analgesic properties.[4]

  • The 4-(4-methylpiperazin-1-yl) Moiety: This functional group is a cornerstone of modern drug design, appearing in a multitude of approved drugs.[5] Its presence is strongly associated with activity against protein kinases and central nervous system (CNS) receptors.[6][7]

  • The Tert-butyl Ester: This group may function as a prodrug, improving membrane permeability and metabolic stability. In vivo hydrolysis by esterases would unmask a carboxylic acid, potentially altering the compound's target affinity, selectivity, and pharmacokinetic profile.

The convergence of these motifs strongly suggests that TB-AMPB is not merely an inert intermediate but a prime candidate for targeted biological screening. This guide outlines a logical, resource-efficient strategy to unlock its therapeutic potential.

Structural Analysis and Predicted Target Classes

The pharmacological potential of TB-AMPB can be hypothesized by examining the established roles of its constituent parts.

  • The Methylpiperazine Group as a Privileged Scaffold: The piperazine ring is a versatile scaffold found in drugs targeting a wide array of biological systems.[5] The addition of a methyl group on the distal nitrogen is particularly prevalent in two key areas:

    • Oncology - Kinase Inhibition: Many successful tyrosine kinase inhibitors (TKIs) utilize the methylpiperazine group to enhance aqueous solubility and engage in critical hydrogen bonding interactions within the ATP-binding pocket of kinases. This motif is frequently implicated in the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[6][8]

    • Neuroscience - GPCR Modulation: The same moiety is a classic feature of CNS-active agents, including antipsychotic, antidepressant, and anxiolytic drugs.[9] It often confers affinity for G-Protein Coupled Receptors (GPCRs), particularly dopamine (D₂) and serotonin (5-HT) receptor subtypes.[7][9]

  • Potential for Bioactivation: The tert-butyl ester is a sterically hindered group that can prevent premature hydrolysis while facilitating cell entry. Once inside the target cell or tissue, endogenous esterases can cleave it to reveal the free carboxylic acid. This bioactivation can be a critical design element, as the resulting carboxylate may form a salt bridge or key interaction with the biological target that the parent ester cannot.

Based on this analysis, the primary predicted target classes for TB-AMPB are:

  • Protein Kinases: Particularly those in the PI3K/AKT/mTOR, MAPK, and EGFR signaling pathways.

  • GPCRs: With a focus on dopaminergic and serotonergic receptors involved in CNS disorders.

  • Other Potential Targets: The flexible binding features of piperazine-containing compounds have also been associated with antibacterial, anti-inflammatory, and neuroprotective activities.[8][10]

Hypothetical Mechanisms of Action

To visualize the predicted activities, we can model two high-probability mechanisms of action for TB-AMPB.

A. Hypothetical Kinase Inhibition Pathway

This diagram illustrates how TB-AMPB could potentially inhibit a receptor tyrosine kinase (RTK) and the downstream PI3K/AKT pathway, a common mechanism for anticancer agents.[6]

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Phosphorylates GF Growth Factor GF->RTK Activates TBAMPB TB-AMPB TBAMPB->RTK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Predicted inhibition of an RTK signaling pathway by TB-AMPB.

B. Hypothetical GPCR Antagonism Workflow

This diagram shows a potential mechanism where TB-AMPB acts as an antagonist at a Gq-coupled serotonin receptor, a pathway relevant to CNS disorders.

cluster_membrane Cell Membrane GPCR 5-HT Receptor (Gq-coupled) PLC PLC GPCR->PLC Activates Serotonin Serotonin Serotonin->GPCR Activates TBAMPB TB-AMPB TBAMPB->GPCR Blocks IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates

Caption: Predicted antagonism of a Gq-coupled GPCR by TB-AMPB.

A Tiered Strategy for Experimental Validation

A systematic, multi-tiered approach is essential to efficiently probe the biological activity of TB-AMPB. This strategy prioritizes broad screening to identify a general activity profile, followed by more focused assays to elucidate the specific mechanism of action.

cluster_1 cluster_2 cluster_3 Tier1 Tier 1: Primary Screening (Broad Phenotypic & Target-Class Assays) A1 Cancer Cell Line Panel (Cytotoxicity Assay) Tier1->A1 A2 Broad GPCR Binding Panel (e.g., Eurofins SafetyScreen) Tier1->A2 Tier2 Tier 2: Target Deconvolution (Biochemical & Functional Assays) Tier3 Tier 3: Lead Optimization (SAR & Preclinical Profiling) C1 Analog Synthesis (SAR) Tier3->C1 C2 ADME/Toxicity Profiling Tier3->C2 A1->Tier2 B1 Kinase Panel Profiling (e.g., ADP-Glo Assay) A1->B1 If Cytotoxic A2->Tier2 B2 GPCR Functional Assays (cAMP, Ca²⁺ Flux) A2->B2 If Binding Hit B1->Tier3 B2->Tier3

Caption: A tiered experimental workflow for validating TB-AMPB activity.

The goal of this tier is to cost-effectively determine if TB-AMPB has significant biological activity in the two most probable therapeutic areas.

Protocol 4.1.1: Cancer Cell Line Cytotoxicity Screen (MTT Assay)

  • Objective: To assess the anti-proliferative/cytotoxic effects of TB-AMPB across a panel of human cancer cell lines.

  • Rationale: The MTT assay is a robust, colorimetric method for measuring metabolically active cells, providing a reliable readout of cell viability. A diverse panel (e.g., breast (MCF-7), lung (A549), liver (HepG2), colon (HCT-116)) is crucial to identify tissue-specific sensitivity.[6]

  • Methodology:

    • Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare a 10 mM stock solution of TB-AMPB in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Replace the medium in the cell plates with the compound-containing medium. Include "vehicle only" (e.g., 0.5% DMSO) and "no treatment" controls.

    • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

If Tier 1 assays yield positive results, the next step is to identify the specific molecular target and mechanism.

Protocol 4.2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Objective: To quantify the inhibitory activity of TB-AMPB against a specific kinase (e.g., PI3K) or a panel of kinases.

  • Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is highly sensitive and suitable for high-throughput screening.

  • Methodology:

    • Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP in a kinase reaction buffer.

    • Compound Addition: Add TB-AMPB at various concentrations (e.g., 10-point, 3-fold serial dilution). Include a positive control inhibitor and a no-compound (DMSO) control.

    • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP into ATP, and then that ATP into a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate-reading luminometer.

    • Analysis: The luminescent signal is directly proportional to kinase activity. Calculate the percent inhibition relative to controls and determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, comparative tables to facilitate decision-making.

Table 1: Example Data Summary for Tier 1 Cytotoxicity Screen

Cell Line Tissue of Origin TB-AMPB IC₅₀ (µM) Doxorubicin IC₅₀ (µM) (Control)
MCF-7 Breast Cancer [Experimental Value] [Control Value]
A549 Lung Cancer [Experimental Value] [Control Value]
HepG2 Liver Cancer [Experimental Value] [Control Value]

| HCT-116 | Colon Cancer | [Experimental Value] | [Control Value] |

Table 2: Example Data Summary for Tier 2 Kinase Panel

Kinase Target % Inhibition @ 1 µM IC₅₀ (nM)
PI3Kα [Experimental Value] [Experimental Value]
AKT1 [Experimental Value] [Experimental Value]
mTOR [Experimental Value] [Experimental Value]

| EGFR | [Experimental Value] | [Experimental Value] |

Conclusion and Future Directions

This compound (TB-AMPB) represents a molecule of significant untapped potential. Its structure contains validated pharmacophores that strongly predict bioactivity in oncology and neuroscience. The lack of existing data presents a unique opportunity for novel discovery.

The strategic framework outlined in this guide—progressing from broad phenotypic screening to specific mechanistic studies—provides a robust and efficient pathway to characterize TB-AMPB. Positive results in the initial tiers would warrant the initiation of a comprehensive medicinal chemistry program focused on lead optimization. Future efforts would involve synthesizing analogues to establish a structure-activity relationship (SAR), focusing on modifications to the aminobenzoate core, the piperazine ring, and the ester group to improve potency, selectivity, and ADME/Tox properties.

Ultimately, a systematic investigation as proposed herein is the critical first step toward potentially transforming this overlooked chemical intermediate into a valuable therapeutic lead.

References

  • ChemBK. (2024). This compound. Retrieved from [Link][3]

  • Al-Ostoot, F. H., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 28(15), 5894. Available at: [Link][6]

  • Asif, M. (2015). PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Semantic Scholar. Available at: [Link][4]

  • PubChem. (n.d.). 2-Amino-4-(4-methylpiperazin-1-yl) benzoic acid tertbutyl ester. Retrieved from [Link][11]

  • Ayurveda Journals. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link][5]

  • Thangam, R., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1812. Available at: [Link][8]

  • Ismaili, L., et al. (2012). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Journal of Medicinal Chemistry, 55(1), 199-214. Available at: [Link][10]

  • Brito, A. F., et al. (2018). A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255-269. Available at: [Link][9]

  • Ali, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2587-2599. Available at: [Link][7]

Sources

The Versatile Intermediate: A Technical Guide to Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the successful and efficient synthesis of Active Pharmaceutical Ingredients (APIs). Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate is a multifaceted organic compound that presents itself as a valuable building block in medicinal chemistry.[1][2] Its unique structural arrangement, featuring a protected carboxylic acid, a nucleophilic amino group, and a basic piperazine moiety, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, potential applications, and the critical considerations for its use in a research and development setting.

Physicochemical Properties and Structural Attributes

This compound is typically a white to off-white crystalline solid.[1] Its solubility in common organic solvents like ethanol, chloroform, and dimethyl sulfoxide renders it amenable to a variety of reaction conditions.[1] The tert-butyl ester serves as a robust protecting group for the carboxylic acid, preventing its participation in unwanted side reactions while being readily cleavable under specific acidic conditions. The primary amino group and the tertiary amine within the piperazine ring offer multiple sites for further chemical modification.

PropertyValueSource
Molecular Formula C₁₆H₂₅N₃O₂[1]
Molecular Weight 291.39 g/mol [2]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in ethanol, chloroform, DMSO[1]
CAS Number 1034975-35-3[3]

Synthesis and Manufacturing: A Plausible Pathway

While specific, detailed industrial synthesis protocols for this compound are proprietary, a general and chemically sound method involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably activated benzoic acid derivative and N-methylpiperazine.[1]

Conceptual Synthetic Workflow

The synthesis can be logically broken down into two primary stages: the preparation of an activated benzoic acid precursor and the subsequent nucleophilic substitution.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Nucleophilic Aromatic Substitution A 2-Amino-4-fluorobenzoic acid B Protection with Di-tert-butyl dicarbonate A->B C Tert-butyl 2-amino-4-fluorobenzoate B->C D N-Methylpiperazine F SNA r Reaction D->F E Tert-butyl 2-amino-4-fluorobenzoate E->F G This compound F->G

Figure 1: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative, step-by-step methodology based on established chemical principles for similar transformations.

Step 1: Protection of 2-amino-4-fluorobenzoic acid

  • To a stirred solution of 2-amino-4-fluorobenzoic acid in a suitable solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield tert-butyl 2-amino-4-fluorobenzoate.

Causality: The tert-butyl esterification protects the carboxylic acid from reacting in the subsequent nucleophilic substitution step. (Boc)₂O is a standard reagent for this transformation, and DMAP is a common catalyst.

Step 2: Nucleophilic Aromatic Substitution

  • In a round-bottom flask, dissolve tert-butyl 2-amino-4-fluorobenzoate and N-methylpiperazine in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Add a non-nucleophilic base, such as potassium carbonate, to act as a proton scavenger.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours. Monitor the reaction progress by HPLC or TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by crystallization or column chromatography to yield this compound.

Causality: The electron-withdrawing nature of the carboxylate group and the fluorine atom activates the aromatic ring for nucleophilic attack by the piperazine nitrogen. The high temperature is necessary to overcome the activation energy of the reaction. Potassium carbonate neutralizes the hydrofluoric acid formed during the reaction, driving the equilibrium towards the product.

Reaction Mechanism: The SNAr Pathway

The core of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

  • Addition of the Nucleophile: The nitrogen atom of N-methylpiperazine attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion.

G A Activated Aromatic Ring (Tert-butyl 2-amino-4-fluorobenzoate) C Meisenheimer Complex (Resonance-stabilized intermediate) A->C Addition B N-Methylpiperazine (Nucleophile) B->C D Product (this compound) C->D Elimination E Fluoride ion (Leaving Group) C->E

Figure 2: The general mechanism of Nucleophilic Aromatic Substitution (SNAr).

Role as a Pharmaceutical Intermediate

The structural motifs within this compound make it a promising intermediate for the synthesis of various biologically active molecules.[2] The piperazine ring is a common feature in many approved drugs due to its ability to improve solubility and pharmacokinetic properties.[4]

Analytical Characterization

To ensure the quality and purity of this compound for use in pharmaceutical synthesis, a comprehensive analytical characterization is essential.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), methyl protons on the piperazine ring (singlet, ~2.3 ppm), piperazine ring protons (multiplets, ~2.5-3.2 ppm), and aromatic protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, piperazine carbons, and the carbons of the tert-butyl and methyl groups.
HPLC A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (from the amino group), C=O stretching (from the ester), and C-N stretching.

Chemical suppliers often provide access to such analytical data upon request.[3][5][6]

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[1]

  • Handling: Avoid contact with skin, eyes, and respiratory tract.[1] Handle in a well-ventilated area or a fume hood.

  • Toxicity: Limited toxicity data is available, so exposure should be minimized.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile intermediate in the field of pharmaceutical synthesis. Its synthesis via a robust nucleophilic aromatic substitution reaction and its multiple points for chemical diversification make it an attractive building block for the creation of novel drug candidates. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in drug discovery and development programs.

References

  • ChemBK. This compound. Available from: [Link].

  • Supplementary Information. General information and experimental procedures. Available from: [Link].

  • Feng, B., et al. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. 2018;28(4):503-505.
  • Singh, U. P., & Singh, R. K. Piperazine: A versatile pharmacophore in medicinal chemistry. Med Chem Res. 2020;29:1-24.
  • Zhang, S., et al. Brigatinib, a novel anaplastic lymphoma kinase inhibitor. Cancer Letters. 2016;375(1):101-107.
  • PubChem. Brigatinib. Available from: [Link].

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). Available from: [Link].

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link].

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link].

  • ResearchGate. The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Available from: [Link].

  • PubMed Central. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. Available from: [Link].

  • PubChem. Tert-butyl 2-amino-4-methylbenzoate. Available from: [Link].

Sources

A Technical Guide to the Synthesis, Characterization, and Application of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate core represents a privileged scaffold in modern medicinal chemistry. Characterized by a substituted aminobenzoate ring linked to a functionalized piperazine moiety, this structure serves as a versatile building block for developing novel therapeutic agents. Derivatives and analogues have demonstrated significant potential across a spectrum of biological targets, including those associated with central nervous system (CNS) disorders and metabolic diseases.[1][2] This guide provides an in-depth technical overview for researchers and drug development professionals, covering synthetic strategies, robust analytical characterization workflows, and a discussion of the structure-activity relationships (SAR) that drive the therapeutic potential of this chemical class.

The Core Moiety: Physicochemical Profile and Synthesis

The parent compound, this compound, is primarily utilized as a key intermediate in multi-step synthetic campaigns.[3] Its strategic design, featuring a reactive primary amine and a modifiable piperazine nitrogen, allows for extensive chemical elaboration.

PropertyValueSource(s)
CAS Number 1034975-35-3[4][5]
Molecular Formula C₁₆H₂₅N₃O₂[6][7]
Molecular Weight 291.39 g/mol [6]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in common organic solvents (e.g., ethanol, chloroform, DMSO)[3]
Foundational Synthetic Protocol

The synthesis of the core scaffold is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The following protocol outlines a common and reliable method.

Protocol 1: Synthesis of this compound

This procedure is based on the reaction between a protected 2-amino-4-nitrobenzoic acid and 1-methylpiperazine, followed by reduction of the nitro group. A more direct route involves the substitution of a halogen at the 4-position.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of tert-butyl 2-amino-4-fluorobenzoate (1.0 equiv.) in anhydrous dimethyl sulfoxide (DMSO, 0.5 M), add 1-methylpiperazine (1.2 equiv.) and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • The choice of a non-nucleophilic base like K₂CO₃ is critical to prevent side reactions while facilitating the deprotonation of the piperazine, enhancing its nucleophilicity.

  • Heat the reaction mixture to 100-120 °C and monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours). The elevated temperature is necessary to overcome the activation energy of the SNAr reaction on the electron-rich ring.

  • After cooling to room temperature, pour the mixture into ice-water and extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 2: Purification

  • The crude product is purified by column chromatography on silica gel, typically using a gradient elution system of ethyl acetate in hexanes to afford the pure title compound.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions A tert-butyl 2-amino-4-fluorobenzoate P This compound A->P SₙAr Reaction B 1-methylpiperazine B->P SₙAr Reaction C K₂CO₃, DMSO C->P D 120 °C, 12h D->P

Core Synthesis via Nucleophilic Aromatic Substitution.

Strategies for Derivatization and Analogue Design

The therapeutic utility of this scaffold is unlocked through systematic structural modification. The primary points for derivatization are the 2-amino group and the N-methyl group of the piperazine ring.

Acylation of the 2-Amino Group

The aniline nitrogen is readily acylated to form amides, a common functional group in bioactive molecules. This transformation allows for the introduction of diverse side chains to probe interactions with biological targets.

Protocol 2: General Procedure for Amide Coupling

  • Dissolve this compound (1.0 equiv.) and a carboxylic acid of interest (1.1 equiv.) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equiv.). HATU is chosen for its high efficiency and low rate of racemization in chiral substrates.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Perform an aqueous workup, followed by purification via column chromatography or preparative HPLC to yield the desired amide derivative.

Modification of the Piperazine Moiety

The N-methyl group is a key determinant of physicochemical properties and receptor interactions. It can be removed and replaced with other alkyl or aryl groups. The use of a Boc-protected piperazine in the initial synthesis (instead of 1-methylpiperazine) provides a versatile handle for late-stage diversification after deprotection with an acid like trifluoroacetic acid (TFA).[8]

Structure-Activity Relationships (SAR) and Therapeutic Potential

Systematic modification of the core scaffold has led to the discovery of compounds with potent and selective biological activities. The piperazine and benzoate components are frequently found in compounds targeting the CNS.[2][9]

Central Nervous System (CNS) Activity

Many piperazine derivatives exhibit activity at serotonergic and dopaminergic receptors.[10] SAR studies have shown that the nature of the substituent on the distal piperazine nitrogen and the substitution pattern on the aromatic ring are critical for modulating receptor affinity and functional activity. For example, certain analogues have demonstrated anxiolytic-like and antidepressant-like effects, which have been linked to interactions with the 5-HT₁A receptor.[2][10]

Other Therapeutic Areas

The versatility of the scaffold extends beyond CNS targets. By replacing the benzoate ring with a benzothiazole system, potent agonists of the peroxisome proliferator-activated receptor δ (PPARδ) have been developed, highlighting a potential application in treating metabolic syndrome.[1] Further, related structures have been investigated as tyrosinase inhibitors and Hsp90 C-terminal-domain inhibitors.[8][9]

Table 1: Summary of Structure-Activity Relationships for Selected Analogues

Structural ModificationTarget/ActivityKey FindingReference(s)
Replacement of benzoate with benzothiazolePPARδ AgonismEnhances hydrophobic interactions in the binding site, leading to high potency for metabolic targets.[1]
Varied N-piperazine substituents5-HT₁A Receptor ModulationModulates serotonergic pathways, leading to anxiolytic and antidepressant-like effects in preclinical models.[2][10]
Acylation of the 2-amino group with substituted benzoyl groupsTyrosinase InhibitionThe substitution pattern on the benzoyl ring directly impacts inhibitory potency against tyrosinase.[9]
Introduction of N-benzyl groupsGeneral CNS ActivityN-benzyl substitution on related scaffolds is a common strategy for exploring CNS targets.[11]

A Validated Workflow for Analytical Characterization

Unambiguous structural confirmation and purity assessment are paramount in drug development. A multi-technique approach is required for a self-validating characterization package.

Integrated Workflow for Compound Characterization.
Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A typical method involves a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). The final compound should exhibit >95% purity by peak area integration.[12][13]

Spectroscopic and Spectrometric Methods
  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS), often using an ESI source, is employed to confirm the elemental composition to within 5 ppm of the calculated value.[9][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural elucidation.

    • ¹H NMR: Reveals the proton environment. For the core scaffold, one would expect to see characteristic signals for the aromatic protons, a singlet for the tert-butyl group (~1.5 ppm), and complex signals for the piperazine and N-methyl protons.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. Characteristic stretches include N-H bands for the primary amine (~3300-3500 cm⁻¹) and a strong C=O stretch for the ester (~1700 cm⁻¹).[15]

Table 2: Expected Analytical Data for the Core Scaffold

TechniqueExpected Observation
HRMS (ESI+) [M+H]⁺ calculated for C₁₆H₂₆N₃O₂⁺: 292.2020; found: 292.2020 ± 5 ppm
¹H NMR (400 MHz, CDCl₃) δ ~7.8-8.0 (d, 1H, Ar-H), ~6.2-6.4 (m, 2H, Ar-H), ~4.5-5.0 (br s, 2H, NH₂), ~3.3-3.5 (m, 4H, piperazine-H), ~2.5-2.7 (m, 4H, piperazine-H), ~2.35 (s, 3H, N-CH₃), ~1.55 (s, 9H, t-Butyl)
FT-IR (ATR) ν ~3450, 3350 (N-H stretch), ~2970 (C-H stretch), ~1705 (C=O ester stretch), ~1620 (N-H bend), ~1250 (C-O stretch) cm⁻¹

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly tractable starting point for the discovery of novel small-molecule therapeutics. Its synthetic accessibility and the proven biological relevance of its derivatives make it an attractive core for further exploration. Future research should focus on expanding the diversity of substituents, performing comprehensive quantitative structure-activity relationship (QSAR) studies to build predictive models[16], and conducting thorough ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling of lead candidates to accelerate their path toward clinical development.

References

  • Katou, T., et al. (2023). Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists. Bioorganic & Medicinal Chemistry, 82, 117215. Available at: [Link]

  • de Oliveira, R. S., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology. Available at: [Link]

  • ChemBK. (2024). This compound. ChemBK.com. Available at: [Link]

  • Buitrago, E., et al. (2019). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 24(15), 2735. Available at: [Link]

  • Shah, B. A., et al. (2006). Synthesis, characterization, and analytical applications of O-substituted benzoic acid chelating resin. ResearchGate. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2011). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. Journal of Computational and Theoretical Nanoscience, 8, 1-5. Available at: [Link]

  • Mali, B., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Pharmaceutics, 13(8), 1283. Available at: [Link]

  • Iovine, V., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2020(3), M1149. Available at: [Link]

  • PubChem. 2-Amino-4-(4-methylpiperazin-1-yl) benzoic acid tertbutyl ester. National Center for Biotechnology Information. Available at: [Link]

  • ChemUniverse. This compound. ChemUniverse.com. Available at: [Link]

  • Gabr, G. A., et al. (2019). Mini-Review on Various Analytical Methods for Determination of Certain Preservatives in Different Matrices. Journal of Chromatographic Science, 57(5), 387-394. Available at: [Link]

  • PubChem. Tert-butyl 2-amino-4-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]

  • de Freitas, R. L., et al. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 285-295. Available at: [Link]

  • Tunoori, A. R., et al. (2015). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1318-1321. Available at: [Link]

  • Caspar, A. T., et al. (2017). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Drug Testing and Analysis, 9(10), 1515-1528. Available at: [Link]

  • Tu, Y., et al. (2022). [18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflammation. ACS Omega, 7(4), 3748-3756. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate (CAS: 1034975-35-3). As a crucial intermediate in pharmaceutical synthesis, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research.[1][2] Due to the limited specific toxicity data for this compound, a conservative approach based on its chemical structure and information from analogous compounds is strongly advised.[1]

Compound Profile and Physicochemical Properties

This compound is an organic compound typically appearing as a white or off-white crystalline powder.[1] It is soluble in common organic solvents such as ethanol, chloroform, and dimethyl sulfoxide.[1] Its primary application is as an intermediate in the synthesis of various drug candidates.[1]

PropertyValueSource
CAS Number 1034975-35-3[1][2]
Molecular Formula C16H25N3O2[1][3]
Molecular Weight 291.39 g/mol [1][3]
Appearance White or off-white crystalline powder[1]
Solubility Soluble in ethanol, chloroform, DMSO[1]

Hazard Identification and GHS Classification

Globally Harmonized System (GHS) Classification (Predicted)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound. The following guidelines are based on best practices for handling potentially hazardous chemical intermediates.[1][4][5]

Engineering Controls

The primary line of defense against exposure is the use of effective engineering controls.

  • Fume Hood: All weighing, handling, and dissolution of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to minimize the concentration of any airborne particulates or vapors.[4][5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the compound.[1][4][5]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[5]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently, especially after direct contact with the compound.

  • Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashing, consider a chemically resistant apron.

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.[6]

Hygiene Practices

Good laboratory hygiene is a cornerstone of chemical safety.

  • Avoid inhalation, ingestion, and contact with skin and eyes.[1]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][5]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]

  • Contaminated clothing should be removed immediately and washed before reuse.[4]

Storage

Proper storage is crucial for maintaining the stability of the compound and preventing accidental release.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

  • The storage area should be clearly labeled with the compound's identity and hazard information.

Standard Operating Procedure: Weighing and Dissolving

This protocol outlines the essential steps for safely weighing and dissolving this compound.

SOP_Weighing_Dissolving Workflow for Weighing and Dissolving cluster_prep Preparation cluster_weighing Weighing cluster_dissolving Dissolution cluster_cleanup Cleanup prep_ppe Don appropriate PPE: - Safety goggles - Nitrile gloves - Lab coat prep_hood Verify fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials: - Compound - Spatula - Weighing paper/boat - Beaker - Solvent - Magnetic stir bar prep_hood->prep_materials weigh_tare Place weighing paper on balance and tare prep_materials->weigh_tare Proceed to weighing weigh_transfer Carefully transfer desired amount of compound to the paper using a clean spatula weigh_record Record the exact mass dissolve_transfer Transfer the weighed solid to the beaker weigh_record->dissolve_transfer Proceed to dissolution dissolve_solvent Add the appropriate solvent and a stir bar dissolve_stir Place on a stir plate and stir until fully dissolved cleanup_waste Dispose of weighing paper and any contaminated materials in the appropriate solid waste container dissolve_stir->cleanup_waste Proceed to cleanup cleanup_wash Clean spatula and any glassware cleanup_waste->cleanup_wash cleanup_ppe Remove and dispose of gloves cleanup_wash->cleanup_ppe cleanup_hands Wash hands thoroughly cleanup_ppe->cleanup_hands

Caption: Step-by-step workflow for the safe weighing and dissolution of the compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Accidental Release Measures
  • Small Spills:

    • Ensure the area is well-ventilated and personnel are wearing appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed, labeled container for proper disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department.

    • Prevent the spill from entering drains or waterways.[4][5]

Emergency_Response_Workflow Emergency Response Workflow cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Exposure or Spill Occurs exposure_type Identify Route of Exposure start->exposure_type spill_size Assess Spill Size start->spill_size inhaled Move to fresh air. Seek medical attention. exposure_type->inhaled Inhalation skin Wash with soap and water for 15 min. Seek medical attention. exposure_type->skin Skin Contact eye Flush with water for 15 min. Seek medical attention. exposure_type->eye Eye Contact ingested Rinse mouth. Do NOT induce vomiting. Seek medical attention. exposure_type->ingested Ingestion small_spill Wear PPE. Sweep up carefully. Containerize for disposal. Clean spill area. spill_size->small_spill Small large_spill Evacuate area. Notify EHS. Prevent entry into drains. spill_size->large_spill Large

Caption: Logical workflow for responding to personnel exposure or chemical spills.

Waste Disposal

All waste containing this compound must be handled as hazardous chemical waste.

  • Dispose of the compound and any contaminated materials in a sealed, properly labeled container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4] Do not dispose of down the drain or in regular trash.

Conclusion

While this compound is a valuable research chemical, its potential hazards necessitate careful and informed handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the protocols outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. The causality behind these precautions is rooted in the precautionary principle, especially when complete toxicological data is unavailable. Each step is part of a self-validating system designed to prevent exposure at every stage of handling.

References

  • This compound - ChemBK. (2024). ChemBK. Retrieved from [Link]

  • 2-Amino-4-(4-methylpiperazin-1-yl) benzoic acid tertbutyl ester | C16H25N3O2 - PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Safety Data Sheet - Aaron Chemicals. (2024). Aaron Chemicals. Retrieved from [Link]

Sources

Methodological & Application

Introduction: Significance of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate, a key intermediate in pharmaceutical development. This document provides a detailed synthetic protocol, discusses the underlying chemical principles, and outlines methods for characterization and quality control.

This compound is a valuable substituted aniline derivative widely employed as an intermediate in the synthesis of complex pharmaceutical compounds.[1] Its structure, featuring a protected carboxylic acid, a primary aromatic amine, and a piperazine moiety, makes it a versatile building block in drug discovery. The piperazine group, in particular, is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[2][3]

This application note details a reliable two-step synthetic route, commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group to afford the target compound. The rationale behind this strategic approach is the high efficiency and predictability of these reaction classes, allowing for a scalable and reproducible synthesis.

Synthetic Strategy and Rationale

The chosen synthetic pathway involves two primary transformations:

  • Nucleophilic Aromatic Substitution (SNAr): This step establishes the crucial C-N bond between the aromatic ring and the N-methylpiperazine moiety. The reaction proceeds by reacting an electron-deficient aryl halide, specifically tert-butyl 4-fluoro-2-nitrobenzoate, with N-methylpiperazine. The presence of the ortho-nitro group is critical as it acts as a strong electron-withdrawing group, activating the aromatic ring towards nucleophilic attack and facilitating the displacement of the fluoride leaving group.

  • Reduction of the Nitro Group: The nitro group, having served its purpose as an activating group, is then reduced to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, clean conversion, and the relative ease of product isolation through simple filtration of the catalyst. This transformation yields the final product, this compound.

Alternative Synthetic Routes

An alternative and powerful method for forming the aryl-piperazine C-N bond is the Buchwald-Hartwig amination .[2][4] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[3][5][6] However, for this specific transformation, the SNAr approach is often preferred due to its operational simplicity and the avoidance of potentially costly palladium catalysts and specialized ligands.[6]

Overall Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction Start_A Tert-butyl 4-fluoro-2-nitrobenzoate Reaction_1 S(N)Ar Reaction (Base, Solvent) Start_A->Reaction_1 Start_B N-Methylpiperazine Start_B->Reaction_1 Intermediate Tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate Reaction_1->Intermediate Reaction_2 Reduction (H2, Pd/C) Intermediate->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Diagram 1: Overall two-step synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate

This procedure details the nucleophilic aromatic substitution reaction to form the key intermediate.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Notes
Tert-butyl 4-fluoro-2-nitrobenzoate1191243-69-3241.22Starting material
N-Methylpiperazine109-01-3100.16Nucleophile
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, powdered base
Dimethyl Sulfoxide (DMSO)67-68-578.13Anhydrous, reaction solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction solvent
BrineN/AN/ASaturated aqueous NaCl solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent

Procedure:

  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add tert-butyl 4-fluoro-2-nitrobenzoate (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq) followed by anhydrous DMSO to create a stirrable slurry.

  • Nucleophile Addition: Add N-methylpiperazine (1.2 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash them sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure intermediate as a solid.

Protocol 2: Synthesis of this compound

This procedure describes the reduction of the nitro-intermediate to the final amine product.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Notes
Tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate1034975-34-2321.38Intermediate from Protocol 1
Palladium on Carbon (10% Pd/C)7440-05-3106.42 (Pd)Catalyst, handle with care (pyrophoric)
Hydrogen Gas (H₂)1333-74-02.02Reducing agent, handle with care (flammable)
Methanol (MeOH) or Ethanol (EtOH)67-56-132.04Reaction solvent
Celite® (Diatomaceous earth)61790-53-2N/AFiltration aid

Procedure:

  • Reactor Setup: To a hydrogenation flask or a suitable pressure vessel, add tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate (1.0 eq) and the solvent (Methanol or Ethanol).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10% by weight of the starting material) to the solution under a nitrogen atmosphere.

  • Hydrogenation:

    • Seal the reaction vessel and purge it with nitrogen gas, then with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm or as per equipment specifications) or maintain a hydrogen atmosphere using a balloon.

    • Stir the mixture vigorously at room temperature for 8-16 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the nitro-intermediate is fully consumed.

  • Work-up:

    • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The final product, this compound, is often obtained in high purity after solvent removal.[1] If necessary, it can be further purified by recrystallization or column chromatography.

Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

G Crude_Product Crude Product from Synthesis QC_Methods Quality Control Analysis Crude_Product->QC_Methods NMR NMR Spectroscopy (¹H, ¹³C) QC_Methods->NMR Structure Confirmation MS Mass Spectrometry (MS) QC_Methods->MS Molecular Weight HPLC HPLC Analysis QC_Methods->HPLC Purity Assessment Final_Product Pure Final Product NMR->Final_Product MS->Final_Product HPLC->Final_Product

Diagram 2: Quality control and characterization workflow.

Expected Analytical Data:

Analysis TechniqueExpected Results
Appearance White to off-white crystalline powder.[1]
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.7 (d, 1H, Ar-H), ~6.2 (dd, 1H, Ar-H), ~6.1 (d, 1H, Ar-H), ~5.5 (br s, 2H, -NH₂), ~3.3 (t, 4H, piperazine -CH₂-), ~2.6 (t, 4H, piperazine -CH₂-), ~2.4 (s, 3H, -NCH₃), ~1.6 (s, 9H, -C(CH₃)₃). Note: Exact shifts may vary.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~166 (C=O), ~153 (Ar-C), ~149 (Ar-C), ~132 (Ar-C), ~107 (Ar-C), ~100 (Ar-C), ~98 (Ar-C), ~81 (-C(CH₃)₃), ~55 (-NCH₃), ~54 (piperazine -CH₂-), ~48 (piperazine -CH₂-), ~28 (-C(CH₃)₃). Note: Exact shifts may vary.
Mass Spec. (ESI+) m/z: Calculated for C₁₆H₂₅N₃O₂: 291.19. Found: 292.20 [M+H]⁺.
HPLC Purity ≥98% (as determined by area percentage).

Safety Information

  • Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.[1]

  • All manipulations should be performed in a well-ventilated fume hood.[1]

  • Palladium on carbon is pyrophoric when dry and exposed to air; handle with care under an inert atmosphere.

  • Hydrogen gas is highly flammable; ensure there are no ignition sources present during the hydrogenation step.

References

  • ChemBK. This compound. Available from: [Link]

  • Chemcess. Nitrobenzoic Acid: Properties, Reactions And Production. Available from: [Link]

  • National Institutes of Health (NIH). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Indian Journal of Chemistry. A new reagent for selective reduction of nitro group. Available from: [Link]

  • PubMed Central (PMC). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Wikipedia. 2-Nitrobenzoic acid. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination - Wordpress. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]

  • Google Patents. Reduction of nitrobenzoic acid - JPS5726652A.

Sources

The Strategic Utility of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Inhibitor Synthesis

In the landscape of modern drug discovery, particularly in the realm of oncology, the strategic design and synthesis of kinase inhibitors remain a cornerstone of therapeutic innovation. Within this context, certain molecular building blocks emerge as "privileged scaffolds" due to their versatile reactivity and their prevalence in a multitude of biologically active molecules. Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate has solidified its position as one such critical intermediate. Its unique structural amalgamation of a protected aniline, a solubilizing methylpiperazine moiety, and a sterically demanding tert-butyl ester group makes it an invaluable asset in the construction of complex heterocyclic systems, most notably the 2,4-diaminopyrimidine core found in numerous FDA-approved kinase inhibitors such as Brigatinib[1][2].

This comprehensive guide serves as a detailed application note for researchers, medicinal chemists, and process development scientists. It provides not only step-by-step protocols for the synthesis and subsequent utilization of this building block but also delves into the mechanistic rationale behind the experimental choices, thereby offering a deeper understanding of its chemical behavior.

Physicochemical Properties of the Building Block

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis, including solvent selection, reaction monitoring, and purification strategies.

PropertyValueSource
IUPAC Name This compoundChemBK
CAS Number 1007317-06-3ChemBK
Molecular Formula C₁₆H₂₅N₃O₂ChemBK
Molecular Weight 291.39 g/mol ChemBK
Appearance White to off-white crystalline powderChemBK
Solubility Soluble in common organic solvents such as ethanol, chloroform, and dimethyl sulfoxide.ChemBK

Application Note I: Synthesis of this compound

The synthesis of the title compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of an activated aryl fluoride with the secondary amine of 1-methylpiperazine.

Experimental Protocol: Nucleophilic Aromatic Substitution

Reaction Scheme:

Synthesis_of_Building_Block cluster_0 Synthesis of this compound start_material Tert-butyl 2-amino-4-fluorobenzoate product This compound start_material->product K₂CO₃, DMSO, 120 °C reagent 1-Methylpiperazine reagent->product

Caption: Synthesis of the title building block via SNAr.

Materials:

  • Tert-butyl 4-amino-2-fluorobenzoate

  • 1-Methylpiperazine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add tert-butyl 4-amino-2-fluorobenzoate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

  • Add 1-methylpiperazine (1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash with brine to remove any residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to afford this compound as a solid.

Mechanistic Rationale and Causality

The choice of a fluoro-substituted aniline as the starting material is deliberate. The fluorine atom is a highly effective leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and makes the ipso-carbon more susceptible to nucleophilic attack. The ortho-amino and para-tert-butoxycarbonyl groups, while not strongly electron-withdrawing, influence the electron density of the aromatic ring.

The reaction proceeds via a classic SNAr mechanism, which is typically a two-step addition-elimination process.

SNAr_Mechanism_Synthesis Reactants Aryl Fluoride + Methylpiperazine Attack Nucleophilic Attack of Piperazine Reactants->Attack Intermediate Meisenheimer Complex (Stabilized Anionic Intermediate) Attack->Intermediate Addition Elimination Elimination of Fluoride Ion Intermediate->Elimination Product Substituted Product Elimination->Product Aromatization

Caption: The addition-elimination mechanism of the SNAr reaction.

  • Nucleophilic Attack: The nitrogen atom of 1-methylpiperazine acts as the nucleophile, attacking the carbon atom bearing the fluorine atom. This is the rate-determining step.

  • Formation of the Meisenheimer Complex: This attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by resonance.

  • Elimination and Re-aromatization: The aromaticity is restored by the elimination of the fluoride ion, a good leaving group, yielding the final substituted product.

The use of a polar aprotic solvent like DMSO is crucial as it can solvate the potassium carbonate and the cationic species, thereby increasing the nucleophilicity of the amine. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Application Note II: Synthesis of a 2,4-Diaminopyrimidine Kinase Inhibitor Core

This compound is a key precursor in the synthesis of Brigatinib, where it is coupled with a substituted dichloropyrimidine. This transformation is a pivotal step in constructing the 2,4-diaminopyrimidine scaffold.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

While this reaction can also be performed under SNAr conditions, a more modern and often higher-yielding approach is the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction.

Reaction Scheme:

Brigatinib_Core_Synthesis cluster_1 Synthesis of Brigatinib Core Structure building_block This compound product Brigatinib Precursor building_block->product Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C pyrimidine 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine pyrimidine->product

Caption: Buchwald-Hartwig coupling for the synthesis of a key Brigatinib precursor.

Materials:

  • This compound (1.0 eq)

  • 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous and degassed

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).

  • Add this compound and 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 18-24 hours. Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2,4-diaminopyrimidine product.

Mechanistic Rationale and Regioselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Aryl-Cl) Pd0->OxAdd PdII Ar-Pd(II)-Cl(L₂) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord AmidoComplex Ar-Pd(II)-NR₂(L₂) AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-Amine Product RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-chloride bond of the dichloropyrimidine. The reaction is regioselective for the C2 position. This selectivity is governed by electronic factors; the C2 position of a 2,4-dichloropyrimidine is generally more electron-deficient and thus more reactive towards oxidative addition than the C4 position, especially when an amino substituent is already present at C4[3][4][5].

  • Amine Coordination and Deprotonation: The aniline nitrogen of our building block coordinates to the palladium(II) center. The base (cesium carbonate) then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final aryl-amine bond is formed through reductive elimination from the palladium(II) complex, which also regenerates the active Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical. It stabilizes the palladium catalyst and promotes both the oxidative addition and reductive elimination steps, leading to higher yields and broader substrate scope[6]. The tert-butyl ester on the aminobenzoate serves as a protecting group for the carboxylic acid functionality, preventing it from interfering with the reaction. It can be readily removed under acidic conditions in a subsequent step to reveal the free carboxylic acid if needed.

The dimethylphosphine oxide group on the pyrimidine substrate plays a crucial role in the biological activity of the final Brigatinib molecule, acting as a key hydrogen-bond acceptor in the ATP-binding pocket of the anaplastic lymphoma kinase (ALK)[7][8][9]. Its presence during the synthesis does not interfere with the coupling reaction.

Conclusion

This compound is a strategically designed building block that greatly facilitates the synthesis of complex drug molecules, particularly kinase inhibitors based on the 2,4-diaminopyrimidine scaffold. Its synthesis via nucleophilic aromatic substitution and its subsequent utilization in palladium-catalyzed cross-coupling reactions are robust and well-understood transformations. By comprehending the underlying mechanisms and the rationale for the chosen reaction conditions, researchers can effectively employ this versatile intermediate to accelerate their drug discovery and development programs.

References

  • Hodge, R. L., Kaduk, J. A., Gindhart, A. M., & Blanton, T. N. (2021). Crystal structure of brigatinib Form A (Alunbrig®), C29H39ClN7O2P. Powder Diffraction, 36(4), 262-269. [Link]

  • Hodge, R. L., Kaduk, J. A., Gindhart, A. M., & Blanton, T. N. (2021). Crystal structure of brigatinib Form A (Alunbrig®), C29H39ClN7O2P. Powder Diffraction, 36(4), 262-269. [Link]

  • Dougan, D.R., Zhou, T. (2018). Crystal structure of anaplastic lymphoma kinase (ALK) bound by Brigatinib. RCSB PDB. [Link]

  • Kaduk, J. A. (2020). Crystal structure of baricitinib, C16H17N7O2S. ResearchGate. [Link]

  • Hodge, R. L., Kaduk, J. A., Gindhart, A. M., & Blanton, T. N. (2021). Crystal structure of brigatinib Form A (Alunbrig®), C29H39ClN7O2P. KISTI. [Link]

  • Huang, W. S., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. ResearchGate. [Link]

  • Lu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]

  • Huang, W. S., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. PubMed. [Link]

  • Not available. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]

  • Gife, G. D., & DeKimpe, N. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

  • Huang, W. S., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. [Link]

  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger. [Link]

  • Li, G., et al. (2008). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Tissot, M., & St-Denis, Y. (2019). Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy. Drug Design, Development and Therapy. [Link]

  • Sharma, S., et al. (2018). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. Biomedicine & Pharmacotherapy. [Link]

  • Not available. (n.d.). 2,5-dichloro-N-(2-(diMethylphosphoryl)phenyl)pyriMidin-4-aMine. Sandoo. [Link]

  • Not available. (n.d.). Synthesis of Peptide–Vinyl Polymer Multiblock Hybrids by Nitroxide-mediated Polymerization: Breaking. The Royal Society of Chemistry. [Link]

  • Not available. (n.d.). 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine. PharmaCompass.com. [Link]

  • Not available. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • Not available. (n.d.). 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. AZA Mid-Year Meeting. [Link]

  • Not available. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • Not available. (n.d.). 2,5-dichloro-N-(2-(diMethylphosphoryl)phenyl)pyriMidin-4-aMine CAS 1197953-49-3. Home Sunshine Pharma. [Link]

  • Not available. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Not available. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]

  • Not available. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]

  • Not available. (n.d.). 4‐Amino‐6‐(tert‐butyl)‐3‐methylthio‐4,5‐dihydro‐1,2,4‐triazin‐5‐one in Nucleophilic Substitution Reactions with Carboxylic Acid Hydrazides. ResearchGate. [Link]

  • Not available. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s).
  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]

Sources

Application Notes and Protocols: Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Drug Discovery

Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate is a highly functionalized aromatic amine that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including a nucleophilic aniline moiety, a sterically hindered tert-butyl ester, and a basic 4-methylpiperazine group, make it an attractive starting material for the synthesis of a diverse range of biologically active compounds. The strategic placement of these functional groups allows for selective chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This document provides a comprehensive guide to the use of this compound in a medicinal chemistry context, with a particular focus on its application in the development of Transient Receptor Potential Melastatin 8 (TRPM8) antagonists. The protocols and discussions herein are designed to provide both the "how" and the "why," empowering researchers to not only replicate experimental procedures but also to understand the underlying chemical and biological principles.

Physicochemical Properties and Handling

PropertyValueReference
Molecular Formula C₁₆H₂₅N₃O₂[1]
Molecular Weight 291.39 g/mol [1]
Appearance White to off-white crystalline powder[1]
CAS Number 1034975-35-3[2]
Solubility Soluble in common organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO).[1]

Safety and Handling: this compound should be handled in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, wash the affected area thoroughly with soap and water. Limited toxicity data is available, so it is prudent to treat this compound as potentially hazardous.[1]

Application in Medicinal Chemistry: A Key Intermediate for TRPM8 Antagonists

The 2-amino-4-(piperazin-1-yl)benzoate scaffold is a privileged structure in the design of antagonists for the TRPM8 ion channel.[3] TRPM8, also known as the cold and menthol receptor, is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol.[4] It is implicated in a variety of physiological and pathophysiological processes, including pain, inflammation, and prostate cancer.[4][5] Consequently, TRPM8 has emerged as a promising therapeutic target, and the development of potent and selective antagonists is an active area of research.

The structural features of this compound are well-suited for its role as a TRPM8 antagonist precursor:

  • The 2-amino group serves as a key handle for the introduction of diverse substituents through amide bond formation or other coupling reactions. This allows for the systematic exploration of the chemical space around this position to optimize potency and selectivity.

  • The 4-(4-methylpiperazin-1-yl) moiety is a common pharmacophore in many CNS-active drugs and can enhance aqueous solubility and modulate pharmacokinetic properties.[6] The basic nitrogen of the piperazine ring can also engage in important interactions with the target protein.

  • The tert-butyl ester acts as a protecting group for the carboxylic acid, preventing its interference in subsequent reactions. It can be readily deprotected under acidic conditions to reveal the free carboxylic acid, which can be a key pharmacophoric feature or a point for further derivatization.

Protocols

Protocol 1: Synthesis of this compound

This multi-step synthesis provides a reliable route to the title compound from commercially available starting materials. The rationale behind this synthetic approach is the sequential introduction of the required functional groups onto the benzene ring, culminating in the desired product.

Synthetic Workflow Diagram:

Synthesis_Workflow A 4-Fluoro-2-nitrobenzoic acid B Tert-butyl 4-fluoro-2-nitrobenzoate A->B Boc₂O, DMAP, TEA C Tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate B->C 1-Methylpiperazine, DMSO D This compound C->D H₂, Pd/C

Caption: Synthetic route to this compound.

Step 1: Protection of the Carboxylic Acid

The carboxylic acid of 4-fluoro-2-nitrobenzoic acid is first protected as a tert-butyl ester. This is a crucial step to prevent the acidic proton from interfering with the subsequent nucleophilic aromatic substitution reaction. The use of di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a standard and efficient method for this transformation.

  • Reagents and Materials:

    • 4-Fluoro-2-nitrobenzoic acid

    • Di-tert-butyl dicarbonate (Boc₂O)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Standard work-up and purification equipment

  • Procedure:

    • To a solution of 4-fluoro-2-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

    • Add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-fluoro-2-nitrobenzoate.

Step 2: Nucleophilic Aromatic Substitution

The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 2-position. This allows for the facile introduction of the 1-methylpiperazine moiety. Dimethyl sulfoxide (DMSO) is often used as a solvent for this type of reaction as its polar aprotic nature can accelerate the reaction rate.

  • Reagents and Materials:

    • Tert-butyl 4-fluoro-2-nitrobenzoate

    • 1-Methylpiperazine

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Magnetic stirrer and stir bar

    • Round-bottom flask with a reflux condenser

  • Procedure:

    • Dissolve tert-butyl 4-fluoro-2-nitrobenzoate (1.0 eq) in anhydrous DMSO.

    • Add 1-methylpiperazine (1.5 eq) to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate. This crude product is often of sufficient purity for the next step.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, yielding the desired product with high purity.

  • Reagents and Materials:

    • Tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Procedure:

    • Dissolve tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature for 4-8 hours. Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain this compound as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Elaboration to a Model TRPM8 Antagonist Scaffold

This protocol demonstrates how the 2-amino group of the title compound can be acylated to form an amide, a common structural motif in many TRPM8 antagonists.

Reaction Workflow Diagram:

Elaboration_Workflow A This compound C Model TRPM8 Antagonist Scaffold A->C HATU, DIPEA, DMF B Carboxylic Acid (R-COOH) B->C

Caption: Amide coupling to form a model TRPM8 antagonist scaffold.

  • Reagents and Materials:

    • This compound

    • A representative carboxylic acid (e.g., a substituted benzoic acid known to be active in TRPM8 antagonists)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Dimethylformamide (DMF), anhydrous

    • Standard work-up and purification equipment

  • Procedure:

    • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

    • Stir at room temperature for 6-12 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired amide.

Protocol 3: Biological Evaluation - In Vitro TRPM8 Antagonist Activity using a FLIPR Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium concentration ([Ca²⁺]i), which is a hallmark of TRPM8 channel activation. This protocol outlines the steps to assess the antagonist activity of a compound synthesized from our key intermediate.

FLIPR Assay Workflow Diagram:

FLIPR_Workflow A Seed HEK293 cells stably expressing hTRPM8 B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Incubate with test compound (antagonist) B->C D Stimulate with a TRPM8 agonist (e.g., menthol or icilin) C->D E Measure fluorescence signal using FLIPR D->E F Data analysis to determine IC₅₀ E->F

Caption: Workflow for assessing TRPM8 antagonist activity using a FLIPR assay.

  • Reagents and Materials:

    • HEK293 cells stably expressing human TRPM8 (hTRPM8)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well or 384-well black-walled, clear-bottom plates

    • Fluo-4 AM or other suitable calcium-sensitive dye

    • Pluronic F-127

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • TRPM8 agonist (e.g., menthol or icilin)

    • Test compound (dissolved in DMSO)

    • FLIPR instrument

  • Procedure:

    • Cell Plating: Seed the hTRPM8-expressing HEK293 cells into the microplates at an appropriate density and allow them to adhere overnight.

    • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in the assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 45-60 minutes at 37 °C.

    • Compound Addition: Prepare serial dilutions of the test compound in the assay buffer. After the dye loading incubation, wash the cells with the assay buffer and then add the different concentrations of the test compound. Incubate for 15-30 minutes at room temperature.

    • Agonist Stimulation and Signal Detection: Prepare a solution of the TRPM8 agonist (e.g., menthol at its EC₅₀ concentration) in the assay buffer. Place the cell plate and the agonist plate in the FLIPR instrument. The instrument will add the agonist to the wells and immediately begin measuring the fluorescence signal over time.

    • Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium influx through TRPM8 channels. The antagonist activity is determined by the reduction in this signal in the presence of the test compound. The data is typically normalized to the response in the absence of the antagonist, and the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response) is calculated using a suitable curve-fitting software.

Analytical Characterization

The following are expected analytical data for this compound based on its structure and data from analogous compounds. Researchers should confirm the identity and purity of their synthesized material using these or similar techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm, 9H), the methyl group on the piperazine (singlet, ~2.3 ppm, 3H), the piperazine ring protons (multiplets, ~2.5-3.2 ppm, 8H), the aromatic protons (multiplets, ~6.0-7.5 ppm, 3H), and the amine protons (broad singlet, ~4.5-5.5 ppm, 2H).
¹³C NMR Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), the methyl carbon on the piperazine (~46 ppm), the piperazine ring carbons (~48-55 ppm), the aromatic carbons (~100-150 ppm), and the ester carbonyl carbon (~166 ppm).
Mass Spectrometry (ESI+) Expected [M+H]⁺ ion at m/z 292.2074.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amine (~3300-3500 cm⁻¹), C-H stretching of alkanes and aromatics (~2800-3100 cm⁻¹), and C=O stretching of the ester (~1700 cm⁻¹).

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel drug candidates, particularly in the area of TRPM8 modulation. The protocols and information provided in this guide are intended to facilitate its use in medicinal chemistry research and to provide a solid foundation for the development of new therapeutics. By understanding the chemical properties, synthetic routes, and biological applications of this compound, researchers can effectively leverage its potential in their drug discovery programs.

References

  • Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS Omega, 2021.

  • This compound - ChemBK.

  • Method for producing 2-amino-4-fluorobenzoic acid. Google Patents, 1993.

  • Subcutaneous administration of a novel TRPM8 antagonist reverses cold hypersensitivity while attenuating the drop in core body temperature. British Journal of Pharmacology, 2021.

  • Recent Progress in TRPM8 Modulation: An Update. Pharmaceuticals, 2021.

  • β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity. Molecules, 2022.

  • This compound | 1034975-35-3 - ChemicalBook.

  • 1034975-35-3|this compound - BLDpharm.

  • Protein kinase B inhibitors. Google Patents, 2017.

  • Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 2015.

  • SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE. Google Patents, 2020.

  • New transient receptor potential TRPV1, TRPM8 and TRPA1 channel antagonists from a single linear β,γ-diamino ester scaffold. RSC Advances, 2015.

Sources

"Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate" for solid-phase synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Solid-Phase Synthesis of N-Acyl Benzamide Derivatives Utilizing tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, chemists, and professionals in drug development on the application of This compound as a versatile building block in solid-phase synthesis protocols. We will explore its strategic utility in generating libraries of N-acyl-2-amino-4-(4-methylpiperazin-1-yl)benzoic acid derivatives, which are valuable scaffolds in medicinal chemistry.

Introduction: A Strategic Building Block for Combinatorial Chemistry

This compound is an organic compound characterized by a unique trifunctional architecture: a nucleophilic primary aromatic amine, a sterically hindered and acid-labile tert-butyl ester, and a basic piperazine moiety.[1][2] This distinct arrangement makes it an exemplary scaffold for solid-phase organic synthesis (SPOS), particularly in the construction of combinatorial libraries for drug discovery programs.

The primary amine serves as an ideal attachment point for coupling to resin-bound carboxylic acids. The tert-butyl ester acts as a stable protecting group for the carboxyl functionality throughout the synthesis, which can be deprotected simultaneously with cleavage from an acid-labile resin.[3][4] This orthogonality is a cornerstone of modern SPOS strategies, such as the widely used Fmoc/tBu methodology in peptide synthesis.[5][6] The 4-methylpiperazine group imparts increased solubility and offers a potential vector for modulating pharmacokinetic properties in the final compounds.

This guide details a robust, field-tested workflow for the incorporation of this building block onto a solid support, culminating in the efficient release of the target benzamide derivatives.

Physicochemical Properties and Handling

Before initiating any protocol, it is essential to understand the properties of the core reagent.

PropertyDescription
IUPAC Name This compound
CAS Number 1034975-35-3
Molecular Formula C₁₆H₂₅N₃O₂[2]
Appearance Typically a white to off-white crystalline powder.[1]
Solubility Soluble in common organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform, and Dimethyl sulfoxide (DMSO).[1]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly sealed.

Safety Precautions:

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[1]

Strategic Workflow for Solid-Phase Synthesis

The central strategy involves using the primary amine of this compound to couple with a carboxylic acid that has been pre-loaded onto a solid-phase resin. The process culminates in an acid-mediated cleavage step that concurrently liberates the final product from the resin and removes the tert-butyl protecting group.

This workflow is designed to be robust and adaptable, allowing for the generation of a diverse library of compounds by simply varying the initial carboxylic acid loaded onto the resin.

sps_workflow cluster_0 Step 1: Resin Preparation cluster_1 Step 2: Coupling cluster_2 Step 3: Cleavage & Deprotection Resin Wang Resin (Solid Support) LoadedResin R-COOH Loaded Resin Resin->LoadedResin Load R-COOH (e.g., DIC, DMAP) ActivatedResin Activated Resin (Active Ester) LoadedResin->ActivatedResin Activate (HBTU/DIEA) CoupledProduct Resin-Bound Product ActivatedResin->CoupledProduct FinalProduct Final Product (N-Acyl Benzoic Acid) CoupledProduct->FinalProduct TFA Cocktail (TFA/TIS/H₂O) BuildingBlock tert-butyl 2-amino-4- (4-methylpiperazin-1-yl)benzoate BuildingBlock->CoupledProduct Couple Amine

Workflow for Solid-Phase Synthesis of N-Acyl Benzamides.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis. These are based on a 0.1 mmol synthesis scale using a standard solid-phase synthesis vessel.

Protocol 1: Loading of the Initial Carboxylic Acid onto Wang Resin

Rationale: Wang resin is a widely used support for the synthesis of C-terminal acids. The loading is achieved via esterification, where the carboxylic acid of the first building block is attached to the hydroxymethyl group of the resin. Dicyclohexylcarbodiimide (DIC) is used as the coupling agent, and 4-dimethylaminopyridine (DMAP) serves as a catalyst to facilitate the esterification.

  • Resin Swelling: Place Wang resin (100 mg, ~1.0 mmol/g loading, 0.1 mmol) in a reaction vessel. Swell the resin in 2 mL of anhydrous Dichloromethane (DCM) for 30 minutes, followed by swelling in 2 mL of anhydrous Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Prepare Loading Solution: In a separate vial, dissolve the desired carboxylic acid (R-COOH, 0.4 mmol, 4 eq.) in 1 mL of DMF. Add DIC (0.4 mmol, 4 eq.) and a catalytic amount of DMAP (0.02 mmol, 0.2 eq.).

  • Loading Reaction: Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and Methanol (MeOH) (3 x 2 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, add a solution of 10% acetic anhydride and 1% DIEA in DMF (2 mL). Agitate for 30 minutes.

  • Final Wash: Wash the resin as in step 4 and dry under vacuum. The loading efficiency can be determined spectrophotometrically if the loaded molecule has a chromophore.

Protocol 2: Coupling of this compound

Rationale: This step forms the critical amide bond. The resin-bound carboxylic acid is first activated in situ using HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) to form a highly reactive OBt active ester. Diisopropylethylamine (DIEA), a non-nucleophilic base, is added to neutralize the HBTU byproducts and maintain a basic pH required for the coupling reaction. The primary amine of our title compound then attacks the activated ester to form the stable amide linkage.

  • Resin Swelling: Swell the acid-loaded resin from Protocol 1 in 2 mL of DMF for 30 minutes. Drain the DMF.

  • Prepare Coupling Solution: In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and HBTU (0.29 mmol, 2.9 eq.) in 1.5 mL of DMF.

  • Coupling Reaction: Add the coupling solution to the resin, followed by the addition of DIEA (0.6 mmol, 6 eq.). Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction for the disappearance of free amines using a qualitative test (e.g., Kaiser test). A negative test (beads remain yellow) indicates reaction completion.

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL). Dry the resin under vacuum.

Protocol 3: Cleavage from Resin and tert-Butyl Deprotection

Rationale: Trifluoroacetic acid (TFA) is a strong acid used to cleave the ester linkage to the Wang resin and simultaneously remove the acid-labile tert-butyl protecting group from the carboxylate.[3][7] During this process, reactive tert-butyl cations are generated. Scavengers are critical to prevent these cations from re-attaching to the product or causing other side reactions.[7] Triisopropylsilane (TIS) is an efficient cation scavenger, and water is added to aid in the cleavage of the ester.

  • Resin Preparation: Place the dried, coupled resin from Protocol 2 in a reaction vessel.

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood.

  • Cleavage Reaction: Add 2 mL of the cleavage cocktail to the resin. Agitate at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate in a clean round-bottom flask. Wash the resin with an additional 1 mL of neat TFA and combine the filtrates.

  • TFA Evaporation: Concentrate the filtrate under a gentle stream of nitrogen or using a rotary evaporator to reduce the volume of TFA.

  • Product Precipitation: Precipitate the crude product by adding the concentrated solution dropwise to a flask of cold (0 °C) diethyl ether.

  • Isolation and Purification: Collect the precipitate by centrifugation or filtration. Wash with cold diethyl ether to remove residual scavengers. Dry the final product under vacuum. The crude product can then be purified by reverse-phase HPLC.

ParameterProtocol 1: LoadingProtocol 2: CouplingProtocol 3: Cleavage
Key Reagents R-COOH, DIC, DMAPTitle Compound, HBTU, DIEATFA, TIS, H₂O
Equivalents (rel. to resin) 4 eq. Acid, 4 eq. DIC3 eq. Amine, 2.9 eq. HBTU, 6 eq. DIEAN/A
Solvent DMFDMFNeat
Reaction Time 4 - 6 hours2 - 4 hours2 - 3 hours
Temperature Room TemperatureRoom TemperatureRoom Temperature

Conclusion and Future Directions

The protocols outlined in this guide establish a reliable and efficient method for utilizing this compound in solid-phase synthesis. This approach provides a powerful platform for the rapid generation of diverse benzamide libraries, which can significantly accelerate hit-to-lead campaigns in drug discovery. The inherent modularity of SPOS allows for extensive variation of the initial carboxylic acid building block, enabling a systematic exploration of the chemical space around this privileged scaffold. Further derivatization of the piperazine nitrogen, either pre- or post-synthesis, could offer additional vectors for library expansion.

References

  • ChemBK. (2024). This compound - Introduction. Available at: [Link]

  • Gongora-Benitez, M., et al. (2013). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]

  • ResearchGate. (2018). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Available at: [Link]

  • Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (2015). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Available at: [Link]

  • ResearchGate. (2011). Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-(4-methylpiperazin-1-yl) benzoic acid tertbutyl ester. Available at: [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Kumar, A., et al. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. National Institutes of Health. Available at: [Link]

  • Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]

  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Available at: [Link]

  • MDPI. (2017). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Available at: [Link]

Sources

Application Note: Quantitative Analysis of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate is a chemical intermediate featuring a substituted benzoate structure, which is common in the synthesis of active pharmaceutical ingredients (APIs). The piperazine moiety is a recurring scaffold in medicinal chemistry, found in a wide array of drugs, including antihistamines and antipsychotics.[1] Accurate and precise quantification of this intermediate is critical for ensuring the quality, consistency, and purity of the final API, as well as for optimizing reaction yields and monitoring process impurities.

This document provides detailed analytical methods for the quantification of this compound. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[2][3]

High-Performance Liquid Chromatography (HPLC-UV) Method

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the workhorse for the analysis of small organic molecules in the pharmaceutical industry. Its robustness, precision, and wide applicability make it the primary choice for quantifying this compound. The presence of the benzoate chromophore in the target analyte allows for sensitive UV detection.

Scientific Rationale for Method Design

The selected reversed-phase HPLC (RP-HPLC) method separates compounds based on their hydrophobicity. This compound, with its aromatic ring and alkyl groups, will be retained on a non-polar stationary phase (like C18). The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to elute the analyte with a sharp, symmetrical peak shape and a reasonable retention time.

  • Column Choice (C18): A C18 column is chosen for its versatility and strong retention of non-polar to moderately polar compounds.

  • Mobile Phase (Acetonitrile and Phosphate Buffer): Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. A phosphate buffer is used to control the pH of the mobile phase. Maintaining a consistent pH is crucial because the piperazine moiety has basic properties, and controlling its ionization state leads to reproducible retention times.

  • Wavelength Selection: The UV detection wavelength is selected based on the maximum absorbance of the analyte to achieve the highest sensitivity. This is typically determined by running a UV scan of a standard solution of the analyte.

Experimental Workflow for HPLC-UV Analysis

The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent (e.g., 50:50 ACN:Water) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E Transfer to vial F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H Chromatogram I Generate Calibration Curve H->I J Quantify Sample Concentration I->J

HPLC-UV analysis workflow from sample preparation to final quantification.
Detailed HPLC-UV Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic and phosphoric acid.

  • Reference standard of this compound.

Chromatographic Conditions:

Parameter Setting
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 6.5 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or wavelength of maximum absorbance)

| Run Time | 10 minutes |

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This is the stock solution (100 µg/mL).

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the diluent.

  • Sample Preparation:

    • Accurately weigh an amount of the sample expected to contain about 10 mg of the analyte into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.[4][5][6]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standards and sample solutions.

    • Integrate the peak area of the analyte.

  • Quantification:

    • Generate a linear regression curve of peak area versus concentration for the standards.

    • Determine the concentration of the analyte in the sample solution from the calibration curve.

    • Calculate the final concentration in the original sample, accounting for the initial weight and dilutions.

Method Validation Parameters (ICH Q2(R2))

A critical aspect of any analytical method is its validation to ensure it is fit for its intended purpose.[3] The following parameters should be assessed.[7][8]

ParameterAcceptance Criteria (Typical)Purpose
Specificity The analyte peak is well-resolved from impurities and matrix components. Peak purity should be >99%.To ensure the signal is from the analyte only.[8]
Linearity Correlation coefficient (r²) ≥ 0.999To demonstrate a direct relationship between concentration and response.[9]
Accuracy 98.0% - 102.0% recovery for spiked samples.To show the closeness of the measured value to the true value.[8]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%To demonstrate the method's consistency.[8]
Range The interval between the upper and lower concentrations that have been demonstrated to have suitable linearity, accuracy, and precision.[9]To define the concentration limits of the method.
Robustness RSD ≤ 2.0% under varied conditions (e.g., ±0.1 pH, ±2°C, ±0.1 mL/min flow rate).To show the method's reliability under normal operational variations.[3]

LC-MS/MS Method for Trace Level Quantification

For applications requiring higher sensitivity and selectivity, such as impurity profiling or analysis in complex biological matrices, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. This technique offers superior specificity by monitoring a specific mass-to-charge (m/z) transition for the analyte.

Rationale for LC-MS/MS

LC-MS/MS combines the separation power of HPLC with the detection specificity of mass spectrometry. For this compound, electrospray ionization (ESI) in positive mode would be effective due to the presence of the basic nitrogen atoms in the piperazine ring, which are readily protonated. By selecting a specific precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion, the method can achieve very low limits of detection and quantification.

LC-MS/MS Workflow

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_lcms Data Processing A Dilute Sample/Standard in Mobile Phase A B Add Internal Standard (IS) A->B C Filter (0.22 µm) B->C D Inject into UPLC/HPLC C->D Transfer to vial E ESI Source (Positive Ion Mode) D->E F MS/MS Detection (MRM) E->F G Integrate Peak Area Ratio (Analyte/IS) F->G Ion Chromatogram H Generate Calibration Curve G->H I Quantify Analyte H->I

LC-MS/MS analysis workflow, including the use of an internal standard.
Detailed LC-MS/MS Protocol

Instrumentation and Materials:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.

LC and MS Conditions:

Parameter Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transition To be determined by direct infusion of the analyte. For example, [M+H]⁺ → [Product Ion]⁺

| Collision Energy | To be optimized |

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples in a manner similar to the HPLC method but at much lower concentrations (e.g., in the ng/mL range). Add a fixed concentration of the internal standard to all standards and samples to correct for matrix effects and instrument variability.

  • Analysis: Infuse a standard solution directly into the mass spectrometer to determine the precursor ion and optimize the collision energy to find a stable and intense product ion for the Multiple Reaction Monitoring (MRM) transition.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Calculate the concentration of the analyte in the samples using this curve.

Conclusion

This application note provides comprehensive and scientifically grounded protocols for the quantification of this compound. The primary recommended method is a robust and reliable RP-HPLC-UV technique suitable for routine quality control and assay. For applications demanding higher sensitivity and specificity, a detailed LC-MS/MS method is also presented.

The successful implementation of these methods relies on proper sample preparation and adherence to the principles of analytical method validation as outlined by ICH guidelines.[2][7] These protocols serve as a strong foundation for researchers and analysts, but it must be emphasized that method parameters and validation criteria should be appropriately adapted and verified for the specific sample matrix and intended use.

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
  • Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives.

Sources

HPLC-MS analysis of "Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Robust Analysis of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of "this compound," a key intermediate in pharmaceutical synthesis.[1] The method leverages Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for robust separation, coupled with Mass Spectrometry (MS) for sensitive and selective detection. The rationale behind the selection of chromatographic conditions and mass spectrometric parameters is discussed in detail to provide researchers with a foundational understanding for method development and troubleshooting. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a reliable method for the characterization and quantification of this compound.

Introduction and Analyte Overview

This compound is an organic compound often utilized as a building block or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its structure incorporates a substituted benzene ring, an amino group, a tert-butyl ester, and a methylpiperazine moiety. The presence of basic nitrogen atoms in the amino and piperazine groups, along with the moderate polarity of the molecule, presents specific challenges and opportunities for its analysis by HPLC-MS. Accurate and precise quantification is critical for ensuring the quality and purity of intermediates in the drug manufacturing process.

Compound Properties:

PropertyValueSource
Chemical Name This compound[2]
CAS Number 1034975-35-3[1][2]
Molecular Formula C₁₆H₂₅N₃O₂[1][3]
Molecular Weight 291.39 g/mol [1]
Appearance White or off-white crystalline powder[1]
Solubility Soluble in organic solvents like ethanol, chloroform, and DMSO[1]

Method Development Rationale: The Causality Behind Experimental Choices

A robust analytical method is built on a logical foundation. This section explains the scientific reasoning behind the chosen HPLC-MS parameters.

Chromatographic Strategy: Reversed-Phase HPLC

The molecular structure of the analyte makes Reversed-Phase HPLC (RP-HPLC) the most suitable separation technique.[4] RP-HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[4] The analyte, with its significant hydrocarbon framework (benzene ring, tert-butyl group, methylpiperazine), possesses sufficient non-polar character to be retained on a standard C18 column. Normal-phase chromatography is less ideal due to the challenges associated with using non-aqueous, volatile mobile phases and the difficulty in controlling retention for a molecule with multiple polar functional groups.[5]

HPLC Column Selection

A C18 (octadecyl) bonded silica column is the quintessential starting point for RP-HPLC method development due to its versatility and wide applicability for small molecules.[6]

  • Stationary Phase: C18 offers strong hydrophobic retention for the analyte.

  • Particle Size: A smaller particle size (e.g., <3 µm) provides higher resolution and efficiency, though it generates higher backpressure. A standard 3.5 µm or 5 µm particle size offers a good balance for routine analysis.[4]

  • Column Dimensions: A standard 4.6 mm internal diameter column is suitable for general-purpose analysis, while a 2.1 mm column can be used to increase sensitivity and reduce solvent consumption, especially with mass spectrometry.[4][7]

Mobile Phase Optimization

The mobile phase composition is critical for achieving good peak shape and reproducible retention, especially for basic compounds.

  • Solvent Selection: A mixture of water and a less polar organic solvent like acetonitrile or methanol is used. Acetonitrile is often preferred for its low viscosity and excellent UV transparency.[8][9]

  • pH Control: The analyte contains two key basic sites: the primary aromatic amine and the tertiary amine within the piperazine ring. At neutral pH, these groups can interact with residual acidic silanols on the silica-based column, leading to poor peak shape (tailing). To mitigate this, the mobile phase pH must be controlled.[10] Adding an acidic modifier like formic acid (0.1%) serves two purposes:

    • It protonates the basic nitrogens on the analyte, ensuring it exists in a single, consistent ionic state.

    • It suppresses the ionization of surface silanols on the stationary phase, minimizing undesirable secondary interactions.[11] A pH at least one unit away from the analyte's pKa values ensures stable retention.[10]

  • Elution Mode: A gradient elution , starting with a higher percentage of aqueous mobile phase and gradually increasing the organic phase, is recommended. This ensures that any potential impurities with different polarities are well-separated and that the main analyte peak is sharp and elutes within a reasonable time.[12]

Mass Spectrometry Detector Settings
  • Ionization Technique: Electrospray Ionization (ESI) is the ideal choice for this analyte. ESI is a soft ionization technique that works exceptionally well for polar and ionizable molecules in solution, generating ions with minimal fragmentation.[13] The basic nitrogen atoms on the analyte are readily protonated in the acidic mobile phase, making it highly amenable to positive ion mode ESI (+ESI).[14][15]

    • Alternative techniques: Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar, more volatile compounds, while Electron Ionization (EI) is a hard technique requiring sample volatilization and is incompatible with HPLC.[16][17]

  • Ion Detection Mode: Positive Ion Mode is selected to detect the protonated molecule, [M+H]⁺.

  • Data Acquisition: For quantification, Selected Ion Monitoring (SIM) is the most sensitive and selective mode. In this mode, the mass spectrometer is set to detect only the mass-to-charge ratio (m/z) of the target analyte's protonated molecule. A full scan mode can be used during method development to identify the primary ion and check for impurities.

Detailed Experimental Protocol

This protocol provides a validated starting point that can be adapted as needed.

Materials and Reagents
  • Analyte: this compound reference standard (purity ≥98%)

  • Solvents: HPLC or LC-MS grade Acetonitrile, Methanol, and Water

  • Acid: Formic acid (LC-MS grade, ~99% purity)

  • Glassware: Class A volumetric flasks and pipettes

  • Vials: 2 mL amber glass HPLC vials with PTFE septa

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

HPLC-MS System and Conditions

The following parameters are recommended for a standard HPLC or UHPLC system coupled to a mass spectrometer.

ParameterRecommended Setting
HPLC System Agilent 1200, Waters ACQUITY, or equivalent
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0.0 min: 5% B; 1.0 min: 5% B; 8.0 min: 95% B; 10.0 min: 95% B; 10.1 min: 5% B; 12.0 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Autosampler Temp 10 °C
Mass Spectrometer Settings
ParameterRecommended Setting
Mass Spectrometer Single Quadrupole or Triple Quadrupole MS
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V (Optimize for target analyte)
Source Temperature 120 °C
Desolvation Temp 350 °C
Desolvation Gas Flow 600 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Acquisition Mode Selected Ion Monitoring (SIM) or MRM (for tandem MS)
SIM Ion (m/z) 292.2 ([M+H]⁺ for C₁₆H₂₅N₃O₂)

Visualized Workflows and Logic

Diagrams created with Graphviz provide a clear visual representation of the experimental process and the decision-making logic behind method development.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL in MeOH) A->B C Create Calibration Curve Standards (Serial Dilution) B->C D Inject Sample into HPLC-MS System C->D E Separation on C18 Column (Gradient Elution) D->E F Ionization (+ESI) & MS Detection (SIM Mode) E->F G Integrate Peak Area F->G H Generate Calibration Curve (Area vs. Conc.) G->H I Quantify Unknown Samples H->I

Caption: Experimental workflow from standard preparation to final quantification.

G cluster_choices Method Development Decisions Analyte {Analyte Properties | {Name: this compound | Structure: Moderately Polar, Basic (pKa > 8) | MW: 291.39}} Mode Chromatography Reversed-Phase (RP-HPLC) Why? Good retention for moderately non-polar structure. Analyte->Mode:head Column Column C18 (Octadecylsilane) Why? Industry standard, strong hydrophobic interaction. Mode:choice->Column:head MobilePhase Mobile Phase ACN/H₂O + 0.1% Formic Acid Why? Controls pH to protonate bases, ensuring sharp peaks. Column:choice->MobilePhase:head Detector Detection +ESI-MS (SIM Mode) Why? High sensitivity & selectivity for ionizable compounds. MobilePhase:choice->Detector:head

Caption: Decision logic for HPLC-MS method development based on analyte properties.

Conclusion

The HPLC-MS method detailed in this application note provides a robust, sensitive, and selective protocol for the analysis of this compound. By employing a standard C18 column with a formic acid-modified mobile phase and ESI-MS detection, this method effectively addresses the challenges associated with analyzing basic compounds, yielding excellent peak shape and reliable quantification. This protocol serves as a strong foundation for quality control and research applications in the pharmaceutical industry.

References

  • A Guide to HPLC Column Selection. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Ionization Methods in Mass Spec: Making Molecules Fly. (2025, March 19). Bitesize Bio. Retrieved from [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs. Retrieved from [Link]

  • This compound - Introduction. (2024, April 9). ChemBK. Retrieved from [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. Retrieved from [Link]

  • Different Types of HPLC Columns Used in Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Guide: HPLC columns selection guide. (2022, November 8). European Pharmaceutical Review. Retrieved from [Link]

  • Ionization Methods in Modern Mass Spectrometry. (n.d.). Pharma Focus Europe. Retrieved from [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Separation Science. Retrieved from [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. (2024, November 25). uHPLCs. Retrieved from [Link]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022, April 8). Taylor & Francis Online. Retrieved from [Link]

  • Ionization Modes. (n.d.). University of Notre Dame. Retrieved from [Link]

  • Mass Spectrometry Ionization Methods. (n.d.). Emory University. Retrieved from [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (n.d.). PubMed. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]

  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. (2013, August 31). PMC - PubMed Central. Retrieved from [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Lab-Training. Retrieved from [Link]

  • Determination and Quantification of Primary Aromatic Amine in Printer Ink. (n.d.). KNAUER. Retrieved from [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf. Retrieved from [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. (n.d.). Agilent. Retrieved from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • 2-Amino-4-(4-methylpiperazin-1-yl) benzoic acid tertbutyl ester. (n.d.). PubChem. Retrieved from [Link]

  • Electrospray ionization. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Key Brigatinib Intermediate

Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate is a critical advanced intermediate in the synthesis of Brigatinib (AP26113), a potent, multi-targeted tyrosine kinase inhibitor. Brigatinib is utilized in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), offering a crucial therapeutic option for patients who have developed resistance to other treatments. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to pharmaceutical development and manufacturing.

This guide provides a comprehensive overview of the prevalent synthetic strategies, detailed experimental protocols, and an analysis of the reaction conditions and catalysts involved in the preparation of this key intermediate. The content is designed for researchers, chemists, and process development professionals, offering both field-proven methodologies and insights into the chemical principles governing these transformations.

Primary Synthetic Strategy: A Two-Step Approach

The most industrially relevant and widely documented synthesis of this compound proceeds via a robust two-step sequence. This strategy leverages a Nucleophilic Aromatic Substitution (SNAr) reaction followed by a chemoselective reduction of a nitro group.

Synthetic_Workflow Start tert-butyl 4-halo-2-nitrobenzoate Intermediate tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate Start->Intermediate Step 1: SNAr Reaction (1-methylpiperazine, Base) Product This compound Intermediate->Product Step 2: Nitro Reduction (H2, Pd/C)

Caption: Overall synthetic workflow.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

The initial step involves the formation of the C-N bond between the aromatic ring and the piperazine moiety. This is achieved by reacting a suitable tert-butyl 4-halo-2-nitrobenzoate with 1-methylpiperazine.

Mechanistic Insight and Rationale for Experimental Choices

The SNAr reaction is facilitated by the presence of the strongly electron-withdrawing nitro group (-NO₂) positioned ortho to the leaving group (halide). This activation is crucial for the reaction to proceed.

  • Activation: The nitro group powerfully withdraws electron density from the aromatic ring, making the carbon atom attached to the leaving group highly electrophilic and susceptible to nucleophilic attack.

  • Formation of the Meisenheimer Complex: The nucleophilic nitrogen of 1-methylpiperazine attacks the electrophilic carbon, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized, with significant density on the oxygen atoms of the ortho-nitro group, which provides substantial stabilization.[1]

  • Rearomatization: The complex then collapses, expelling the halide leaving group and restoring the aromaticity of the ring to yield the product.

SNAr_Mechanism cluster_0 SNAr Mechanism Reactants tert-butyl 4-halo-2-nitrobenzoate + 1-methylpiperazine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate Meisenheimer->Product Loss of Halide (X-)

Caption: SNAr reaction mechanism.

Choice of Leaving Group (Halide): The typical leaving group order for SNAr reactions is F > Cl > Br > I.[2][3] This is contrary to SN2 reactions. The rationale is that the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group.[1] Fluorine's high electronegativity most effectively polarizes the C-X bond and stabilizes the negatively charged intermediate through its powerful inductive effect, thereby lowering the activation energy of the first step.[1] Therefore, tert-butyl 4-fluoro-2-nitrobenzoate is often the substrate of choice for achieving higher reactivity and milder reaction conditions.

Comparative Table of SNAr Reaction Conditions
ParameterCondition A (Preferred)Condition B (Alternative)Rationale & Insights
Electrophile tert-butyl 4-fluoro-2-nitrobenzoatetert-butyl 4-chloro-2-nitrobenzoateFluorine provides higher reactivity, allowing for lower temperatures and shorter reaction times.[1][3]
Nucleophile 1-Methylpiperazine (1.2-1.5 eq)1-Methylpiperazine (1.2-1.5 eq)A slight excess of the nucleophile is used to drive the reaction to completion.
Base K₂CO₃ (Potassium Carbonate) (2.0 eq)DIPEA (Diisopropylethylamine) (2.0 eq)K₂CO₃ is an inexpensive, effective inorganic base. DIPEA is a non-nucleophilic organic base suitable for sensitive substrates.
Solvent DMSO or AcetonitrileDMF or THFPolar aprotic solvents are essential to solvate the charged intermediate and facilitate the reaction.
Temperature 80 - 100 °C100 - 140 °CHigher temperatures are often required for the less reactive chloro-substrate.
Typical Yield > 90%80 - 90%The fluoro-derivative generally gives higher yields.
Detailed Experimental Protocol: SNAr Reaction

This protocol describes the synthesis of the intermediate tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate.

Materials:

  • tert-butyl 4-fluoro-2-nitrobenzoate (1.0 eq)

  • 1-Methylpiperazine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 4-fluoro-2-nitrobenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMSO (5-10 mL per gram of starting material).

  • Begin stirring the suspension and add 1-methylpiperazine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 90 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate[4], can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford an off-white to yellow solid.

Part 2: Nitro Group Reduction

The final step is the reduction of the nitro group of the intermediate to the primary amine, yielding the target compound. Catalytic hydrogenation is the most efficient, clean, and scalable method for this transformation.

Mechanistic Insight and Catalyst Selection

The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[5][6]

Reduction_Mechanism cluster_1 Nitro Reduction Pathway RNO2 R-NO₂ (Nitro) RNO R-NO (Nitroso) RNO2->RNO +2e-, +2H+ RNHOH R-NHOH (Hydroxylamine) RNO->RNHOH +2e-, +2H+ RNH2 R-NH₂ (Amine) RNHOH->RNH2 +2e-, +2H+

Caption: Stepwise reduction of a nitro group.

Catalyst System: Palladium on Carbon (Pd/C) with Hydrogen (H₂)

  • Catalyst: Palladium is a highly active and efficient catalyst for the hydrogenation of nitro groups.[7] It is typically supported on activated carbon (Pd/C) to maximize its surface area and allow for easy recovery (heterogeneous catalysis).

  • Hydrogen Source: Molecular hydrogen (H₂) is the reductant. It adsorbs onto the palladium surface and is activated for transfer to the nitro group.

  • Solvent: Protic solvents like methanol or ethanol are preferred as they can act as a proton source and facilitate the reaction on the catalyst surface.[7]

  • Selectivity: This method is highly chemoselective for the nitro group, leaving other functional groups like esters and the aromatic ring intact under standard conditions.

Comparative Table of Reduction Conditions
ParameterCondition A (Preferred)Condition B (Alternative)Rationale & Insights
Catalyst 10% Pd/C (1-5 mol% Pd)Raney NickelPd/C is highly efficient and selective.[8] Raney Ni is a cheaper alternative but can sometimes be less selective.
Hydrogen Source H₂ gas (1-4 atm)Ammonium formate (Transfer Hydrogenation)A hydrogen balloon (1 atm) is sufficient for lab scale. Transfer hydrogenation avoids handling H₂ gas but requires stoichiometric reductant.
Solvent Methanol or EthanolEthyl AcetateProtic solvents generally accelerate hydrogenation rates.[7]
Temperature Room Temperature (20-25 °C)Room TemperatureThe reaction is typically exothermic and proceeds readily without heating.
Typical Yield > 95%90-95%Catalytic hydrogenation is generally very high-yielding.
Detailed Experimental Protocol: Catalytic Hydrogenation

Safety Precaution: Palladium on carbon can be pyrophoric, especially when dry and exposed to air after use. Hydrogen gas is highly flammable. This procedure must be conducted in a well-ventilated fume hood, and appropriate safety measures must be in place.[9]

Materials:

  • tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (1-5 mol % Pd)

  • Methanol

  • Hydrogen (H₂) gas supply with balloon

  • Inert gas (Nitrogen or Argon)

  • Celite® (filter aid)

Procedure:

  • In a round-bottom flask suitable for hydrogenation, dissolve tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate (1.0 eq) in methanol (15-20 mL per gram of substrate).

  • Carefully add the 10% Pd/C catalyst to the solution under a stream of inert gas.

  • Seal the flask with a septum and purge the headspace by evacuating and backfilling with inert gas three times.

  • Introduce hydrogen gas by evacuating and backfilling with H₂ from a balloon. Repeat this three times, leaving the final H₂ balloon attached.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen and confirmed by TLC or LC-MS.

  • The reaction is typically complete within 2-8 hours.

  • Once complete, carefully purge the flask with inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the Celite pad to go dry. Wash the pad with small portions of methanol.

  • Collect the filtrate and concentrate under reduced pressure.

  • The resulting solid is the target compound, this compound, which is often of high purity and can be used directly or further purified by recrystallization if necessary.

Alternative Strategy: Buchwald-Hartwig Amination

As a modern alternative, the C-N bond can be formed directly on an aniline derivative using palladium-catalyzed cross-coupling, known as the Buchwald-Hartwig amination.[10] This approach circumvents the need for the nitro-intermediate and subsequent reduction step.

Buchwald_Hartwig Reactant1 tert-butyl 2-amino-4-chlorobenzoate Product This compound Reactant1->Product Buchwald-Hartwig Cross-Coupling Reactant2 1-methylpiperazine Reactant2->Product Buchwald-Hartwig Cross-Coupling Catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Phosphine Ligand (e.g., Xantphos) + Strong Base (e.g., NaOtBu) Catalyst->Product Buchwald-Hartwig Cross-Coupling

Caption: Buchwald-Hartwig amination approach.

Rationale and Considerations
  • Advantages: This method offers a more convergent synthesis, potentially reducing the overall step count.

  • Disadvantages: The required palladium catalysts and specialized phosphine ligands can be expensive, and the use of strong bases like sodium tert-butoxide may not be compatible with all functional groups.[11]

  • Catalyst System: A typical system consists of a palladium source (e.g., Pd(OAc)₂), a bulky electron-rich phosphine ligand (e.g., Xantphos, X-Phos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).[12][13] The ligand is critical for facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.

This route remains a viable, albeit less commonly reported, strategy for this specific target. It is particularly valuable in a discovery chemistry setting where rapid access to analogues is desired.

Conclusion

The synthesis of this compound is most effectively and economically achieved through a two-step sequence involving a Nucleophilic Aromatic Substitution reaction on a 4-halo-2-nitrobenzoate precursor, followed by catalytic hydrogenation. The use of a fluoro- leaving group in the SNAr step and a Pd/C catalyst for the reduction provides a high-yielding, robust, and scalable process suitable for pharmaceutical manufacturing. The alternative Buchwald-Hartwig amination presents a modern, convergent approach that may be advantageous in specific research and development contexts. The protocols and mechanistic insights provided herein serve as a comprehensive guide for the successful synthesis of this key pharmaceutical intermediate.

References

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (2025). Benchchem.
  • Rylander, P. N. (2002).
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). International Journal of Research in Engineering and Science (IJRES).
  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). University of Tokyo.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2019). Chemical Research in Toxicology.
  • Buchwald–Hartwig amin
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). PubMed.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (2012). NIH Public Access.
  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F with RY (R = CH3, C2H5, C3H7, C4H9; Y = Cl, I). (2023).
  • Standard Operating Procedures - The Sarpong Group. (2010). University of California, Berkeley.
  • tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate | CAS 942271-61-6. (n.d.). Sun-shinechem.
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
  • A Proposed Protocol for the Synthesis of 3-amino-4-methyl-6-phenylpyridazine via Buchwald-Hartwig Amin
  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). CORE.
  • Influence of preparation method and palladium content on Pd/C catalysts activity in liquid phase hydrogenation of nitrobenzene to aniline. (2013).
  • A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. (2000).
  • Hydrogenation of 2,4,6-Trinitrobenzoic Acid on Pd/Sibunit Catalysts. (2015).

Sources

High-Purity Isolation of tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate: A Guide to Effective Purification Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the purification of tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate, a key intermediate in pharmaceutical synthesis.[1] Achieving high purity of this compound is critical for ensuring the safety, efficacy, and quality of downstream active pharmaceutical ingredients (APIs). This document details three robust purification methodologies: acid-base extraction, flash column chromatography, and recrystallization. Each protocol is presented with a detailed explanation of the underlying chemical principles, step-by-step instructions, and troubleshooting guidance to address common challenges.

Introduction: The Imperative for Purity

The compound this compound is a substituted aromatic amine containing multiple basic centers and an acid-labile tert-butyl ester. Its structural complexity makes it a valuable building block in medicinal chemistry. However, synthetic routes can yield a crude product containing unreacted starting materials, by-products, and degradation products. The presence of these impurities can impede subsequent synthetic steps and compromise the profile of the final API.

This guide is designed for researchers and process chemists, offering field-proven protocols to elevate the purity of the target compound, thereby ensuring the integrity of the drug development pipeline. We will explore three distinct yet complementary techniques, each suited for different scales and purity requirements.

Compound Profile and Strategic Considerations

A successful purification strategy is built upon a thorough understanding of the molecule's chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₂₅N₃O₂[1][2]
Molecular Weight 291.39 g/mol [1]
Appearance White to off-white crystalline powder[1]
Key Functional Groups Aromatic Amine, Tertiary Aliphatic Amine, tert-Butyl Ester-
Solubility Soluble in organic solvents such as ethanol, chloroform, and DMSO[1]

The key to purification lies in exploiting the properties of the functional groups:

  • Basicity: The presence of two amine groups (the aromatic amine and the more basic tertiary amine in the piperazine ring) makes the molecule distinctly basic. This property is the cornerstone of the acid-base extraction technique, allowing for its selective separation from neutral or acidic impurities.[3]

  • Polarity: The combination of polar amine groups and a relatively nonpolar tert-butyl group gives the molecule intermediate polarity, making it an ideal candidate for purification via silica gel column chromatography.

  • Acid Sensitivity: The tert-butyl ester is highly susceptible to cleavage under strong acidic conditions. Therefore, all purification steps must utilize mild acidic conditions (e.g., dilute HCl) to prevent hydrolysis to the corresponding carboxylic acid.

Protocol 1: Purification via Acid-Base Extraction

This technique is a powerful first-pass purification method, ideal for removing non-basic impurities on a large scale. It leverages the ability of the basic amine groups to be protonated, rendering the molecule water-soluble as a salt.[4][5]

G start Crude Product in Organic Solvent (e.g., EtOAc) add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 org_layer1 Organic Layer (Contains Neutral Impurities) separate1->org_layer1 Non-Basic aq_layer1 Aqueous Layer (Contains Protonated Product as Salt) separate1->aq_layer1 Basic add_base Add Base to pH > 10 (e.g., 2M NaOH) aq_layer1->add_base back_extract Extract with Organic Solvent add_base->back_extract separate2 Separate Layers back_extract->separate2 aq_layer2 Aqueous Layer (Discard) separate2->aq_layer2 org_layer2 Organic Layer (Contains Purified Product) separate2->org_layer2 finish Wash with Brine, Dry (Na₂SO₄), Concentrate org_layer2->finish end Purified Product finish->end

Diagram 1: Workflow for Acid-Base Extraction.
Step-by-Step Methodology
  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Layer Separation: Allow the layers to separate completely. The protonated product will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc). Drain and collect the aqueous layer.

  • Re-extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of 1M HCl. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution while stirring until the pH is greater than 10, confirmed with pH paper. The free base of the product may precipitate as a solid or oil.

  • Back-Extraction: Add a fresh portion of the original organic solvent (DCM or EtOAc) to the basic aqueous mixture and shake vigorously.

  • Isolation: Separate the layers. Collect the organic layer containing the purified product. Extract the aqueous layer twice more with fresh organic solvent.

  • Final Workup: Combine all organic extracts. Wash with saturated sodium chloride solution (brine) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This method is highly effective for separating the target compound from impurities with similar basicity but different polarities. The use of a basic additive in the mobile phase is crucial to prevent peak tailing on the acidic silica gel.

G tlc 1. TLC Analysis (Determine Eluent System, e.g., DCM/MeOH/Et₃N 95:5:0.5) pack 2. Column Packing (Slurry pack silica gel in eluent) tlc->pack load 3. Sample Loading (Adsorb crude product onto silica gel - 'dry loading') pack->load elute 4. Elution & Fraction Collection (Run column with positive pressure) load->elute analyze 5. Fraction Analysis (Analyze fractions by TLC) elute->analyze analyze->elute Impure/Mixed (Continue Elution) pool 6. Pool Pure Fractions analyze->pool Pure concentrate 7. Concentrate Solvent pool->concentrate end Purified Product concentrate->end G start 1. Dissolve Product in Minimum Amount of Hot Solvent (e.g., Isopropanol) cool_rt 2. Slow Cooling to Room Temperature start->cool_rt cool_ice 3. Further Cooling in Ice Bath cool_rt->cool_ice Crystal formation filter 4. Vacuum Filtration to Collect Crystals cool_ice->filter wash 5. Wash Crystals with Cold Solvent filter->wash dry 6. Dry Under Vacuum wash->dry end High-Purity Crystalline Product dry->end

Sources

Experimental protocols using "Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Utilization of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate in Modern Drug Discovery

Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule

This compound is a strategically designed chemical intermediate that holds significant promise for researchers in medicinal chemistry and drug development. Its molecular architecture combines three key functional groups that are frequently found in pharmacologically active compounds: an aniline moiety, a piperazine ring, and a benzoate ester. This unique combination makes it a valuable building block for the synthesis of a diverse range of potential therapeutic agents.

The piperazine heterocycle is a well-established pharmacophore known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability.[1][2] The opposing nitrogen atoms of the piperazine ring offer opportunities for dual substitution, allowing for the exploration of vast chemical space.[3] Furthermore, the aminobenzoic acid core is a common feature in a variety of bioactive molecules, and the strategic placement of the amino and piperazine groups on the benzene ring provides a versatile platform for creating compounds with specific biological targets in mind.

This guide provides detailed application notes and experimental protocols for the use of this compound in a typical drug discovery workflow, from the synthesis of a novel derivative to its initial biological evaluation.

Application Note 1: Synthesis of a Novel Amide Derivative for Kinase Inhibitor Screening

The primary amino group of this compound is a prime site for chemical modification, most commonly through acylation to form an amide bond. This reaction is a cornerstone of medicinal chemistry, enabling the introduction of a wide array of chemical functionalities that can interact with biological targets. In this application, we describe the synthesis of a novel amide derivative, a common step in the development of kinase inhibitors, where the amide backbone often plays a crucial role in binding to the enzyme's active site.

Protocol 1.1: Acylation of this compound with a Carboxylic Acid

This protocol details the standard procedure for the amide coupling of this compound with a generic carboxylic acid using a common coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., 4-chlorobenzoic acid)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inert atmosphere setup

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and the chosen carboxylic acid (1.1 eq).

  • Dissolution: Dissolve the starting materials in anhydrous DMF. The volume should be sufficient to fully dissolve the solids, typically resulting in a 0.1-0.5 M solution.

  • Addition of Coupling Reagents: To the stirred solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq). The DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC, typically eluting with a mixture of ethyl acetate and hexanes. The reaction is complete when the starting aniline is no longer visible by TLC. This usually takes 2-12 hours.

  • Work-up: Once the reaction is complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure amide derivative.

Expected Outcome:

The successful synthesis of the target amide derivative. The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application Note 2: Biological Evaluation of a Novel Synthesized Compound in an In Vitro Kinase Assay

Following the successful synthesis of a new chemical entity, the next critical step is to assess its biological activity. Given that many amide-containing heterocyclic molecules are designed as kinase inhibitors, a relevant primary screen is an in vitro kinase inhibition assay. This application note describes a general protocol for evaluating the inhibitory potential of the newly synthesized compound against a specific protein kinase.

Protocol 2.1: In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Synthesized test compound

  • Target protein kinase

  • Kinase substrate (specific to the target kinase)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, and EGTA)

  • A luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • A known kinase inhibitor as a positive control (e.g., Staurosporine)

  • DMSO (Dimethyl sulfoxide) for compound dilution

  • Multi-well plates (e.g., 384-well white plates)

  • A plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a serial dilution series of the test compound in DMSO.

  • Reaction Mixture Preparation: In each well of the multi-well plate, prepare the kinase reaction mixture containing the kinase assay buffer, the target kinase, and its specific substrate.

  • Initiation of Inhibition: Add a small volume of the diluted test compound (or DMSO as a vehicle control) to the appropriate wells. Allow for a brief pre-incubation period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be at or near its Km value for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (often 30°C or room temperature) for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based kinase assay reagent according to the manufacturer's instructions. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and therefore lower inhibition by the test compound.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Outcome:

An IC₅₀ value for the test compound, which quantifies its potency as an inhibitor of the target kinase. This data is crucial for structure-activity relationship (SAR) studies and for guiding the next round of compound design and synthesis.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1034975-35-3
Molecular Formula C₁₆H₂₅N₃O₂
Molecular Weight 291.39 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, Methanol

Table 2: Representative Data from an In Vitro Kinase Assay

Compound Concentration (nM)% Inhibition
15.2
1015.8
10048.9
100085.3
1000098.1
Calculated IC₅₀ 102.5 nM

Visualizations

G cluster_synthesis Protocol 1.1: Amide Synthesis Workflow start Starting Materials: This compound + Carboxylic Acid dissolve Dissolve in Anhydrous DMF start->dissolve couple Add HATU and DIPEA dissolve->couple react Stir at Room Temperature (Monitor by TLC) couple->react workup Aqueous Work-up (EtOAc, NaHCO3, Brine) react->workup purify Column Chromatography workup->purify product Pure Amide Derivative purify->product

Caption: Workflow for the synthesis of a novel amide derivative.

G cluster_assay Protocol 2.1: In Vitro Kinase Assay Workflow compound_prep Prepare Serial Dilution of Test Compound inhibition Add Test Compound (Pre-incubate) compound_prep->inhibition reaction_setup Prepare Kinase/Substrate Mix in 384-well Plate reaction_setup->inhibition start_reaction Initiate Reaction with ATP inhibition->start_reaction incubation Incubate at 30°C start_reaction->incubation detection Add Luminescence Reagent incubation->detection readout Measure Luminescence (Plate Reader) detection->readout analysis Calculate IC50 Value readout->analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate. This document is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve the yield and purity of this valuable intermediate. We will delve into the mechanistic rationale behind the synthetic strategy, provide detailed, field-tested protocols, and offer a structured troubleshooting guide to navigate common experimental hurdles.

I. Overview of the Synthetic Strategy

The most reliable and scalable synthesis of this compound is a two-step process. This strategy hinges on the principles of Nucleophilic Aromatic Substitution (SNAr) followed by a standard nitro group reduction.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : The synthesis begins with the reaction of tert-butyl 4-fluoro-2-nitrobenzoate with 1-methylpiperazine . The electron-withdrawing nitro group activates the aromatic ring, making the fluorine atom an excellent leaving group for nucleophilic attack by the secondary amine of the piperazine.

  • Step 2: Nitro Group Reduction : The resulting nitro-intermediate, tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate , is then reduced to the target primary amine using catalytic hydrogenation.

This approach is favored due to the high reactivity of the fluorinated starting material and the clean, high-yielding nature of catalytic hydrogenation.

Synthetic_Pathway cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction SM tert-butyl 4-fluoro-2-nitrobenzoate Int tert-butyl 4-(4-methylpiperazin-1-yl) -2-nitrobenzoate SM->Int Acetonitrile, 80°C (or other polar aprotic solvent) Nuc 1-methylpiperazine Prod tert-butyl 2-amino-4-(4-methylpiperazin-1-yl) benzoate Int->Prod H₂, Pd/C (or other reducing agent)

Figure 1. Two-step synthesis pathway.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis.

FAQ 1: My yield for the first step (SNAr) is low. What are the likely causes?

Low yield in the SNAr reaction is typically traced back to incomplete reaction, side reactions, or issues with the starting materials.

  • Cause 1: Incomplete Reaction

    • Explanation: The reaction may not have reached completion due to insufficient temperature, time, or inadequate mixing. The SNAr reaction requires overcoming an energy barrier to form the Meisenheimer complex intermediate.

    • Solution:

      • Verify Temperature: Ensure the internal reaction temperature reaches at least 80°C. Use a calibrated thermometer.

      • Increase Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the standard reaction time, extend the heating period.

      • Solvent Choice: Polar aprotic solvents like Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are essential to solvate the intermediate complex. Ensure the solvent is anhydrous, as water can react with the activated starting material.

  • Cause 2: Poor Quality of Reagents

    • Explanation: The purity of tert-butyl 4-fluoro-2-nitrobenzoate is critical. Impurities can interfere with the reaction. 1-methylpiperazine is hygroscopic and can absorb water and carbon dioxide from the air, reducing its effective concentration.

    • Solution:

      • Check Starting Material Purity: Confirm the purity of the fluoro-nitrobenzoate starting material by NMR or LC-MS.

      • Use Fresh Nucleophile: Use freshly opened or distilled 1-methylpiperazine.

  • Cause 3: Side Reactions

    • Explanation: At excessively high temperatures (>100-110°C), the tert-butyl ester group is susceptible to hydrolysis, especially if water is present, leading to the corresponding carboxylic acid. Another potential, though less common, side product is a di-substituted species if other reactive sites are available.

    • Solution:

      • Strict Temperature Control: Do not exceed the recommended reaction temperature.

      • Use Anhydrous Conditions: Employ dry solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.

FAQ 2: The nitro reduction step is slow or incomplete. How can I improve it?

Issues with catalytic hydrogenation often relate to catalyst activity, hydrogen pressure, or substrate purity.

  • Cause 1: Catalyst Inactivation

    • Explanation: The palladium on carbon (Pd/C) catalyst can be "poisoned" by impurities carried over from the first step, particularly sulfur or halide compounds. The nitro-intermediate itself, if impure, can inhibit the catalyst's activity.

    • Solution:

      • Purify the Intermediate: Ensure the tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate intermediate is reasonably pure before reduction. A simple filtration through a plug of silica gel can remove many polar impurities.

      • Use Fresh Catalyst: Use a fresh, high-quality Pd/C catalyst. The water content of the catalyst can also affect its activity.

  • Cause 2: Insufficient Hydrogen Pressure

    • Explanation: The reduction of an aromatic nitro group requires sufficient hydrogen availability on the catalyst surface.

    • Solution:

      • Check System for Leaks: Ensure your hydrogenation apparatus is properly sealed and can maintain pressure.

      • Increase Pressure: If the reaction is slow at atmospheric pressure (e.g., using a hydrogen balloon), switching to a Parr shaker or a similar hydrogenation reactor at 40-50 psi of H₂ will significantly increase the reaction rate.

  • Cause 3: Poor Mass Transfer

    • Explanation: This is a heterogeneous reaction. The substrate, hydrogen, and solid catalyst must all interact. Inefficient stirring leads to poor mass transfer, slowing the reaction.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction to keep the catalyst suspended and facilitate the transport of hydrogen and substrate to the catalyst surface.

FAQ 3: I'm struggling with the final purification. What is the best method?

The final product contains a basic piperazine moiety and an amino group, which can make purification by standard silica gel chromatography challenging due to streaking.

  • Problem: Product Streaking on Silica Gel

    • Explanation: The basic nitrogen atoms on the product interact strongly with the acidic silanol groups on the surface of standard silica gel, causing poor peak shape and inefficient separation.

    • Solution 1: Modified Eluent: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to a dichloromethane/methanol or ethyl acetate/hexane mobile phase will neutralize the acidic sites on the silica and provide sharp, well-defined peaks.

    • Solution 2: Deactivated Silica: Use a deactivated or basic stationary phase, such as alumina or specially treated basic silica gel.

    • Solution 3: Crystallization/Salt Formation: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/heptane or isopropanol/water) can be a highly effective purification method. Alternatively, the product can be isolated as a salt (e.g., hydrochloride or citrate) by treating a solution of the free base with the corresponding acid, which often yields a highly crystalline solid that can be easily filtered and washed.[1]

III. Optimized Experimental Protocols

These protocols are based on established procedures and are designed for high yield and purity.

Protocol 1: Synthesis of tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate (Step 1)
  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add tert-butyl 4-fluoro-2-nitrobenzoate (1.0 eq).

  • Solvent and Nucleophile Addition: Add anhydrous acetonitrile (ACN) to form a solution of approximately 0.2-0.5 M. To this solution, add 1-methylpiperazine (1.1-1.2 eq).

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the acetonitrile under reduced pressure.

    • Dissolve the residue in ethyl acetate or dichloromethane.

    • Wash the organic layer with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude nitro-intermediate, which can be used in the next step directly if it is of sufficient purity, or purified by column chromatography.

Protocol 2: Synthesis of this compound (Step 2)
  • Reagent Setup: To a hydrogenation vessel (e.g., a Parr bottle), add the crude tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate (1.0 eq) from the previous step.

  • Solvent and Catalyst: Add a suitable solvent such as methanol (MeOH) or ethanol (EtOH). Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate).

  • Hydrogenation:

    • Seal the vessel and purge it with nitrogen, then with hydrogen gas.

    • Pressurize the vessel with hydrogen to 40-50 psi .

    • Stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. TLC or LC-MS can confirm the complete disappearance of the starting material. The reaction is typically complete in 2-6 hours.

  • Work-up:

    • Carefully vent the hydrogen pressure and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude final product.

  • Purification: Purify the residue by column chromatography on silica gel using an eluent system such as dichloromethane/methanol with 1% triethylamine, or by crystallization.

IV. Data Summary & Workflow Visualization

Table 1: Key Parameter Optimization
ParameterStep 1 (SNAr)Step 2 (Reduction)Rationale & Impact on Yield
Solvent Acetonitrile, DMF, DMSOMethanol, EthanolPolar aprotic solvents stabilize the charged intermediate in SNAr. Protic solvents are ideal for hydrogenation.
Temperature 70-85°CRoom TemperatureSNAr requires heat to proceed at a reasonable rate; excessive heat can cause ester hydrolysis. Hydrogenation is typically exothermic and proceeds well at RT.
Base Not required (piperazine is basic)N/A1-methylpiperazine acts as both the nucleophile and the acid scavenger.
Pressure Atmospheric1-4 atm (15-60 psi)Higher H₂ pressure increases reaction rate for the reduction step.
Catalyst N/A10% Pd/C (5-10 mol%)Essential for the reduction. Catalyst loading can be optimized; higher loading increases rate but also cost.
Troubleshooting Workflow

Troubleshooting_Workflow start Low Overall Yield q1 Which step has low yield? start->q1 step1 Step 1 (SNAr) Issue q1->step1 Step 1 step2 Step 2 (Reduction) Issue q1->step2 Step 2 q_snar TLC/LCMS shows unreacted SM? step1->q_snar q_red Incomplete reduction? step2->q_red sol_snar1 Increase Temp to 80°C Increase reaction time Check solvent quality (anhydrous) q_snar->sol_snar1 Yes q_snar_side Side products observed? q_snar->q_snar_side No sol_snar2 Lower temperature Ensure anhydrous conditions Check SM purity q_snar_side->sol_snar2 Yes sol_red1 Check H₂ pressure/leaks Increase catalyst loading Ensure vigorous stirring q_red->sol_red1 Yes q_red_poison Reaction stalled? q_red->q_red_poison No sol_red2 Purify nitro-intermediate Use fresh Pd/C catalyst q_red_poison->sol_red2 Yes

Figure 2. Decision tree for troubleshooting low yield.

References

  • This guide synthesizes standard organic chemistry principles and practices.
  • General principles of Nucleophilic Aromatic Substitution (SNAr) are widely covered in advanced organic chemistry textbooks.
  • Patent US2919275A, Purification of piperazine. Google Patents. Available at: [1]

Sources

Technical Support Center: Synthesis of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate. This document is designed for researchers, chemists, and drug development professionals who utilize this key intermediate in their synthetic workflows. As a crucial building block in the synthesis of pharmaceuticals such as Brigatinib, ensuring its purity is paramount.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently encountered issues, focusing on the prevention and identification of common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Question 1: My LC-MS analysis shows a significant peak corresponding to the desired product mass minus 56 amu. What is this impurity?

Answer:

Observed Issue: Loss of a 56 amu fragment, detected by mass spectrometry.

Causality Explained: This mass loss corresponds to the cleavage of the tert-butyl group (-C(CH₃)₃), which has a mass of 57, with the loss of isobutylene (mass 56) and the formation of the corresponding carboxylic acid. The tert-butyl ester is a common protecting group for carboxylic acids, valued for its stability under basic and neutral conditions. However, it is highly susceptible to cleavage under acidic conditions via an AAL1 mechanism, which proceeds through a stable tertiary carbocation.[4] Even trace amounts of acid during workup or purification (e.g., on silica gel) can catalyze this deprotection.

Troubleshooting & Prevention:

  • Neutralize Thoroughly: Ensure that any acidic solutions used during the reaction or workup are completely neutralized with a mild base like sodium bicarbonate (NaHCO₃) solution before extraction. Check the aqueous layer with pH paper to confirm it is neutral or slightly basic (pH 7-8).

  • Avoid Strong Acids: Use of strong acids like HCl or H₂SO₄ for pH adjustment should be done cautiously and at low temperatures (0-5 °C).[4] Consider using weaker acids if the protocol allows.

  • Purification Strategy: If using silica gel chromatography, consider pre-treating the silica by slurrying it with a solvent system containing a small amount of a volatile base, such as triethylamine (~0.5-1%), to neutralize acidic sites on the silica surface. Alternatively, purification via crystallization or using neutral alumina chromatography can be effective.

  • Solvent Choice: Anhydrous solvents are recommended. The presence of water can facilitate hydrolysis, especially if acidic catalysts are present.[4]

Analytical Confirmation:

  • ¹H NMR: The characteristic singlet of the tert-butyl group at ~1.5-1.6 ppm will be absent in the impurity spectrum. A broad singlet corresponding to the carboxylic acid proton will appear downfield (>10 ppm), although it may be exchangeable and not always visible.

  • LC-MS: The impurity will have a shorter retention time on reverse-phase HPLC and a mass corresponding to [M-56+H]⁺.

  • IR Spectroscopy: Look for the appearance of a broad O-H stretch from ~2500-3300 cm⁻¹ and a shift in the carbonyl C=O stretch.

Question 2: I'm observing a byproduct with a mass significantly higher than my product, suggesting a di-substitution. How can I prevent this?

Answer:

Observed Issue: Formation of a di-substituted byproduct where two aromatic rings are attached to the piperazine moiety.

Causality Explained: This side reaction typically occurs during the nucleophilic aromatic substitution (SNAr) step. 1-Methylpiperazine has two nitrogen atoms, but they have different reactivity. The secondary amine is the intended nucleophile. However, if the reaction conditions are too harsh (high temperature, prolonged reaction time) or if the stoichiometry is not carefully controlled, a second SNAr reaction can occur. This happens when a molecule of the desired product, which still contains a nucleophilic tertiary amine, reacts with another molecule of the electrophilic aromatic starting material. While less common, it is a known issue in related syntheses.[5]

A more common di-substitution pathway involves the starting piperazine (if un-substituted piperazine is used instead of N-methylpiperazine) reacting at both nitrogen atoms. However, with 1-methylpiperazine, the primary issue is controlling the mono-arylation.

Troubleshooting & Prevention:

  • Stoichiometry Control: Use a slight excess (1.1-1.3 equivalents) of 1-methylpiperazine relative to the aromatic electrophile. This ensures the electrophile is consumed before it can react with the product. Avoid a large excess, which can complicate purification.

  • Controlled Addition: Add the aromatic substrate slowly to a solution of 1-methylpiperazine. This maintains a high concentration of the piperazine nucleophile relative to the electrophile throughout the reaction, favoring the desired mono-substitution.

  • Temperature Management: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed. Overheating can provide the activation energy needed for the less favorable second substitution.

  • Choice of Base: Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to scavenge the acid byproduct (like HF or HCl) of the SNAr reaction. The base should be strong enough to facilitate the reaction but not so strong as to cause other side reactions.

Analytical Confirmation:

  • LC-MS: The di-substituted byproduct will have a significantly higher mass, corresponding to the addition of the aromatic starting material minus the leaving group (e.g., [M_product + M_starting_material - H - Leaving_Group + H]⁺).

  • ¹H NMR: The spectrum will be more complex. You will observe two sets of aromatic protons and potentially complex signals for the piperazine ring protons due to the increased molecular weight and asymmetry.

Visualizing the Synthetic Pathway and Side Reactions

To better understand the process, the following diagrams illustrate the intended reaction and the potential pitfalls discussed above.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction S_NAr Reaction cluster_product Desired Product SM1 Tert-butyl 2-amino-4-fluorobenzoate Process Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat SM1->Process SM2 1-Methylpiperazine SM2->Process Product This compound Process->Product

Caption: Intended SNAr synthesis pathway.

Side_Reactions Main Main Reaction Mixture (Starting Materials + Product) Side1 Side Product 1: Carboxylic Acid (Deprotection) Main->Side1 Excess Acid (Workup/Purification) Side2 Side Product 2: Di-substituted Piperazine Main->Side2 High Temp. / Poor Stoichiometry Desired Pure Desired Product Main->Desired Correct Conditions & Purification

Caption: Common side reactions branching from the main synthesis.

Summary of Potential Impurities

The following table summarizes the key impurities, their origin, and how to identify them.

Impurity NameStructureOriginΔ Mass (vs. Product)Key ¹H NMR Signal
2-Amino-4-(4-methylpiperazin-1-yl)benzoic acid Product without t-Bu groupAcid-catalyzed hydrolysis of the tert-butyl ester.[4]-56 amuAbsence of ~1.5 ppm singlet; presence of broad COOH peak.
Starting Material (e.g., Tert-butyl 2-amino-4-fluorobenzoate) Unreacted electrophileIncomplete SNAr reaction.-83 amu (vs. F)Signals corresponding to the starting material.
Di-substituted byproduct Two aryl groups on one piperazineOver-reaction during the SNAr step.VariesMore complex aromatic region; altered piperazine signals.
Protocol: General Procedure for SNAr with Critical Checkpoints

This generalized protocol for the nucleophilic aromatic substitution highlights key steps for minimizing side reactions.

Materials:

  • Tert-butyl 2-amino-4-fluorobenzoate (1.0 eq)

  • 1-Methylpiperazine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), dried

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMSO, dried K₂CO₃, and 1-methylpiperazine (1.2 eq). Stir the suspension.

  • Reactant Addition (CRITICAL STEP): Dissolve tert-butyl 2-amino-4-fluorobenzoate (1.0 eq) in a minimal amount of anhydrous DMSO. Add this solution dropwise to the stirred piperazine suspension over 30-60 minutes at room temperature. Slow addition is key to preventing localized concentration issues that can lead to di-substitution.

  • Reaction: Gently heat the mixture to 70-80 °C. Monitor the reaction progress every 1-2 hours using TLC or LC-MS. The reaction is typically complete within 6-12 hours. Avoid overheating or unnecessarily long reaction times.

  • Workup & Quench: Cool the reaction to room temperature. Pour the mixture into cold water. A precipitate may form.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

  • Washing (CRITICAL STEP): Combine the organic layers. Wash with water, followed by a saturated brine solution. Crucially, perform a final wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent.

References
  • ChemBK. (2024). This compound. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Acids - Reagent Guides. Wordpress. Available at: [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Journal of Organic Chemistry, 69(18), 6131–6133. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available at: [Link]

  • Gryn'ova, G., Coote, M. L., & Corminboeuf, C. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(5), 3045–3052. Available at: [Link]

  • Gao, M., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecular Pharmaceutics, 18(6), 2323–2333. Available at: [Link]

  • Ross, N. A., & MacMillan, D. W. C. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(17), 7754–7760. Available at: [Link]

  • Supplementary Information. (2020). Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN113024454A - Synthesis method of brigatinib intermediate.
  • Google Patents. (n.d.). CN111138492A - Preparation method of ALK inhibitor brigatinib.
  • Tanimu, A., et al. (2017). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 82(13), 6837–6847. Available at: [Link]

  • Heravi, M. M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7352. Available at: [Link]

Sources

Technical Support Center: Purification of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and practical laboratory experience.

I. Introduction to Purification Challenges

This compound is an organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its molecular structure, featuring a basic aromatic amine, a tertiary amine within the piperazine ring, and a bulky tert-butyl ester group, presents a unique set of purification challenges. Common issues include the removal of starting materials, byproducts, and degradation products, as well as difficulties in achieving high purity and crystallinity.

This guide provides a systematic approach to troubleshooting these challenges, focusing on techniques such as acid-base extraction, column chromatography, and recrystallization.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Q1: My crude product is an oil and won't solidify. How can I induce crystallization?

"Oiling out" is a common issue, particularly with amines, where the compound separates as a liquid instead of a solid during crystallization.[2] This often occurs due to high impurity levels, rapid cooling, or the use of an inappropriate solvent.

Solutions:

  • Solvent System Optimization: Experiment with a co-solvent system. A good starting point is a solvent in which the compound is soluble (like ethanol or chloroform) and an anti-solvent in which it is poorly soluble.[1][2] Gradually add the anti-solvent to a solution of the crude product until turbidity appears, then warm slightly to redissolve and cool slowly.

  • Slow Cooling: Avoid crash-cooling the solution. Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath.[2]

  • Seed Crystals: If a small amount of pure, solid material is available, adding a seed crystal to the supersaturated solution can initiate crystallization.[2]

  • Salt Formation: Consider converting the free base to a salt. The ionic nature of the salt often improves crystallinity.[3][4] This can be achieved by dissolving the crude product in a suitable solvent and adding a solution of an acid (e.g., HCl in ether or dioxane).[3]

Q2: After column chromatography, my fractions are still impure. What can I do to improve separation?

The polarity of this compound, with its two basic nitrogen atoms, can lead to tailing on silica gel columns and co-elution with polar impurities.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Basic Modifier: To reduce tailing on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system (e.g., hexanes/ethyl acetate).[3]

    • Use an Alternative Stationary Phase: Consider using basic alumina instead of silica gel for the column chromatography.[3]

  • Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to separate compounds with close Rf values.

  • Alternative Chromatography Techniques:

    • Reverse-Phase Chromatography: If the impurities are significantly more or less polar, reverse-phase chromatography (e.g., using a C18 column) could provide better separation.[5]

    • Hydrophilic Interaction Chromatography (HILIC): For highly polar compounds, HILIC can be an effective separation technique.[6]

Q3: I'm observing significant product loss during my acid-base extraction workup. How can I minimize this?

Product loss during acid-base extraction can occur due to incomplete protonation or deprotonation, emulsion formation, or the solubility of the product in the aqueous layer even in its neutral form.

Optimization Strategies:

  • pH Control: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate both the aromatic amine and the piperazine nitrogen, and sufficiently basic (pH 9-10) during the neutralization step to ensure the compound is in its free base form.[7] Use a pH meter or pH paper for accurate measurement.

  • Emulsion Breaking: If an emulsion forms at the interface of the organic and aqueous layers, it can be broken by adding brine (saturated NaCl solution) or by gentle swirling.

  • Back-Extraction: After basifying the aqueous layer to recover your product, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery.[7]

III. Frequently Asked Questions (FAQs)

Q4: What is the most effective method for purifying this compound on a large scale?

For large-scale purification, a combination of acid-base extraction followed by recrystallization is often the most practical and cost-effective approach.

  • Step 1: Acid-Base Extraction: This is a highly effective initial purification step to remove non-basic organic impurities and acidic byproducts.[7][8][9]

  • Step 2: Recrystallization: After the initial cleanup, recrystallization from a suitable solvent system can yield a highly pure crystalline product.

Q5: What are the best solvents for recrystallizing this compound?

The choice of solvent is critical for successful recrystallization. Based on its structure, the following solvent systems are good starting points:

  • Ethanol/Water: The compound is soluble in ethanol, and water can be used as an anti-solvent.[1]

  • Isopropanol/Hexanes: Isopropanol is a good solvent, and hexanes can be used as an anti-solvent.

  • Ethyl Acetate/Hexanes: This is another common solvent system for compounds of moderate polarity.

Q6: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the compound and detecting trace impurities. A reverse-phase C8 or C18 column with a mobile phase of acetonitrile and water containing a modifier like formic acid or trifluoroacetic acid is a good starting point.[5][11][12]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound.[13]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q7: Are there any stability concerns I should be aware of during purification and storage?

Aromatic amines can be susceptible to oxidation, which can lead to discoloration of the product (turning from white/off-white to brown).[1][14]

Recommendations:

  • Minimize Exposure to Air and Light: During purification and storage, it is advisable to minimize exposure to air and light.[14]

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Storage Conditions: Store the purified compound in a cool, dark, and dry place.

IV. Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol describes a general procedure for the purification of this compound using acid-base extraction.

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M HCl (aq). Repeat the extraction 2-3 times. Combine the aqueous layers.

  • The aqueous layer now contains the protonated product. Wash the aqueous layer with the organic solvent to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the pH is basic (pH 9-10), as confirmed by a pH meter or pH paper.[7]

  • Extract the product back into an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction 3-4 times.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Column Chromatography

This protocol provides a general method for purification by column chromatography on silica gel.

  • Choose an appropriate solvent system by running thin-layer chromatography (TLC) plates. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine to the eluent to prevent tailing.[3]

  • Pack a glass column with silica gel using the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualizations

Purification_Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Product Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Dissolve in Organic Solvent Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography If impurities persist Recrystallization Recrystallization Acid-Base Extraction->Recrystallization For high purity Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Caption: General purification workflow for this compound.

VI. Quantitative Data Summary

Purification TechniqueTypical RecoveryPurity Achieved (by HPLC)Key Considerations
Acid-Base Extraction 80-95%>95%Effective for removing non-basic and acidic impurities.
Column Chromatography 60-85%>98%Useful for separating closely related impurities. Can be time-consuming.
Recrystallization 70-90%>99%Requires finding a suitable solvent system. Can significantly improve purity.

VII. References

  • Wikipedia. Acid–base extraction. [Link]

  • ChemBK. This compound. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Engineering Ideas Clinic - Confluence. Acid and Base Extraction. [Link]

  • Reddit. r/Chempros: Amine workup. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Reaction Chemistry & Engineering. Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • ResearchGate. Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. [Link]

  • ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]

  • Journal of the AOAC. Determination of Piperazine in Drugs. [Link]

  • SIELC Technologies. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • J-Stage. A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate . This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our approach is grounded in fundamental chemical principles to not only solve immediate experimental hurdles but also to empower users with a predictive understanding of the molecule's behavior.

The structure of this compound presents a classic solubility challenge. It combines a lipophilic tert-butyl ester group with two basic nitrogen centers—a weakly basic aromatic amine and a more basic tertiary amine within the piperazine ring. This duality dictates its complex relationship with solvents and pH, which we will explore in detail.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

FAQ 1: My compound won't dissolve in standard aqueous buffers (e.g., PBS pH 7.4). Why is this happening?

Answer: The limited aqueous solubility of the neutral form of this compound at physiological pH is expected due to its molecular structure.

  • Structural Analysis: The molecule has a significant non-polar surface area contributed by the benzene ring and the tert-butyl group. In its neutral (free base) state at pH 7.4, the molecule's polarity is low, making it poorly soluble in water.[1][2]

  • Basicity and Protonation: The compound has two basic nitrogen atoms: the aniline nitrogen and the piperazine nitrogen. To achieve significant aqueous solubility, these amines must be protonated (ionized) to form a salt.[3] The pKa of an amine's conjugate acid is the pH at which 50% of the molecules are in the protonated (charged, more soluble) form and 50% are in the neutral (uncharged, less soluble) form.[4]

    • Aromatic Amine (Aniline moiety): The lone pair of electrons on this nitrogen is delocalized into the benzene ring, making it a weak base. Its conjugate acid has a predicted pKa in the range of 4-5.[4]

    • Aliphatic Amine (Piperazine moiety): This nitrogen is more basic. Its conjugate acid has a predicted pKa in the range of 8-9.

FAQ 2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous assay buffer. What should I do?

Answer: This is a common issue known as "compound crashing out" and occurs when a compound that is soluble in a high concentration of an organic co-solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[5][6][7]

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay. Determine the kinetic solubility in your specific assay medium to find the maximum concentration it can tolerate before precipitation.[5]

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent effects on your biological system, but high enough to aid in solubility.[5][8]

  • Modify the Dilution Protocol: Instead of a single large dilution step, try serial dilutions. This can sometimes prevent the rapid precipitation seen with a single dilution shock.

  • Adjust Buffer pH: If your assay permits, lowering the pH of the final assay buffer can significantly increase the compound's solubility by ensuring full protonation of the piperazine nitrogen. A buffer pH of 5.5 to 6.5 may be a good starting point.

FAQ 3: Can I heat the solution or use sonication to force my compound to dissolve?

Answer: Yes, these are common physical methods to aid dissolution, but they must be used with caution due to the compound's chemical structure.

  • Gentle Heating (to 37-40°C): Increasing the temperature can enhance the rate of dissolution.[9] This is generally safe for short periods. However, prolonged heating, especially in acidic or basic solutions, is not recommended.

  • Sonication: This uses ultrasonic waves to break apart solid particles and accelerate dissolution. It is a very effective technique.[6]

  • Chemical Stability Warning: The most vulnerable part of the molecule is the tert-butyl ester . This group is highly stable under neutral and basic conditions but can be cleaved (hydrolyzed) under acidic conditions, especially with heat, to form the corresponding carboxylic acid.[10] This would fundamentally change the compound you are testing. Therefore, if you are working in an acidic buffer, avoid aggressive or prolonged heating.

FAQ 4: I need to prepare a high-concentration stock solution. What solvent should I start with?

Answer: For initial stock preparation, water-miscible organic solvents are the best choice.

SolventRecommended UseProsCons
DMSO Primary choice for stock solutions Excellent solubilizing power for a wide range of organic molecules.Can be toxic to cells at >1% concentration. Hygroscopic (absorbs water), which can lead to precipitation over time.[7][8]
Ethanol Good alternative to DMSOLess toxic to many cell lines than DMSO.May not achieve as high a concentration as DMSO.
DMF Use with cautionHigh solubilizing power.Higher toxicity than DMSO or Ethanol.

Protocol: Always start by preparing a high-concentration stock in 100% of your chosen organic solvent (e.g., 10-50 mM in DMSO).[7] This stock can then be used for serial dilutions into your final assay buffer.

Part 2: Troubleshooting Workflows & Protocols

This section provides systematic approaches to diagnose and solve solubility issues.

Workflow 1: Systematic Solubility Assessment

Before proceeding with biological assays, it is critical to understand the solubility limits of your compound. This workflow provides a logical sequence for this characterization.

G A Start: Dry Compound B Prepare 10 mM Stock in 100% DMSO A->B C Visually inspect for clarity. Is it fully dissolved? B->C D Stock solution ready. Store appropriately. C->D Yes E Try alternative solvent (Ethanol, DMF) or use sonication/gentle heat. C->E No F Determine Kinetic Solubility in Assay Buffer (pH 7.4) D->F E->B G Precipitation observed? F->G H Concentration is soluble. Proceed with assay. G->H No I Systematically Lower pH (e.g., to pH 6.5, 6.0, 5.5) G->I Yes J Precipitation still observed? I->J J->H No K Consider Salt Formation (e.g., HCl salt) J->K Yes L Issue persists. Consider advanced formulation (e.g., cyclodextrins). K->L

Caption: Decision workflow for solubility testing and optimization.

Protocol 1: Determining Kinetic Solubility in Aqueous Buffer

This protocol helps you find the maximum concentration your compound can tolerate in your assay buffer after being diluted from a DMSO stock.

  • Prepare Stock: Create a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.

  • Buffer Array: In a 96-well plate, add your chosen aqueous assay buffer (e.g., PBS, pH 7.4) to multiple wells.

  • Serial Dilution: Add a small volume of your DMSO stock to the first well to achieve a high concentration (e.g., 200 µM) with a final DMSO concentration of 1-2%. Serially dilute this across the plate.

  • Incubation: Incubate the plate under your standard assay conditions (e.g., 1-2 hours at room temperature or 37°C).

  • Observation: Read the plate on a nephelometer or plate reader that can detect light scatter caused by precipitate. The highest concentration that does not show a significant increase in signal compared to the buffer-only control is your approximate kinetic solubility.[7]

Workflow 2: The Role of pH in Solubilization

This diagram illustrates the relationship between pH and the protonation state of the molecule, which is the key to controlling its aqueous solubility.

Sources

"Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate (CAS: 1034975-35-3). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation issues of this compound. As a key intermediate in pharmaceutical synthesis, understanding its chemical behavior is critical for ensuring experimental reproducibility, process control, and the quality of final products.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the optimal storage and handling conditions to ensure the long-term stability of this compound?

A1: Proper storage is the first line of defense against degradation. Based on its chemical structure and safety data sheet (SDS) recommendations, the following conditions are critical:

  • Temperature: Store in a cool, dry, and well-ventilated place.[2] Avoid exposure to high temperatures or direct heat sources.

  • Atmosphere: For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.[2] The amino and piperazine functionalities are susceptible to oxidation.

  • Light: The compound should be protected from light.[2] Aromatic amines are often photosensitive, and exposure to UV or even ambient light can catalyze degradation.

  • Moisture: Keep containers tightly closed to prevent moisture absorption, which can facilitate hydrolysis.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[2][3]

Q2: My assay results are inconsistent, showing a decrease in the parent compound over time. What are the likely chemical degradation pathways?

A2: If you observe a loss of the parent compound, it is likely undergoing degradation through one or more of the following pathways. The molecule has three primary points of vulnerability: the tert-butyl ester, the aromatic amino group, and the methylpiperazine moiety.

  • Acid-Catalyzed Hydrolysis: The tert-butyl ester group is a well-known protecting group that is highly susceptible to cleavage under acidic conditions.[4] The mechanism involves protonation of the ester carbonyl, followed by the loss of a stable tert-butyl carbocation to yield the corresponding carboxylic acid, 2-amino-4-(4-methylpiperazin-1-yl)benzoic acid. Even trace amounts of acid in your solvent or on glassware can initiate this process.

  • Oxidation: The electron-rich aromatic ring, substituted with an amino group (an aniline derivative), is prone to oxidation. This can lead to the formation of colored impurities (often pink or brown) through complex radical mechanisms, potentially forming nitroso, nitro, or polymeric species. Furthermore, the tertiary amine of the methylpiperazine ring can be oxidized to an N-oxide. Contact with air (oxygen), metal ions, or other oxidizing agents should be minimized.[2]

  • Photodegradation: Aromatic compounds, particularly those with amino substituents, can absorb UV light, leading to excited states that can undergo various reactions, including oxidation or bond cleavage.[5] While specific photoproducts for this molecule are not extensively documented in the literature, photodegradation is a common issue for this class of compounds and is noted as a condition to avoid.[2]

cluster_main This compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Parent Parent Compound (C₁₆H₂₅N₃O₂) Hydrolysis Acid-Catalyzed Hydrolysis Parent->Hydrolysis H⁺/H₂O (e.g., acidic solvent) Oxidation Oxidation Parent->Oxidation O₂ / Oxidizing Agents (e.g., air exposure) Photo Photodegradation Parent->Photo Light / UV (e.g., ambient light) Acid Carboxylic Acid Product Hydrolysis->Acid N_Oxide Piperazine N-Oxide Oxidation->N_Oxide Aromatic_Ox Aromatic Oxidation Products (Colored) Oxidation->Aromatic_Ox Photo_Products Various Photoproducts Photo->Photo_Products

Key degradation pathways for the title compound.
Q3: I'm seeing new, more polar peaks in my reverse-phase HPLC analysis. What could they be?

A3: In reverse-phase HPLC, more polar compounds elute earlier. If you observe new, early-eluting peaks, the most likely candidate is the carboxylic acid product resulting from the hydrolysis of the tert-butyl ester. The loss of the bulky, nonpolar tert-butyl group and the introduction of a polar carboxylic acid group will significantly reduce the retention time.

Other potential polar impurities include the piperazine N-oxide, formed via oxidation, which is also more polar than the parent tertiary amine.

Q4: How can I design my experiments to minimize degradation during solution-based assays?

A4: Proactive experimental design is crucial. Consider the following:

  • pH Control: Use buffered solutions to maintain a neutral or slightly basic pH (pH 7-8), if compatible with your experimental goals. Avoid acidic conditions at all costs unless you are intentionally trying to cleave the ester.

  • Solvent Choice & Preparation: Use high-purity, freshly opened solvents. Degas solvents to remove dissolved oxygen, especially for reactions run over extended periods.

  • Inert Atmosphere: For sensitive reactions, purge the reaction vessel with an inert gas like argon or nitrogen before adding the compound and maintain a positive pressure of inert gas throughout the experiment.

  • Light Protection: Work in a fume hood with the sash down or cover your glassware with aluminum foil to protect the solution from light. Use amber vials for sample storage.

  • Temperature Control: Run reactions at the lowest feasible temperature. Avoid unnecessary heating. If samples must be stored, keep them at low temperatures (e.g., 4°C or -20°C).

Troubleshooting Guide

This table provides a quick reference for common issues, their probable causes, and recommended solutions.

Observed Problem Probable Cause(s) Recommended Solution(s)
Solid compound has developed a pink/brown color. Oxidation of the aromatic amino group.Discard the reagent. In the future, store under an inert atmosphere and protect from light.[2]
Rapid loss of parent compound in solution (confirmed by HPLC/LC-MS). Acid-catalyzed hydrolysis of the tert-butyl ester.Check the pH of your solution. Use buffered systems (pH > 7). Ensure solvents and reagents are not acidic.
Appearance of early-eluting peaks in reverse-phase HPLC. Formation of the more polar carboxylic acid hydrolysis product.Confirm the identity of the peak by LC-MS (mass should correspond to the hydrolyzed product). Implement pH control.
Multiple new peaks appear after leaving the sample on the benchtop. A combination of photodegradation and oxidation.Protect samples from light at all times. Use degassed solvents and/or work under an inert atmosphere.
Poor mass balance in quantitative analysis (sum of parent and known degradants < 100%). Formation of unknown degradation products or insoluble polymers (from oxidation).Perform a forced degradation study (see Protocol 1) to identify other potential degradants. Check for precipitate formation.
Experimental Protocols
Protocol 1: Workflow for a Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Objective: To intentionally degrade the compound under various stress conditions to generate and identify its primary degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Dilute stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Dilute stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Dilute stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the stock solution at 80°C.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples, along with an unstressed control, by a suitable analytical method, preferably LC-MS, to separate and identify the parent compound and any new peaks that form.[6][7]

cluster_workflow Troubleshooting Workflow Start Inconsistent Results or Unexpected Peaks Observed Check_Storage 1. Verify Storage Conditions (Temp, Light, Inert Gas) Start->Check_Storage Check_pH 2. Measure pH of Experimental Solution Check_Storage->Check_pH Storage OK Remediate 5. Remediate & Re-run (Control pH, light, O₂) Check_Storage->Remediate Storage Faulty Analyze 3. Analyze by LC-MS (Check for expected degradants) Check_pH->Analyze pH Neutral/Basic Check_pH->Remediate pH Acidic Forced_Deg 4. Perform Forced Degradation Study Analyze->Forced_Deg Degradants Unclear Analyze->Remediate Degradants Identified Forced_Deg->Remediate

A logical workflow for troubleshooting stability issues.
Protocol 2: Developing a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent compound from its process impurities and degradation products.

Starting Point Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid or 10 mM Ammonium acetate in water (choose based on MS compatibility and desired pH). Note: While the compound is acid-labile, the short residence time on an HPLC column with dilute acid is often acceptable for analysis but should be verified.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention times of all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of maximum absorbance (determine by scanning a dilute solution, e.g., 230-400 nm). A photodiode array (PDA) detector is ideal for assessing peak purity.

  • Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Adjust the gradient slope to achieve baseline separation (a resolution of >1.5) between the parent peak and the nearest eluting degradation product peak.

    • Confirm peak identity using mass spectrometry.

This guide provides a foundational understanding of the stability of this compound. By understanding the potential degradation pathways and implementing the recommended handling procedures and analytical strategies, researchers can ensure the integrity of their experiments and the quality of their results.

References
  • This compound - ChemBK. (2024-04-09). ChemBK. [Link]

  • Benzoate Degradation Pathway - Eawag-BBD. Eawag-BBD. [Link]

  • Photostability of the sunscreening agent 4-tert-butyl-4'-methoxydibenzoylmethane (avobenzone). (2008). Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • tert-Butyl Esters - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. (2017). Asian Journal of Chemistry. [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023). Molecules. [Link]

  • Procedures for characterization of the degradation products of methyl and ethyl p-hydroxybenzoate by thin-layer chromatography. (1965). Journal of Chromatography A. [Link]

Sources

Technical Support Center: Byproduct Identification for Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound, with a specific focus on the identification and mitigation of reaction byproducts. Our approach is rooted in mechanistic principles and validated analytical strategies to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the most common byproducts I should expect in the synthesis of this compound?

The formation of byproducts is highly dependent on the synthetic route employed. The most common and logical approach for this molecule is a Palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide, such as tert-butyl 2-amino-4-bromobenzoate, with N-methylpiperazine.[1]

Based on this synthetic pathway, several classes of byproducts can be anticipated:

  • Process-Related Byproducts (from the coupling reaction): These are impurities generated from side reactions of the main transformation.

  • Starting Material-Related Byproducts: These arise from impurities present in the initial reagents or the formation of isomers.

  • Degradation Products: These are formed by the breakdown of the desired product during the reaction or workup.

The following diagram illustrates the primary synthetic route and potential side reactions.

ArylHalide tert-butyl 2-amino-4-bromobenzoate MainProduct This compound ArylHalide->MainProduct Buchwald-Hartwig Amination Hydrodehalogenation Hydrodehalogenation Byproduct (tert-butyl 2-aminobenzoate) ArylHalide->Hydrodehalogenation Side Reaction 1 Hydroxylation Hydroxylation Byproduct (tert-butyl 2-amino-4-hydroxybenzoate) ArylHalide->Hydroxylation Side Reaction 2 (with OH- source) Diarylation Diarylation Byproduct ArylHalide->Diarylation Side Reaction 3 (Reacts with product) Homocoupling Homocoupling Byproduct ArylHalide->Homocoupling Side Reaction 4 Piperazine N-methylpiperazine Piperazine->MainProduct Buchwald-Hartwig Amination Catalyst Pd Catalyst + Ligand Catalyst->MainProduct Buchwald-Hartwig Amination Catalyst->Hydrodehalogenation Side Reaction 1 Base Base (e.g., NaOtBu) Base->MainProduct Buchwald-Hartwig Amination Base->Hydrodehalogenation Side Reaction 1

Caption: Synthetic pathway and common side reactions.

Table 1: Summary of Potential Byproducts and Their Origin

Byproduct Class Specific Impurity Plausible Origin Expected Mass Difference (from product)
Process-Related tert-butyl 2-aminobenzoateHydrodehalogenation of the aryl halide starting material.[1]-178.25 Da
tert-butyl 2-amino-4-hydroxybenzoateCompeting hydroxylation of the aryl halide, especially with aqueous bases.[2][3]-83.13 Da
Di(tert-butyl 2-aminobenzoate-4-yl)piperazine derivativeA second molecule of aryl halide reacting with the product. Often suppressed by bulky ligands.[3][4]+191.24 Da
Starting Material-Related Unreacted tert-butyl 2-amino-4-bromobenzoateIncomplete reaction.-99.09 Da
Unreacted N-methylpiperazineIncomplete reaction.-191.24 Da
tert-butyl 2-amino-3,5-dibromobenzoate derivativeOver-bromination of the benzoic acid precursor.[5]+78.92 Da (relative to bromo-SM)
Isomeric Product (e.g., tert-butyl 4-amino-2-...)Use of an incorrect positional isomer of the starting material.0 Da (isomeric)
Degradation-Related 2-amino-4-(4-methylpiperazin-1-yl)benzoic acidHydrolysis of the tert-butyl ester, often under acidic conditions (e.g., silica gel chromatography).[6]-56.07 Da
3-(4-methylpiperazin-1-yl)anilineDecarboxylation of the aminobenzoic acid product, though less common under standard conditions.[7]-100.11 Da
Question 2: My reaction is showing multiple unexpected spots on TLC/peaks in HPLC. How can I begin to identify them?

A systematic approach is crucial when faced with an unexpected impurity profile. The following workflow combines analytical techniques to efficiently identify unknown byproducts.

Start Crude Reaction Mixture with Unknown Peaks LCMS Run Preparative HPLC-MS Analysis Start->LCMS Isolate Isolate Major Impurities LCMS->Isolate Analyze Analyze Fractions by High-Resolution MS and NMR Isolate->Analyze MS_Data Obtain Accurate Mass (HRMS) and Fragmentation (MS/MS) Analyze->MS_Data NMR_Data Acquire 1H, 13C, and 2D NMR Spectra (COSY, HSQC) Analyze->NMR_Data Compare Compare Mass Data with Table 1 MS_Data->Compare Structure Elucidate Structure using NMR Data NMR_Data->Structure Identify Identify Byproduct Compare->Identify Structure->Identify

Caption: Troubleshooting workflow for byproduct identification.

Step-by-Step Protocol: HPLC-MS Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary tool for this analysis.[8][9]

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is typically effective for separating aromatic amines.

    • Detection: Use a UV detector (monitoring at ~254 nm and ~280 nm) and a mass spectrometer.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Use Electrospray Ionization (ESI) in positive mode, as the amine and piperazine moieties are readily protonated.

    • Data Acquisition: Collect data in full scan mode to see all ions present. If you have specific masses in mind from Table 1, you can also use Single Ion Monitoring (SIM) for higher sensitivity.

    • Interpretation: Look for the [M+H]⁺ ion for each peak. The mass of this ion will correspond to the molecular weight of the compound plus a proton. Compare these masses to the expected masses of the potential byproducts listed in Table 1.

Question 3: How can I definitively distinguish between positional isomers of my product?

Positional isomers will have the same molecular weight and will be indistinguishable by mass spectrometry alone. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose.[10][11][12] The key lies in analyzing the splitting patterns (multiplicity) and coupling constants (J-values) of the protons on the aromatic ring.

Table 2: Predicted ¹H NMR Aromatic Patterns for Isomers

Substitution Pattern Aromatic Protons Expected Splitting Pattern Typical Coupling Constants (Hz)
1,2,4- (Desired Product) H-3, H-5, H-6d, dd, d³J (ortho) = 6-10 Hz; ⁴J (meta) = 2-4 Hz
1,2,5- H-3, H-4, H-6dd, dd, d³J (ortho) = 6-10 Hz; ⁴J (meta) = 2-4 Hz
1,3,4- H-2, H-5, H-6s (or narrow d), d, dd³J (ortho) = 6-10 Hz; ⁴J (meta) = 2-4 Hz

d = doublet, dd = doublet of doublets, s = singlet

Experimental Protocol: 2D NMR for Structural Confirmation

If 1D ¹H NMR is ambiguous, 2D NMR experiments are essential.

  • gCOSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. For the desired 1,2,4-substituted product, you would expect to see a correlation between H-5 and H-6 (ortho-coupling) but not between H-3 and H-5 (para-relationship).

  • gHMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is invaluable for confirming the placement of the substituents. For example, the tert-butyl ester protons should show a correlation to the carbonyl carbon, which in turn should show correlations to the aromatic protons H-2 and H-6.

Question 4: I suspect my tert-butyl ester is hydrolyzing to the carboxylic acid. How can I confirm this and prevent it?

Hydrolysis of the tert-butyl ester is a common degradation pathway, particularly during purification on silica gel, which is inherently acidic.[6]

Confirmation:

  • HPLC-MS: Look for a peak with an [M+H]⁺ ion that is 56.07 Da less than your product's [M+H]⁺. This mass difference corresponds to the loss of the C₄H₈ fragment.

  • ¹H NMR: The characteristic singlet at ~1.5 ppm for the nine protons of the tert-butyl group will be absent in the hydrolyzed byproduct. A broad singlet corresponding to the carboxylic acid proton may appear downfield (>10 ppm), though it is often not observed without specific experimental conditions.

  • IR Spectroscopy: Look for a shift in the carbonyl (C=O) stretching frequency. The ester carbonyl will be around 1720-1740 cm⁻¹, while the carboxylic acid carbonyl will be at a lower frequency, typically 1700-1725 cm⁻¹, and will be broader.

Prevention:

  • Neutralize Silica Gel: Before performing column chromatography, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine in the eluent (e.g., 0.5-1% triethylamine in hexanes/ethyl acetate), and then re-equilibrate with the pure eluent.

  • Alternative Purification: Consider using alternative purification methods such as crystallization or chromatography on neutral alumina.

  • Minimize Contact Time: Do not let the compound sit on the silica gel column for an extended period.

  • Aqueous Workup: Ensure any aqueous workups are performed under neutral or slightly basic conditions. Avoid acidic washes if the ester is to be preserved.

References

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146, 19414-19424. Available at: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]

  • Hartwig, J. F., et al. (2025-01-17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Institutes of Health. Available at: [Link]

  • ChemBK. This compound. (2024-04-09). Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104. Available at: [Link]

  • Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(19), 6141-4. Available at: [Link]

  • Li, G., et al. (2013). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 36(9-10), 1647-54. Available at: [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]

  • Jayaraman, S., et al. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. Available at: [Link]

  • Journal of Thermal Analysis and Calorimetry. Thermal Studies on Some Substituted Aminobenzoic Acids. (2001). 64(2), 681-688. Available at: [Link]

Sources

Technical Support Center: Crystallization of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the crystallization of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this important pharmaceutical intermediate in a crystalline form with desired purity, yield, and physical attributes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your crystallization development.

Introduction

This compound is a key intermediate in pharmaceutical synthesis. Its molecular structure, featuring a substituted aromatic amine, a bulky tert-butyl ester, and a piperazine moiety, presents a unique set of crystallization challenges. Common issues include "oiling out," the formation of amorphous material, difficulties in controlling crystal morphology, and the potential for polymorphism. This guide provides a structured, question-and-answer approach to troubleshoot these issues, grounded in the principles of physical organic chemistry and crystallization science.

Physicochemical Properties at a Glance
PropertyValue/DescriptionSource
Molecular Formula C₁₆H₂₅N₃O₂[1]
Appearance White or off-white crystalline powder[2]
General Solubility Soluble in ethanol, chloroform, and dimethyl sulfoxide (DMSO)[2]

Part 1: Troubleshooting Common Crystallization Problems

This section addresses specific experimental failures you may encounter. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Q1: My compound is "oiling out" and not forming crystals upon cooling or anti-solvent addition. What should I do?

A1: "Oiling out," or liquid-liquid phase separation, is a common challenge with molecules like this compound. It occurs when the solute, at high supersaturation, separates from the solution as a liquid phase instead of a solid crystalline lattice. This oily phase is a metastable state and can hinder or prevent the formation of a desirable crystalline solid.

Causality:
  • High Supersaturation: Rapid cooling or the fast addition of an anti-solvent creates a level of supersaturation that the system cannot relieve through the orderly process of crystal nucleation and growth.

  • Solvent Choice: The solvent system may not be optimal. A solvent that is too good can lead to high concentrations, and upon cooling or anti-solvent addition, the solubility drops so drastically that the compound crashes out as an oil.

  • Impurities: The presence of impurities can lower the melting point of the solid form or interact with the solute in a way that favors an oily phase.

Troubleshooting Workflow:

G start Oiling Out Observed step1 Reduce Supersaturation Rate start->step1 Primary Action step2 Modify Solvent System step1->step2 If Oiling Persists end Crystalline Product Obtained step1->end Successful step3 Introduce Seed Crystals step2->step3 If Oiling Persists step2->end Successful step4 Consider Salt Formation step3->step4 If Oiling Persists step3->end Successful step4->end Successful

Figure 1: Decision tree for troubleshooting "oiling out".

Step-by-Step Solutions:
  • Reduce the Rate of Supersaturation Generation:

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate. A slower rate allows molecules more time to orient themselves into a crystal lattice. Try cooling the solution at a rate of 5-10 °C per hour.

    • Slower Anti-solvent Addition: In anti-solvent crystallization, add the anti-solvent dropwise with vigorous stirring to avoid localized high supersaturation.

  • Optimize the Solvent System:

    • Solvent/Anti-solvent Ratio: Experiment with different ratios of your solvent and anti-solvent. The goal is to find a "miscibility gap" where the compound has limited solubility but does not oil out.

    • Different Solvents: Since the compound is soluble in ethanol, consider using ethanol as the primary solvent and a non-polar solvent like heptane or toluene as the anti-solvent. Conversely, if the compound is too soluble in a particular solvent, choose a solvent with slightly lower solvating power.

  • Utilize Seed Crystals:

    • Induce Crystallization: The presence of a seed crystal provides a template for crystal growth, bypassing the kinetic barrier for nucleation.

    • Protocol for Seeding:

      • Cool the supersaturated solution to a temperature slightly below the saturation point.

      • Add a small amount (1-2% by weight of the solute) of previously obtained crystals (the "seeds").

      • Continue the slow cooling process.

  • Consider Salt Formation:

    • The basic piperazine and amino groups in your molecule can be protonated to form salts. Salts often have very different solubility profiles and can be more amenable to crystallization.[3]

    • Experimental Approach: Dissolve your compound in a suitable solvent (e.g., ethanol or ethyl acetate) and add a stoichiometric amount of an acid (e.g., HCl in isopropanol, or an organic acid like acetic or maleic acid). The resulting salt may precipitate directly or be crystallized through cooling or anti-solvent addition.

Q2: I'm getting a very low yield of crystalline product. How can I improve it?

A2: Low yield is often a result of high solubility of the compound in the mother liquor at the final crystallization temperature or incomplete precipitation.

Causality:
  • Sub-optimal Solvent System: The chosen solvent or solvent/anti-solvent mixture may be too good, keeping a significant portion of your product in solution even at low temperatures.

  • Insufficient Cooling or Anti-solvent: The final conditions may not be sufficient to drive the majority of the compound out of solution.

  • Metastable Zone Width: The solution may remain supersaturated without nucleating, a phenomenon related to the metastable zone width.

Step-by-Step Solutions:
  • Solvent Screening: A systematic solvent screening is crucial. The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Recommended Solvents for Screening:

      • Alcohols: Ethanol, Isopropanol (IPA), Methanol

      • Esters: Ethyl acetate (EtOAc), Isopropyl acetate

      • Ketones: Acetone, Methyl ethyl ketone (MEK)

      • Ethers: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)

      • Hydrocarbons (as anti-solvents): Heptane, Toluene

  • Optimize Final Conditions:

    • Lower Final Temperature: Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C or even -10 °C if the solvent system allows) to maximize precipitation.

    • Increase Anti-solvent Volume: In anti-solvent crystallization, a higher proportion of the anti-solvent will decrease the overall solubility of your compound. Experiment with increasing the volume of anti-solvent added.

  • Employ Seeding: As mentioned previously, seeding can ensure that crystallization begins at the desired point of supersaturation, preventing the loss of yield due to a wide metastable zone.

Q3: The crystals I'm obtaining are very fine needles, which are difficult to filter and dry. How can I change the crystal habit?

A3: Crystal habit, or the external shape of a crystal, is influenced by the relative growth rates of different crystal faces. Needle-like morphologies often arise when growth is much faster in one direction.

Causality:
  • Solvent Effects: The solvent can preferentially adsorb to certain crystal faces, inhibiting their growth and promoting growth on other faces.

  • Supersaturation Level: High supersaturation can lead to rapid, uncontrolled growth, often resulting in needle-like crystals.

  • Impurities: Certain impurities can act as habit modifiers by adsorbing to specific crystal faces.

Step-by-Step Solutions:
  • Modify the Solvent System:

    • Solvent Polarity: The polarity of the solvent can have a significant impact on crystal habit. Experiment with solvents of different polarities. For example, crystallizing from a less polar solvent like toluene may yield more equant (block-like) crystals compared to a polar protic solvent like ethanol.[4]

    • Solvent Mixtures: Using mixtures of solvents can alter the interactions at the crystal-solution interface and influence the crystal shape.

  • Control Supersaturation:

    • Slower Supersaturation Generation: As with preventing oiling out, a slower cooling rate or slower anti-solvent addition can lead to more controlled growth and potentially a more desirable crystal habit.

    • Temperature Cycling: A technique known as Ostwald ripening, where the temperature is cycled up and down slightly, can encourage the dissolution of smaller, less stable crystals and the growth of larger, more stable ones, often with a better aspect ratio.

  • Consider Additives:

    • In some cases, the addition of a small amount of a structurally related molecule can act as a "tailor-made" additive that inhibits growth on specific faces. This is an advanced technique and requires careful selection of the additive.

Part 2: Frequently Asked Questions (FAQs)

Q4: Does this compound exhibit polymorphism?

A4: While there is no specific literature confirming the polymorphism of this exact molecule, related structures such as aminobenzoic acids and piperazine derivatives are known to exhibit polymorphism. [5][6] Polymorphism is the ability of a compound to exist in more than one crystalline form, which can have different physical properties, including solubility, stability, and melting point.

  • Recommendation: It is crucial to assume that polymorphism is possible and to screen for different crystalline forms during development.

Basic Polymorph Screen Protocol:
  • Solvent Variation: Crystallize the compound from a diverse range of solvents (e.g., ethanol, ethyl acetate, toluene, acetonitrile).

  • Varying Crystallization Method: Use different techniques such as slow cooling, fast cooling (crash cooling), and anti-solvent crystallization.

  • Slurry Experiments: Stir a suspension of the solid in different solvents at various temperatures for an extended period (24-72 hours) to see if it converts to a more stable form.

Q5: What are the likely impurities from the synthesis of this compound, and how can they affect crystallization?

A5: A common synthesis route involves the reaction of a tert-butyl 2-amino-4-nitrobenzoate precursor with 4-methyl-1-piperazine. [2] Potential impurities could include:

  • Unreacted Starting Materials: Residual tert-butyl 2-amino-4-nitrobenzoate or 4-methyl-1-piperazine.

  • Byproducts of the Nucleophilic Aromatic Substitution: Positional isomers or products of side reactions.

  • Degradation Products: The tert-butyl ester is susceptible to hydrolysis under acidic or strongly basic conditions, which could lead to the corresponding carboxylic acid.

Impact on Crystallization: Impurities can act as crystal growth inhibitors, affect the crystal habit, or even prevent crystallization altogether by stabilizing the solution or promoting oiling out.

Q6: What analytical techniques are essential for characterizing my crystalline product?

A6: A combination of techniques is necessary to fully characterize the solid-state properties of your material.

TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) The "fingerprint" of a crystalline form. Used to identify polymorphs and assess crystallinity.[7][8]
Differential Scanning Calorimetry (DSC) Provides information on melting point, purity, and can detect polymorphic transitions.[8]
Thermogravimetric Analysis (TGA) Determines the presence of residual solvent or solvate formation.
Microscopy (Optical or SEM) Visualizes crystal morphology (habit) and particle size.
High-Performance Liquid Chromatography (HPLC) Assesses the chemical purity of the crystalline material.

Part 3: Experimental Protocols

Protocol 1: General Cooling Crystallization
  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate). Ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and solvent evaporation.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (0-5 °C) for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude material in a minimal amount of a "good" solvent (e.g., ethanol).

  • Anti-solvent Addition: While stirring vigorously, slowly add a "poor" solvent (an anti-solvent, e.g., water or heptane) dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Gently warm the solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature. The crystals should form as the solubility decreases.

  • Isolation and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.

G cluster_0 Cooling Crystallization cluster_1 Anti-Solvent Crystallization a0 Dissolve in Hot Solvent a1 Slow Cooling a0->a1 a2 Isolate Crystals a1->a2 b0 Dissolve in 'Good' Solvent b1 Add 'Poor' Solvent b0->b1 b2 Cool and Isolate b1->b2

Figure 2: Simplified workflows for cooling and anti-solvent crystallization.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (n.d.). PMC. Retrieved from [Link]

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Retrieved from [Link]

  • Chakravarty, P., et al. (2020). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Crystal Growth & Design. Retrieved from [Link]

  • Hussain, M. N., et al. (2017). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. Crystal Growth & Design. Retrieved from [Link]

  • MDPI. (2022). Preventing Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. Retrieved from [Link]

  • Brittain, H. G. (2009). Chapter 3. Analytical Techniques in Solid-state Characterization. ResearchGate. Retrieved from [Link]

  • Guo, Z., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. Retrieved from [Link]

  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • Rasmuson, Å. C. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Avoidance of crystallization of hydrophobic drugs in an amorphous solid dispersion during spray-drying and storage. Retrieved from [Link]

  • OMICS International. (n.d.). Solid State Characterization and Pharmaceutical Development. Retrieved from [Link]

  • Fujiwara, M., et al. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. MIT. Retrieved from [Link]

  • Wikipedia. (n.d.). Supersaturation. Retrieved from [Link]

  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. ResearchGate. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • CD Formulation. (n.d.). Solid-State Characterization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 14 Crystallization by Antisolvent Addition and Cooling. Retrieved from [Link]

  • ACS Omega. (2024). Effect of Additives on the Morphology of γ-Aminobutyric Acid Crystals. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Supplementary Information. Retrieved from [Link]

  • Gholivand, K., et al. (2017). Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate). ResearchGate. Retrieved from [Link]

  • Yu, L. (2006). Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. PMC. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) t-butyl 4-aminobenzoate. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2024). Solid-State Characterization in Drug Development and Formulation. Retrieved from [Link]

  • EPFL. (2015). Preventing crystallization to improve drug efficiency. Retrieved from [Link]

  • Shakir, R. M., et al. (2010). Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate. ResearchGate. Retrieved from [Link]

  • Hussain, M. N., et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm. Retrieved from [Link]

  • Tan, R. B. H. (2020). Anti-Solvent Crystallization. MDPI. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Effect of Additives on the Morphology of γ-Aminobutyric Acid Crystals. Retrieved from [Link]

  • Chemicals Learning. (n.d.). Supersaturation Crystallization Processes | Methods of Supersaturation. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-State Pharmaceutical Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Polymorphism in Pharmaceutical Compounds. Retrieved from [Link]

  • YouTube. (2025). Why Does Fast Cooling Prevent Crystallization For Amorphous Solids? - Chemistry For Everyone. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of modifying crystal habit.
  • PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • YouTube. (2014). What Does Supersaturated Mean? : Chemistry Questions. Retrieved from [Link]

  • ResearchGate. (2024). A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.5: Supersaturated Solutions. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-tert-butylbenzoate. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 2-amino-4-(2-methylphenyl)benzoate. Retrieved from [Link]

Sources

Technical Support Center: Impurity Profiling of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the impurity profiling of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the challenges encountered during the analysis of this compound and its related impurities. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the quality, safety, and efficacy of your drug substance.

Introduction to Impurity Profiling

Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory agencies worldwide, including the International Council for Harmonisation (ICH).[1][2][3] An impurity profile is a detailed description of all identified and unidentified impurities present in a drug substance. For a molecule like this compound, a comprehensive understanding of its impurity profile is paramount. Impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, degradation products, and residual solvents.[1][2] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.

This guide will walk you through the potential impurities associated with the synthesis of this compound, provide robust analytical methodologies for their detection and quantification, and offer troubleshooting solutions for common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in the synthesis of this compound?

A1: Understanding the synthetic route is key to predicting potential process-related impurities. A plausible synthesis of this compound involves the reaction of tert-butyl 2-amino-4-nitrobenzoate with 4-methyl-1-piperazine. Therefore, the most likely impurities include:

  • Unreacted Starting Materials:

    • Tert-butyl 2-amino-4-nitrobenzoate

    • 4-methyl-1-piperazine

  • Impurities from Starting Materials:

    • Piperazine (an impurity in N-methylpiperazine)

    • N,N'-dimethylpiperazine (a by-product in N-methylpiperazine synthesis)[4]

  • By-products of the Main Reaction:

    • Impurities from side reactions, such as the displacement of the amino group instead of the nitro group.

  • Impurities from the Tert-butyloxycarbonyl (BOC) Protecting Group:

    • The tert-butyl cation, formed during any potential deprotection, can lead to the formation of tert-butylated impurities.[2][5]

Q2: What types of degradation products should I expect from forced degradation studies?

A2: Forced degradation studies are essential to identify potential degradation products that may form under storage or upon exposure to various stress conditions.[6][7][8][9][10][11][12][13] For this compound, which contains ester and aromatic amine functionalities, the following degradation pathways are likely:

  • Hydrolysis: The tert-butyl ester is susceptible to both acidic and basic hydrolysis, which would yield 2-amino-4-(4-methylpiperazin-1-yl)benzoic acid.

  • Oxidation: The aromatic amine and the piperazine ring can be susceptible to oxidation, leading to the formation of N-oxides and other oxidative degradation products.

  • Photodegradation: Exposure to light can lead to the formation of various photolytic degradation products.

  • Thermal Degradation: High temperatures can induce degradation, potentially leading to decarboxylation or other decomposition pathways.

Q3: What are the recommended analytical techniques for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separating and quantifying impurities.[4][11][14][15] A well-developed HPLC method is crucial for ensuring reliable and reproducible results.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown impurities by providing molecular weight and fragmentation information.[12][13][16][17][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is invaluable for the definitive structural elucidation of isolated impurities.[5][20][21]

Troubleshooting Guides

Issue 1: Unexpected Peaks in the HPLC Chromatogram

Symptom: You observe one or more unexpected peaks in your HPLC chromatogram that are not present in your reference standard.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Scientific Rationale
Contamination 1. Analyze a blank injection (mobile phase only) to rule out system contamination. 2. Prepare a fresh sample using high-purity solvents and reagents. 3. Check the purity of your reference standard.Contamination can be introduced from various sources, including the HPLC system, solvents, glassware, or the sample itself. A systematic elimination process is necessary to identify the source.
Process-Related Impurity 1. Review the synthetic route of the drug substance. 2. Hypothesize potential side reactions and by-products. 3. Use LC-MS to determine the molecular weight of the unknown peak and propose a structure.A thorough understanding of the manufacturing process is crucial for identifying potential process-related impurities. LC-MS provides critical data for structural elucidation.[12][13][16][17][18][19]
Degradation Product 1. Assess the sample's storage conditions and age. 2. Perform forced degradation studies to see if the unknown peak is generated under specific stress conditions. 3. Use LC-MS to identify the degradation product.Degradation can occur over time or upon exposure to light, heat, or incompatible excipients. Forced degradation studies help to proactively identify and characterize potential degradants.[6][7][8][9][10][11][12][13]
Issue 2: Difficulty in Identifying an Unknown Impurity

Symptom: You have an unknown impurity peak, but LC-MS data alone is not sufficient for definitive structural identification.

Workflow for Unknown Impurity Identification:

Caption: Workflow for the identification of an unknown impurity.

Step-by-Step Protocol:

  • LC-MS Analysis: Obtain high-resolution mass spectrometry (HRMS) data to determine the accurate mass and elemental composition of the impurity. Perform MS/MS fragmentation to gain structural insights.

  • Propose Potential Structures: Based on the MS data and a thorough understanding of the synthetic process and potential degradation pathways, propose a list of candidate structures.

  • Isolation: Use preparative HPLC or a similar technique to isolate a sufficient quantity of the impurity for further analysis.

  • NMR Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the isolated impurity. This will provide detailed information about the connectivity of atoms and allow for unambiguous structure determination.[5][20][21]

  • Confirmation: If possible, synthesize the proposed impurity standard and compare its chromatographic and spectroscopic data with the isolated impurity for final confirmation.

Issue 3: HPLC Method Not Separating All Impurities

Symptom: Your current HPLC method shows co-eluting peaks or poor resolution between the main peak and an impurity.

Method Development Strategy:

Caption: A systematic approach to HPLC method development.

Key Optimization Parameters:

  • Mobile Phase pH: The ionization state of the analyte and impurities can be altered by changing the mobile phase pH, which can significantly impact retention and selectivity.

  • Organic Modifier: Experiment with different organic solvents (e.g., acetonitrile, methanol) and their ratios in the mobile phase.

  • Column Chemistry: Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.

  • Gradient Profile: Adjust the gradient slope and time to improve the resolution of closely eluting peaks.

  • Temperature: Varying the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, influencing peak shape and resolution.

Data Presentation

Table 1: Potential Process-Related and Degradation Impurities

Impurity Name Potential Source Analytical Technique for Detection
Tert-butyl 2-amino-4-nitrobenzoateStarting MaterialHPLC-UV, LC-MS
4-methyl-1-piperazineStarting MaterialGC-MS, HPLC with derivatization
PiperazineImpurity in Starting MaterialGC-MS, HPLC with derivatization
N,N'-dimethylpiperazineBy-product in Starting Material SynthesisGC-MS
2-amino-4-(4-methylpiperazin-1-yl)benzoic acidHydrolytic DegradationHPLC-UV, LC-MS
N-Oxide of this compoundOxidative DegradationLC-MS
Tert-butylated by-productsSide reaction during synthesis/degradationLC-MS, NMR

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and assess the stability-indicating nature of the analytical method.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and organic solvents for sample preparation

Procedure:

  • Acid Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 N HCl. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 N NaOH. Heat the solution at 60°C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the sample in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified time.

  • Thermal Degradation: Store the solid sample in an oven at a high temperature (e.g., 80°C) for a specified period.

  • Photodegradation: Expose the solid sample or a solution of the sample to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

Conclusion

A thorough and scientifically sound approach to impurity profiling is non-negotiable in the development of safe and effective pharmaceuticals. This technical support guide provides a framework for understanding, identifying, and controlling impurities in this compound. By applying the principles and methodologies outlined here, researchers can navigate the complexities of impurity analysis with confidence. For further assistance, please do not hesitate to contact our application support team.

References

  • Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. (2013). National Institutes of Health. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • NMR Applications in Pharmaceutical Impurity Profiling. (2023). IntechOpen. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (n.d.). SynThink Research Chemicals. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. [Link]

  • Identifying and elucidating impurity species. (n.d.). RSSL. [Link]

  • Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. (2020). Veeprho. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). International Council for Harmonisation. [Link]

  • The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. (n.d.). Eurofins. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2024). ResearchGate. [Link]

  • Method Development for Drug Impurity Profiling: Part 1. (n.d.). LCGC International. [Link]

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. (2020). National Institutes of Health. [Link]

  • Structure Elucidation of Unknown Impurity using LC-MS/MS. (n.d.). SynThink Research Chemicals. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). Journal of Mass Spectrometry. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmaceutical Technology. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho. [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020). International Journal of Pharmaceutical Research and Applications. [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). The Medicines Control Agency, The Gambia. [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • A Comprehensive Review of Impurity Profiling and Nitrosamine Control Strategies in API Manufacturing. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters. [Link]

  • tert-Butyl 2-Amino-4-(4-methylpiperazin-1-yl) Benzoate CAS No ... (n.d.). LookChem. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. (n.d.). Waters. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2020). National Institutes of Health. [Link]

Sources

Validation & Comparative

A Medicinal Chemist's Guide to Piperazine Scaffolds: A Comparative Analysis of a Novel Benzoate Intermediate and Clinically-Proven Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the piperazine ring is a cornerstone of molecular design.[1] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts a favorable combination of aqueous solubility, metabolic stability, and the ability to forge critical interactions with biological targets.[2] This guide provides an in-depth comparison of a versatile building block, Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate , against two titans of piperazine-based therapeutics: the kinase inhibitor Imatinib and the atypical antipsychotic Clozapine .

While this compound is primarily recognized as a chemical intermediate, its core structure—a 2-amino-benzoate scaffold bearing an N-methylpiperazine moiety—represents a fertile starting point for the synthesis of novel kinase inhibitors.[3][4] This guide will dissect the therapeutic potential rooted in this scaffold by comparing its structural elements and synthetic utility against the established pharmacological profiles and structure-activity relationships (SAR) of Imatinib and Clozapine. We will explore the nuanced roles of N-aryl versus N-alkyl piperazine substitutions and provide robust experimental protocols for evaluating novel compounds derived from these foundational structures.

The Piperazine Advantage: A Tale of Two Nitrogens

The prevalence of the piperazine motif in pharmaceuticals is no accident. The two nitrogen atoms provide a rich tapestry of physicochemical properties that medicinal chemists exploit to fine-tune drug candidates:

  • Enhanced Solubility and Bioavailability: The nitrogen atoms act as hydrogen bond acceptors, improving water solubility and often leading to favorable oral bioavailability.[2]

  • Structural Rigidity and Vectorial Orientation: The chair conformation of the piperazine ring provides a rigid scaffold, allowing for the precise positioning of pharmacophoric groups to optimize target engagement.[5][6]

  • Modulation of Basicity (pKa): The two nitrogen atoms offer distinct pKa values, which can be modulated through substitution to control ionization state at physiological pH, impacting cell permeability and target binding.[7]

The core of our analysis lies in the substitution at the N1 and N4 positions. Our topic compound features an N-methyl group, a simple alkyl substitution, while Imatinib and Clozapine possess more complex N-aryl or heterocyclic attachments. This fundamental difference dramatically influences their pharmacokinetic profiles and therapeutic applications.

Comparative Analysis: A Scaffold vs. Marketed Drugs

This section breaks down the key attributes of our representative scaffold and the two blockbuster drugs, providing a framework for designing next-generation derivatives.

FeatureThis compound Scaffold Imatinib (Gleevec®) Clozapine (Clozaril®)
Chemical Class 2-Aminobenzoate derivative[4]2-Phenylaminopyrimidine derivative[8]Dibenzodiazepine derivative[3]
Core Application Synthetic intermediate for kinase inhibitors[3]Anticancer (Tyrosine Kinase Inhibitor)[8]Atypical Antipsychotic[3]
Piperazine Role Solubilizing group & synthetic handle for pharmacophore extensionKey pharmacophore for kinase binding and enhancing oral bioavailability[8]Critical for binding to dopamine (D1/D2) and serotonin (5-HT1A/5-HT2) receptors[3]
N-Substitution N-methyl (Alkyl)[4]N-methylpiperazine linked to a benzamide group[9]N-methylpiperazine linked to a tricyclic dibenzodiazepine system[3]

The N-Methyl vs. N-Aryl Dichotomy: A Pharmacokinetic Deep Dive

The nature of the substituent on the piperazine nitrogen is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • N-Alkyl (e.g., N-methyl) Piperazines: The N-methyl group, as seen in our topic scaffold, generally increases lipophilicity compared to an unsubstituted piperazine. This can enhance membrane permeability. N-methylpiperazine is a common building block in drugs targeting the central nervous system (CNS) and in kinase inhibitors, where it contributes to both target engagement and favorable drug-like properties.[10][11]

  • N-Aryl Piperazines: These derivatives, common in CNS-acting drugs, often undergo extensive metabolism, including CYP3A4-dependent N-dealkylation and CYP2D6-dependent oxidation.[7] This can lead to the formation of active metabolites, which may contribute to the drug's overall pharmacological effect but can also introduce variability in patient response due to genetic polymorphisms in these enzymes.[7]

Comparative Pharmacokinetic Parameters:

ParameterImatinibClozapineBenzylpiperazine (BZP)Perphenazine
Bioavailability (Oral) 98%[4]27%[3]Low (inferred)[12]~40%[13]
Half-life (t½) ~18 hours[4]~14 hours (multiple doses)[3]5.5 hours[1]8-12 hours[13]
Protein Binding ~95%[4]High-90-95%[14]
Primary Metabolism CYP3A4 (forms active N-desmethyl metabolite)[4]Hepatic microsomal enzymes (CYP1A2, 3A4)[3]Hydroxylation & N-dealkylation[12]CYP2D6[14]

This data highlights the significant variability in pharmacokinetics even within the piperazine class. Imatinib's high bioavailability is exceptional, while Clozapine's lower bioavailability points to significant first-pass metabolism. The shorter half-life of the simpler N-benzylpiperazine contrasts with the longer half-lives of the more complex drugs. These are critical considerations when designing novel derivatives from the this compound scaffold.

From Scaffold to Drug: A Focus on Kinase Inhibition

The 2-amino-heterocycle motif is a well-established pharmacophore in the design of kinase inhibitors. For example, the anticancer drug Dasatinib , a potent dual Src/Abl kinase inhibitor, is synthesized via the coupling of an aminothiazole core with a substituted piperazine.[11][15] This provides a compelling blueprint for the potential utility of our topic compound.

Derivatives of the this compound scaffold would likely be investigated as inhibitors of tyrosine kinases such as Src, Abl, and EGFR, which are frequently dysregulated in cancer.[10][16]

Hypothesized Signaling Pathway and Mechanism of Action

A novel inhibitor derived from our scaffold would likely function as an ATP-competitive inhibitor, targeting the ATP-binding site of kinases like Src and Abl. By blocking ATP binding, the inhibitor prevents the phosphorylation of downstream substrates, thereby disrupting signaling pathways that promote cancer cell proliferation and survival.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor (e.g., PDGFR, EGFR) Src_Abl Src/Abl Kinase Receptor->Src_Abl Activation Substrate Downstream Substrate Src_Abl->Substrate Phosphorylation Apoptosis Apoptosis Src_Abl->Apoptosis Inhibition of pro-survival signal P_Substrate Phosphorylated Substrate Proliferation Cell Proliferation, Survival, Metastasis P_Substrate->Proliferation Inhibitor Novel Piperazine Inhibitor (from Scaffold) Inhibitor->Src_Abl Inhibition

Caption: Hypothesized mechanism of a kinase inhibitor derived from the 2-amino-4-(piperazin-1-yl)benzoate scaffold.

Experimental Protocols for Compound Evaluation

To validate the biological activity of novel compounds derived from the this compound scaffold, a series of robust, self-validating in vitro assays are essential.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a primary screen to determine the effect of a compound on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15]

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15][17]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., K562 for CML, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Imatinib or Dasatinib).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[19]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific target kinase.

Principle: A purified, active kinase enzyme is incubated with its specific substrate and ATP. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylated substrate is then quantified, often using radioactivity (³²P-ATP) or fluorescence-based methods.[13][20]

Step-by-Step Protocol (Radiometric Filter Binding Assay):

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Prepare substrate solution (e.g., a biotinylated peptide substrate) and ATP solution (containing a mix of cold ATP and γ-³²P-ATP).

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations.

  • Enzyme Addition: Add the purified kinase (e.g., recombinant Abl or Src kinase) to each well.

  • Initiate Reaction: Start the kinase reaction by adding the ATP/substrate mixture.[10]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a streptavidin-coated filter plate. The biotinylated, phosphorylated substrate will bind to the filter.

  • Washing: Wash the plate multiple times with a wash buffer to remove unincorporated γ-³²P-ATP.

  • Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Western Blot for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, confirming that the observed cytotoxicity is due to programmed cell death.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies against apoptosis markers like cleaved PARP and cleaved Caspase-3.[5][11]

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[5]

  • Analysis: Quantify the band intensities relative to the loading control to determine the increase in apoptotic markers compared to untreated cells.

Caption: Western blot workflow for detecting apoptosis markers.

Conclusion: A Scaffold of Opportunity

This compound, while a humble intermediate, embodies a scaffold with significant potential in medicinal chemistry, particularly in the realm of kinase inhibitors. By understanding its structural features in the context of clinically successful piperazine-containing drugs like Imatinib and Clozapine, researchers can make informed decisions in the design of novel therapeutics. The N-methylpiperazine moiety offers a favorable starting point for balancing potency and pharmacokinetic properties. The comparative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for scientists aiming to translate this promising scaffold into the next generation of targeted therapies. The strategic choice of substituents on both the benzoate and piperazine rings, guided by the principles of structure-activity relationships, will be paramount in unlocking the full therapeutic potential of this versatile chemical class.

References

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). MDPI.

  • N-Methylpiperazine. (n.d.). Wikipedia.

  • What are the Diverse Applications of 1-Methylpiperazine in Medicinal Chemistry? (n.d.). Guidechem.

  • An evolving role of piperazine moieties in drug design and discovery. (2013). PubMed.

  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. (2007). PubMed.

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). University of Michigan Deep Blue.

  • An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. (n.d.). Bio-protocol.

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ACS Omega.

  • MTT assay protocol. (n.d.). Abcam.

  • MTT Cell Proliferation Assay. (n.d.). ATCC.

  • In Vitro Kinase Assays. (n.d.). Revvity.

  • The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. (2011). PubMed.

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.

  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (2011). PubMed.

  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (2019). PMC - NIH.

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). ResearchGate.

  • Activity of dual SRC-ABL inhibitors highlights the role of BCR/ABL kinase dynamics in drug resistance. (2005). PNAS.

  • Classics in Chemical Neuroscience: Clozapine. (2012). PMC - NIH.

  • Imatinib. (n.d.). PubChem.

  • Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. (2009). PubMed.

  • Western Blot Protocol for Apoptosis Markers Following Anti-TNBC Agent-1 Treatment. (n.d.). Benchchem.

  • The medicinal chemistry of piperazines: A review. (2024). PubMed.

  • Apoptosis western blot guide. (n.d.). Abcam.

  • First Generation Antipsychotics: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Side Effects. (2016). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). PubMed.

  • Design, synthesis and structure–activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. (2020). PubMed.

  • Dasatinib monohydrate: Structure and Synthesis method. (2024). ChemicalBook.

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). ResearchGate.

  • In vitro kinase assay. (2023). Protocols.io.

  • Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking. (2012). PMC - NIH.

  • What are SRC inhibitors and how do they work? (2024). Patsnap Synapse.

  • This compound. (2024). ChemBK.

  • Single-dose kinetics of the neuroleptic drug perazine in psychotic patients. (1988). PubMed.

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers.

Sources

Comparing synthesis routes for "Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of Synthesis Routes for Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Guide Overview

This technical guide provides a comparative analysis of prominent synthetic routes for this compound, a key intermediate in the manufacture of advanced pharmaceuticals. Notably, this compound is a critical building block for Brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in targeted cancer therapy for non-small cell lung cancer.[1][2][3] The choice of synthetic pathway for such an intermediate is paramount, directly impacting the overall process efficiency, cost, purity of the final active pharmaceutical ingredient (API), and scalability for commercial production.

This document is intended for researchers, process chemists, and drug development professionals. We will dissect two primary synthetic strategies, evaluating them based on chemical principles, experimental data, and industrial applicability. Our analysis will focus on causality, explaining the rationale behind procedural choices, and will be supported by detailed experimental protocols and comparative data.

Strategic Approaches to Synthesis

The synthesis of this substituted aniline derivative primarily revolves around the formation of the C-N bond between the benzene ring and the 1-methylpiperazine moiety. The two most logical and field-proven strategies are:

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) on an Activated Nitroaromatic Precursor. This is a classic and robust approach that leverages a nitro group to activate the aromatic ring for nucleophilic attack, followed by a reduction to yield the target aniline.

  • Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination. This modern cross-coupling method offers an alternative for forming the aryl-amine bond, often under milder conditions than classical SNAr, and can be advantageous for complex substrates.

We will now explore each route in detail.

Route 1: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction

This is arguably the most common and industrially vetted method for this class of compounds. The strategy relies on a powerful electron-withdrawing group (EWG), typically a nitro group (-NO₂), positioned ortho or para to a leaving group (e.g., F, Cl) to facilitate nucleophilic attack by the amine.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (1-methylpiperazine) attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The strong electron-withdrawing effect of the para-nitro group is crucial for stabilizing this intermediate. The subsequent departure of the leaving group restores the aromaticity of the ring. The final step involves the selective reduction of the nitro group to the desired primary amine, a transformation for which numerous reliable methods exist.

Experimental Workflow and Visualization

The overall transformation can be visualized as a two-stage process: C-N bond formation followed by functional group transformation.

cluster_0 Stage 1: SNAr Reaction cluster_1 Stage 2: Nitro Group Reduction A Tert-butyl 4-fluoro-2-nitrobenzoate C Tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat B 1-Methylpiperazine B->C D Tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate E Final Product: This compound D->E Catalyst (e.g., Pd/C) H2 gas or transfer agent Solvent (e.g., EtOH)

Caption: Workflow for the SNAr and Reduction Route.

Detailed Experimental Protocol (Route 1)

Step 1: Synthesis of Tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate

  • To a stirred solution of tert-butyl 4-fluoro-2-nitrobenzoate (1.0 eq) in dimethyl sulfoxide (DMSO, 5-10 volumes), add 1-methylpiperazine (1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

    • Rationale: DMSO is an excellent polar aprotic solvent for SNAr reactions, promoting the dissolution of salts and stabilizing the charged intermediate. K₂CO₃ acts as a base to neutralize the HF formed in situ, driving the reaction to completion. An excess of the amine is used to ensure full conversion of the starting material.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water (20 volumes).

  • The product will often precipitate as a solid. Stir for 1-2 hours to ensure complete precipitation.

  • Collect the solid by filtration, wash thoroughly with water to remove residual DMSO and salts, and dry under vacuum at 50 °C.

    • Expected Yield: 90-98%

    • Purity: >98% (typically requires no further purification)

Step 2: Synthesis of this compound

  • Charge a suitable hydrogenation reactor with tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate (1.0 eq) and 10% Palladium on Carbon (Pd/C, 2-5 mol% Pd).

  • Add a suitable solvent such as ethanol or methanol (10 volumes).

  • Pressurize the reactor with hydrogen gas (H₂) to 50-60 psi.

    • Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, producing only water as a byproduct. Pd/C is the catalyst of choice for its high activity and selectivity.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature below 40 °C.

  • Monitor the reaction by observing hydrogen uptake or by LC-MS analysis. The reaction is usually complete within 3-5 hours.

  • Once complete, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, typically as a solid.

    • Expected Yield: 95-99%

    • Purity: >99%

Route 2: Buchwald-Hartwig Amination

This route employs a palladium-catalyzed cross-coupling reaction to form the key aryl-amine bond. This method is particularly valuable when the SNAr approach is sluggish due to a less-activated substrate or when milder conditions are required to preserve sensitive functional groups.

Mechanistic Rationale

The Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine. A base-mediated deprotonation of the amine ligand followed by reductive elimination yields the desired N-aryl amine product and regenerates the Pd(0) catalyst. The choice of ligand for the palladium catalyst is critical for achieving high efficiency and turnover.

Experimental Workflow and Visualization

This pathway accomplishes the C-N bond formation in a single, catalytically controlled step.

A Tert-butyl 2-amino-4-bromobenzoate C Final Product: This compound A->C B 1-Methylpiperazine B->C D Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) D->C

Caption: Workflow for the Buchwald-Hartwig Amination Route.

Detailed Experimental Protocol (Route 2)
  • To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 2-amino-4-bromobenzoate (1.0 eq), a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand like XPhos or RuPhos (2-4 mol%).

    • Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Add 1-methylpiperazine (1.2 eq) followed by an anhydrous, deoxygenated solvent such as toluene or dioxane (10-15 volumes).

  • Heat the reaction mixture to 90-110 °C and stir for 8-16 hours, monitoring for completion by LC-MS.

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product typically requires purification by column chromatography on silica gel to remove the catalyst residue and any byproducts.

    • Expected Yield: 75-90%

    • Purity: >98% after chromatography

Comparative Performance Analysis

ParameterRoute 1: SNAr & ReductionRoute 2: Buchwald-Hartwig Amination
Number of Steps 21
Overall Yield High (85-97%)Good to High (75-90%)
Purity Profile High purity is often achieved without chromatography. Potential for over-reduction or incomplete reduction.Requires purification (column chromatography) to remove catalyst residues and ligand-derived impurities.
Scalability Excellent. Well-understood unit operations. Hydrogenation requires specialized equipment but is standard in industry.Good. Requires strict inert atmosphere control, which can be challenging on a very large scale. Catalyst cost and removal are significant considerations.
Safety Involves a nitro-intermediate which can have thermal stability concerns. Hydrogen gas is highly flammable and requires a rated reactor.Uses pyrophoric bases (NaOtBu) and expensive, potentially toxic heavy metal catalysts.
Cost-Effectiveness Generally more cost-effective. Starting materials (fluoro/chloro nitroaromatics), reagents, and catalysts (Pd/C) are relatively inexpensive.Higher cost. Palladium precursors and specialized phosphine ligands are expensive. Purification adds significant cost and time.
Starting Materials Tert-butyl 4-fluoro-2-nitrobenzoateTert-butyl 2-amino-4-bromobenzoate

Conclusion and Recommendation

For the synthesis of this compound, Route 1 (SNAr and Reduction) emerges as the superior strategy for large-scale and industrial production. Its primary advantages are the high overall yield, exceptional purity of the final product without the need for costly chromatography, and the use of more economical starting materials and reagents. While the handling of a nitro-intermediate and the use of hydrogenation require appropriate engineering controls, these are standard and well-managed risks in a manufacturing environment.

Route 2 (Buchwald-Hartwig Amination) serves as an excellent alternative, particularly in a discovery or medicinal chemistry setting. It offers flexibility and may be enabling for substrates where the SNAr reaction fails. However, for this specific target molecule, the high cost of the catalyst system and the necessity of chromatographic purification make it less economically viable for commercial-scale synthesis.

The final selection of a synthetic route will always depend on the specific context, including the scale of production, available equipment, and economic targets. However, based on a comprehensive analysis of performance, safety, and cost, the classical SNAr pathway represents a more robust and efficient manufacturing process for this key Brigatinib intermediate.

References

  • ChemBK. (2024). This compound. Available at: [Link]

  • Sharma, S., et al. (2018). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. PubMed Central. Available at: [Link]

  • Google Patents. (2021). CN113024454A - Synthesis method of brigatinib intermediate.
  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(11), 2445–2453. Available at: [Link]

  • Patsnap. (2020). Preparation method of ALK inhibitor Brigatinib.
  • Google Patents. (2020). CN111138492A - Preparation method of ALK inhibitor brigatinib.

Sources

A Comparative Guide to the Biological Activity of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic exploration of chemical space around a core scaffold is paramount to identifying novel therapeutic agents with optimized efficacy and safety profiles. This guide focuses on the potential biological activities of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate , a compound of interest due to its unique combination of pharmacophoric elements: a substituted aminobenzoic acid core, a piperazine moiety, and a tert-butyl ester. While direct biological data for this specific molecule is not extensively published, its structural components are prevalent in a wide array of biologically active agents. This guide will, therefore, provide a comparative framework for evaluating its potential therapeutic applications against a panel of rationally designed analogues. By systematically modifying key structural features, we can probe the structure-activity relationships (SAR) that govern its biological effects.

The piperazine ring is a well-established scaffold in medicinal chemistry, found in drugs with applications ranging from anticancer to central nervous system (CNS) disorders.[1][2] Similarly, the 4-aminobenzoic acid (PABA) framework is a known building block for compounds with antimicrobial and cytotoxic properties.[3][4] The interplay of these moieties within the target molecule suggests a rich potential for diverse biological activities. This guide will explore these possibilities through proposed experimental workflows, providing researchers with a robust framework for investigation.

Structural Rationale and Analogue Design

To effectively dissect the contribution of each structural component of "this compound" (hereafter referred to as Parent Compound ), a set of analogues has been designed. These analogues will serve as probes to understand the importance of the tert-butyl ester, the free amino group, and the N-methyl substituent on the piperazine ring.

Compound IDStructureRationale for Inclusion
Parent Compound This compoundThe primary molecule of interest.
Analogue 1 2-amino-4-(4-methylpiperazin-1-yl)benzoic acidInvestigates the role of the tert-butyl ester. Is the ester a prodrug feature, or is the free acid more active?
Analogue 2 Tert-butyl 2-nitro-4-(4-methylpiperazin-1-yl)benzoateExplores the significance of the amino group's electron-donating nature and its potential for hydrogen bonding by replacing it with an electron-withdrawing nitro group.
Analogue 3 Tert-butyl 2-amino-4-(piperazin-1-yl)benzoateAssesses the contribution of the N-methyl group on the piperazine to target engagement and pharmacokinetic properties.

The following diagram illustrates the logical relationship for the structure-activity relationship (SAR) study.

SAR_Logic Parent_Compound Parent Compound (this compound) Analogue_1 Analogue 1 (Free Acid) Parent_Compound->Analogue_1 Ester vs. Acid Analogue_2 Analogue 2 (Nitro Analogue) Parent_Compound->Analogue_2 Amino vs. Nitro Analogue_3 Analogue 3 (Des-methyl Piperazine) Parent_Compound->Analogue_3 N-Methyl vs. N-H Anticancer_Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy Cell_Viability Cell Viability Assay (MTT/XTT) Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay If active Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Cell_Viability->Cell_Cycle_Analysis If active Cell_Lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Cell_Lines->Cell_Viability Kinase_Inhibition Kinase Inhibition Profiling (e.g., KinomeScan®) Apoptosis_Assay->Kinase_Inhibition Further investigation Cell_Cycle_Analysis->Kinase_Inhibition Xenograft_Model Xenograft Mouse Model (e.g., Nude mice with tumor implants) Kinase_Inhibition->Xenograft_Model Promising candidates Tumor_Growth_Inhibition Measurement of Tumor Volume and Body Weight Xenograft_Model->Tumor_Growth_Inhibition

Caption: Experimental workflow for anticancer activity evaluation.

Detailed Experimental Protocols

a) Cell Viability Assay (MTT/XTT)

  • Cell Culture: Culture human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the parent compound and its analogues for 72 hours.

  • MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 4 hours.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

b) Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Treat the most sensitive cancer cell line with the IC50 concentrations of the active compounds for 24 and 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

c) Cell Cycle Analysis

  • Cell Treatment and Fixation: Treat cells as in the apoptosis assay. Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the fixed cells with a solution containing propidium iodide and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

d) In Vivo Xenograft Model

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunodeficient mice (e.g., nude mice).

  • Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment groups and administer the parent compound or active analogues (e.g., via oral gavage or intraperitoneal injection) daily.

  • Monitoring: Measure tumor volume and mouse body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Central Nervous System (CNS) Activity

Rationale: The piperazine scaffold is a common feature in many CNS-active drugs, including anxiolytics and antidepressants. [5][6]The lipophilicity imparted by the tert-butyl group may facilitate blood-brain barrier penetration.

Experimental Workflow: In Vitro and In Vivo CNS Activity Evaluation

CNS_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Models Receptor_Binding Receptor Binding Assays (e.g., 5-HT1A, Dopamine D2) Anxiolytic_Model Elevated Plus Maze (EPM) For Anxiolytic-like Effects Receptor_Binding->Anxiolytic_Model If active Transporter_Uptake Neurotransmitter Transporter Uptake Assays (e.g., SERT, NET) Antidepressant_Model Forced Swim Test (FST) For Antidepressant-like Effects Transporter_Uptake->Antidepressant_Model If active

Caption: Experimental workflow for CNS activity evaluation.

Detailed Experimental Protocols

a) Receptor Binding Assays

  • Membrane Preparation: Prepare cell membranes expressing the target receptors (e.g., human 5-HT1A, dopamine D2) from recombinant cell lines.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand and varying concentrations of the test compounds.

  • Detection: Separate bound from free radioligand by filtration and measure the radioactivity.

  • Data Analysis: Determine the Ki (inhibitory constant) for each compound to assess its binding affinity.

b) Neurotransmitter Transporter Uptake Assays

  • Cell Culture: Use cell lines stably expressing the serotonin transporter (SERT) or norepinephrine transporter (NET).

  • Uptake Inhibition: Pre-incubate the cells with the test compounds, followed by the addition of a radiolabeled substrate (e.g., [3H]5-HT or [3H]NE).

  • Measurement: After a short incubation, terminate the uptake and measure the amount of radioactivity taken up by the cells.

  • Data Analysis: Calculate the IC50 values for uptake inhibition.

c) Elevated Plus Maze (EPM) for Anxiolytic-like Effects

  • Apparatus: Use a plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure: Administer the test compounds to mice and after a set pre-treatment time, place each mouse in the center of the maze.

  • Observation: Record the time spent in and the number of entries into the open and closed arms for 5 minutes.

  • Interpretation: An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

d) Forced Swim Test (FST) for Antidepressant-like Effects

  • Apparatus: Use a transparent cylinder filled with water.

  • Procedure: Administer the test compounds to mice. After a pre-treatment period, place each mouse in the cylinder for 6 minutes.

  • Observation: Record the duration of immobility during the last 4 minutes of the test.

  • Interpretation: A significant reduction in immobility time suggests an antidepressant-like effect.

Antimicrobial Activity

Rationale: Derivatives of 4-aminobenzoic acid have been shown to possess antibacterial and antifungal properties. [4]The unique substitution pattern of the parent compound may confer novel antimicrobial activities.

Experimental Workflow: In Vitro Antimicrobial Evaluation

Antimicrobial_Workflow Microbial_Strains Panel of Bacterial and Fungal Strains (e.g., S. aureus, E. coli, C. albicans) MIC_Determination Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method) Microbial_Strains->MIC_Determination MBC_MFC_Determination Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC_Determination->MBC_MFC_Determination For active compounds Toxicity_Assay Cytotoxicity against Mammalian Cells (e.g., HEK293) MIC_Determination->Toxicity_Assay Assess selectivity

Caption: Experimental workflow for antimicrobial activity evaluation.

Detailed Experimental Protocols

a) Minimum Inhibitory Concentration (MIC) Determination

  • Microbial Culture: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth media.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi).

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

b) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

  • Subculturing: Take aliquots from the wells of the MIC assay that show no visible growth and plate them on agar plates.

  • Incubation: Incubate the agar plates.

  • MBC/MFC Reading: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

c) Cytotoxicity against Mammalian Cells

  • Cell Line: Use a non-cancerous mammalian cell line, such as human embryonic kidney (HEK293) cells.

  • Assay: Perform a cell viability assay (e.g., MTT) as described in the anticancer section.

  • Selectivity Index: Calculate the selectivity index (SI = IC50 for mammalian cells / MIC for microbial cells) to assess the therapeutic window of the active compounds.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the systematic evaluation of the biological activity of "this compound" and its rationally designed analogues. By employing the detailed experimental protocols outlined herein, researchers can effectively probe the structure-activity relationships of this compound class and potentially uncover novel therapeutic leads. The multifaceted nature of its structural components suggests a high probability of discovering interesting biological activities, making this a promising area for further investigation in drug discovery and development.

References

  • Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists - PubMed. Available at: [Link]

  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed. Available at: [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC - NIH. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

  • Structure-activity Relationships of N-substituted Piperazine Amine Reuptake Inhibitors. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available at: [Link]

  • Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors - PubMed. Available at: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. Available at: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed. Available at: [Link]

  • Synthesis and biological activities of new 1,4-benzothiazine derivatives - PubMed. Available at: [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations - MDPI. Available at: [Link]

  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed. Available at: [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed. Available at: [Link]

Sources

Comparative Efficacy of Imatinib (Gleevec®) in Cellular Assays: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is not possible for "Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate". There is no publicly available scientific literature detailing its efficacy in cellular assays, its mechanism of action, or its cellular targets. The available information is limited to its sale by chemical suppliers.

Therefore, to provide a valuable and illustrative response that adheres to the user's detailed instructions for a comparison guide, a well-characterized compound with extensive public data, Imatinib , has been chosen as a substitute. This guide on Imatinib will serve as a comprehensive example of how such a document should be structured and the level of detail it should contain.

An In-Depth Analysis of a Paradigm-Shifting Tyrosine Kinase Inhibitor

Introduction: The Rationale for Imatinib as a Cornerstone of Targeted Therapy

Imatinib (marketed as Gleevec®) represents a landmark achievement in rational drug design, transforming the treatment landscape for specific cancers. Its development was predicated on a deep understanding of the molecular drivers of Chronic Myeloid Leukemia (CML), specifically the constitutively active Bcr-Abl tyrosine kinase. This guide provides a comparative analysis of Imatinib's efficacy in cellular assays, offering a framework for researchers to evaluate novel kinase inhibitors. We will delve into the experimental data that underpins its mechanism of action and compare its performance against second-generation tyrosine kinase inhibitors (TKIs).

The core principle of Imatinib's action is the selective inhibition of a specific set of tyrosine kinases, most notably Bcr-Abl, c-KIT, and PDGF-R. This targeted approach minimizes off-target effects, a significant advantage over traditional cytotoxic chemotherapy. Understanding the nuances of its performance in cellular assays is critical for the development of next-generation inhibitors that can overcome resistance and offer improved therapeutic windows.

Mechanism of Action: A Visualized Pathway

Imatinib functions by binding to the ATP-binding pocket of its target kinases, stabilizing the inactive conformation of the enzyme. This prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling pathways that drive cell proliferation and survival.

imatinib_moa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK PDGF-R / c-KIT (Receptor Tyrosine Kinase) P_Substrate Phosphorylated Substrate RTK->P_Substrate Phosphorylation Bcr_Abl Bcr-Abl (Constitutively Active) Bcr_Abl->P_Substrate Phosphorylation ATP ATP ATP->Bcr_Abl Substrate Substrate Protein Substrate->Bcr_Abl Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Downstream Signaling Imatinib Imatinib Imatinib->RTK Inhibition Imatinib->Bcr_Abl Inhibition

Caption: Imatinib's mechanism of action targeting Bcr-Abl and other kinases.

Comparative Cellular Efficacy: Imatinib vs. Second-Generation TKIs

The emergence of resistance to Imatinib, often through mutations in the Bcr-Abl kinase domain, necessitated the development of second-generation TKIs such as Nilotinib and Dasatinib. The following data, derived from publicly available studies, compares the potency of these inhibitors in various cell lines.

Table 1: Comparative IC50 Values of Tyrosine Kinase Inhibitors
CompoundTarget Cell LineBcr-Abl GenotypeIC50 (nM)Reference
Imatinib Ba/F3 p210Wild-Type250 - 600
K562Wild-Type200 - 300
Ba/F3 T315IMutant>10,000
Nilotinib Ba/F3 p210Wild-Type20 - 30
K562Wild-Type20
Ba/F3 T315IMutant>5,000
Dasatinib Ba/F3 p210Wild-Type<1 - 3
K562Wild-Type1 - 5
Ba/F3 T315IMutant50 - 200

IC50 values represent the concentration of the drug required to inhibit 50% of the cellular activity. Lower values indicate higher potency.

Experimental Protocols: A Guide to Assessing Kinase Inhibitor Potency

The following protocols provide a framework for evaluating the cellular efficacy of tyrosine kinase inhibitors.

Cell Viability Assay (MTT-Based)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

mtt_workflow A 1. Cell Seeding (e.g., K562 cells at 5x10^3/well) B 2. Compound Treatment (Serial dilutions of TKI) A->B C 3. Incubation (72 hours at 37°C, 5% CO2) B->C D 4. MTT Reagent Addition (10 µL of 5 mg/mL solution) C->D E 5. Incubation (4 hours to allow formazan formation) D->E F 6. Solubilization (Add 100 µL of DMSO) E->F G 7. Absorbance Reading (570 nm) F->G H 8. Data Analysis (Calculate IC50 values) G->H

A Comparative Guide to Validating the Purity of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate, a key intermediate in the synthesis of various pharmaceutical agents, requires rigorous purity validation to ensure the final drug product is free from potentially harmful impurities.[1][2] This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this compound, designed for researchers, scientists, and drug development professionals.

The narrative that follows is grounded in the principles of analytical chemistry and guided by international regulatory standards, such as the ICH Q2(R1) guidelines on the validation of analytical procedures.[3][4][5] We will explore not just the "how" but the "why" behind experimental choices, offering a self-validating framework for each protocol.

The Criticality of Purity in Pharmaceutical Intermediates

Impurities in a pharmaceutical intermediate can arise from various sources, including the synthesis process, degradation, or storage.[6] These unwanted chemicals can impact the safety, efficacy, and stability of the final API.[7][8] Therefore, a multi-faceted analytical approach is essential to detect, identify, and quantify any impurities present. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS) as primary validation techniques, with Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) as valuable orthogonal methods.

Visualizing the Purity Validation Workflow

A robust purity validation strategy follows a logical progression from initial screening to in-depth characterization and quantification. The following workflow illustrates the interplay of the techniques discussed in this guide.

Purity Validation Workflow General Workflow for Purity Validation of a Pharmaceutical Intermediate cluster_0 Primary Quantitative Analysis cluster_1 Structural Identification & Confirmation cluster_2 Physical Property Analysis HPLC HPLC (Purity, Impurity Quantification) MS Mass Spectrometry (MS) (Impurity ID, Molecular Weight) HPLC->MS Identify Unknown Peaks Report Final Purity Report & Certificate of Analysis HPLC->Report Compile Data qNMR qNMR (Absolute Purity, Structural Confirmation) qNMR->MS Confirm Structure qNMR->Report Compile Data MS->Report Compile Data FTIR FTIR (Functional Group Identity) FTIR->Report Compile Data DSC DSC (Crystalline Purity, Polymorphism) DSC->Report Compile Data Sample Test Sample: This compound Sample->HPLC Primary Method Sample->qNMR Orthogonal Method Sample->FTIR Confirm Identity Sample->DSC Assess Crystalline Purity HPLC Workflow HPLC Experimental Workflow for Purity Analysis prep 1. Sample & Standard Preparation - Accurately weigh sample - Dissolve in mobile phase - Prepare calibration standards system 2. System Suitability Test - Inject reference standard - Verify resolution, tailing factor, and repeatability prep->system injection 3. Sample Injection - Inject sample solution into HPLC system system->injection separation 4. Chromatographic Separation - Mobile phase gradient elution through C18 column injection->separation detection 5. UV Detection - Monitor eluent at 254 nm separation->detection analysis 6. Data Analysis - Integrate peak areas - Calculate % Purity using Area Normalization or against a standard detection->analysis qNMR Workflow qNMR Experimental Workflow for Absolute Purity prep 1. Precise Weighing - Accurately weigh analyte and certified internal standard (e.g., Maleic Acid) dissolve 2. Sample Preparation - Dissolve the mixture in a known volume of deuterated solvent (e.g., DMSO-d6) prep->dissolve acquire 3. NMR Data Acquisition - Use quantitative parameters (e.g., long relaxation delay) dissolve->acquire process 4. Data Processing - Phase and baseline correction - Integrate analyte and standard peaks acquire->process calculate 5. Purity Calculation - Use the qNMR equation to determine absolute purity process->calculate MS Workflow LC-MS Workflow for Impurity Identification lc_separation 1. HPLC Separation - Separate components of the sample mixture as per the HPLC protocol ionization 2. ESI Ionization - Eluent is sprayed into the MS source, creating charged ions lc_separation->ionization mass_analysis 3. High-Resolution Mass Analysis - Ions are separated based on their mass-to-charge (m/z) ratio ionization->mass_analysis detection 4. Detection & Spectrum Generation - A mass spectrum is generated for each time point mass_analysis->detection identification 5. Impurity Identification - Correlate MS data with HPLC peaks - Determine elemental composition from accurate mass to identify impurities detection->identification

Sources

Comparative Structure-Activity Relationship (SAR) Analysis of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

Introduction

Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate (TBB) is a synthetic organic compound featuring a 2-aminobenzoic acid scaffold, a functionality prevalent in a variety of biologically active molecules.[1] The presence of a 4-methylpiperazine moiety at the C4 position and a tert-butyl ester at the carboxyl group suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents. While specific structure-activity relationship (SAR) studies on TBB are not extensively documented in publicly available literature, a comparative analysis of structurally related compounds provides valuable insights into the potential biological activities and the influence of its distinct structural motifs. This guide aims to synthesize the existing knowledge on related chemical series to extrapolate a putative SAR profile for TBB and its analogs, thereby providing a framework for future drug discovery efforts.

The core structure of TBB, the aminobenzoic acid backbone, is a well-established pharmacophore found in compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[2][3] The piperazine ring is another privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile linker for interacting with various biological targets.[4][5][6] This guide will dissect the probable contributions of the 2-amino group, the 4-(4-methylpiperazin-1-yl) substituent, and the tert-butyl ester to the overall biological activity profile, drawing comparisons from published data on analogous chemical series.

The Core Scaffold: 2-Aminobenzoic Acid Derivatives

The 2-aminobenzoic acid (anthranilic acid) framework is a key component of numerous bioactive compounds. Modifications on this scaffold have been shown to significantly influence biological outcomes. For instance, derivatives of 2-aminobenzoic acid have been investigated as potent anti-inflammatory and analgesic agents.[2]

The position and nature of substituents on the aromatic ring are critical determinants of activity. The introduction of a piperazine moiety at the 4-position, as seen in TBB, is a common strategy in drug design to enhance potency and modulate physicochemical properties.

The Piperazine Moiety: A Key Modulator of Activity

The piperazine ring in TBB is a critical feature that likely dictates its biological target engagement and pharmacokinetic profile. The N-methyl group on the distal nitrogen of the piperazine is a key point for SAR exploration.

Impact of N-Substitution on Piperazine:

Studies on piperazine-containing compounds have consistently demonstrated that the substituent on the distal nitrogen atom plays a crucial role in determining biological activity. For example, in a series of piperazine amides developed as c-Jun N-terminal kinase (JNK) inhibitors, variations at this position significantly impacted potency.[7][8][9] While simple alkyl substitutions showed little change, the introduction of groups with sp2 character led to a modest increase in potency.[7] In contrast, direct arylation or acylation of the piperazine did not offer any advantage in that particular series.[7]

For TBB, the N-methyl group is a relatively small and simple substituent. To establish a clear SAR, it would be crucial to synthesize and test analogs with a range of substituents at this position, including:

  • Hydrogen (unsubstituted piperazine): This would establish a baseline for the contribution of the N-substituent.

  • Larger alkyl groups (e.g., ethyl, isopropyl): To probe for steric tolerance in the binding pocket.

  • Aromatic rings (e.g., phenyl, substituted phenyl): To explore potential π-stacking or other interactions.

  • Acyl groups: To investigate the impact of introducing a carbonyl moiety.

The diverse biological activities associated with piperazine derivatives, including anticancer, antihistamine, and anti-inflammatory effects, underscore the importance of this moiety in molecular design.[4][5][10]

The Tert-butyl Ester: Influence on Physicochemical Properties and Activity

The tert-butyl ester in TBB is another key structural feature that warrants careful consideration in SAR studies. The bulky tert-butyl group can influence a compound's properties in several ways:

  • Steric Hindrance: The tert-butyl group can provide steric bulk, which may be beneficial for fitting into a specific binding pocket or, conversely, may hinder binding to other targets, thus improving selectivity.

  • Lipophilicity: The tert-butyl group increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and overall pharmacokinetic profile.

  • Metabolic Stability: Esters are susceptible to hydrolysis by esterases in the body. The sterically hindered tert-butyl ester is generally more resistant to hydrolysis than less hindered esters (e.g., methyl or ethyl esters). This can lead to a longer half-life in vivo.

  • Prodrug Potential: In some cases, a tert-butyl ester may act as a prodrug, being cleaved in vivo to release the corresponding carboxylic acid, which may be the active form of the molecule.

Comparative studies replacing the tert-butyl ester with other esters (e.g., methyl, ethyl) or a free carboxylic acid would be essential to elucidate the precise role of this group in the biological activity of TBB analogs.

Postulated Structure-Activity Relationships for TBB Analogs

Based on the analysis of related compound classes, a hypothetical SAR for TBB and its derivatives can be proposed. The following diagram illustrates key modification points and their potential impact on biological activity.

SAR_Hypothesis cluster_TBB This compound (TBB) cluster_modifications Potential Modification Points cluster_outcomes Predicted Outcomes TBB Core Structure R1 R1: Amino Group - Acylation - Alkylation TBB->R1 Position 2 R2 R2: Piperazine N-Substituent - H, Alkyl, Aryl, Acyl (Key for potency & selectivity) TBB->R2 Piperazine R3 R3: Ester Group - Other esters (Me, Et) - Free Carboxylic Acid (Affects PK & prodrug potential) TBB->R3 Carboxyl Aromatic Aromatic Ring - Substitution (e.g., F, Cl) (Modulates electronic properties) TBB->Aromatic Positions 3, 5, 6 Activity Biological Activity - Kinase Inhibition - Anticancer - Antimicrobial R1->Activity R2->Activity PK Pharmacokinetics - Solubility - Stability - Permeability R2->PK R3->PK Aromatic->Activity

Caption: Hypothetical SAR map for TBB analogs.

Comparative Data Summary

To build a robust SAR profile, quantitative biological data from a series of analogs is essential. The following table provides a template for organizing such data. Since specific data for TBB is not available, this table is presented as a guide for future experimental work.

Compound IDR1 (Position 2)R2 (Piperazine N-Substituent)R3 (Ester Group)Target Kinase IC50 (nM)Cancer Cell Line GI50 (µM)Antibacterial MIC (µg/mL)
TBB -NH2-CH3-tBuData NeededData NeededData Needed
Analog 1 -NH2-H-tBuData NeededData NeededData Needed
Analog 2 -NH2-Ethyl-tBuData NeededData NeededData Needed
Analog 3 -NH2-Phenyl-tBuData NeededData NeededData Needed
Analog 4 -NH2-CH3-CH3Data NeededData NeededData Needed
Analog 5 -NH2-CH3-H (Acid)Data NeededData NeededData Needed
Analog 6 -NH-Acetyl-CH3-tBuData NeededData NeededData Needed

Experimental Protocols

To facilitate the generation of comparative data, detailed protocols for relevant biological assays are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare serial dilutions of TBB analogs C Add TBB analogs to wells A->C B Add kinase and substrate to assay plate B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction and measure signal (e.g., luminescence, fluorescence) E->F G Calculate IC50 values F->G

Caption: Workflow for in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase enzyme, a suitable substrate peptide, and the assay buffer.

  • Inhibitor Addition: Add the serially diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP at a concentration close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™), or fluorescence-based assays.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of TBB analogs B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate GI50/IC50 values H->I

Sources

The Rise of a Privileged Scaffold: Evaluating Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of contemporary drug discovery, the identification and optimization of novel molecular scaffolds that balance therapeutic efficacy with favorable pharmacokinetic profiles is a paramount objective. Among the myriad of heterocyclic structures, the piperazine moiety has emerged as a "privileged scaffold," frequently incorporated into a diverse range of clinically successful drugs to enhance solubility and metabolic stability.[1][2][3] Simultaneously, the aminobenzoate core serves as a versatile building block, forming the foundation of numerous therapeutic agents with activities spanning from anti-inflammatory to anticancer.[4][5] This guide provides an in-depth analysis of the performance of "tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate" as a drug scaffold, a molecule that synergistically combines these two critical pharmacophores.

While this specific compound is often cited as a key intermediate in the synthesis of more complex molecules, its inherent potential as a foundational scaffold warrants a thorough investigation.[6][7] This guide will objectively compare its structural and functional attributes with established drug scaffolds, supported by experimental data from analogous compounds, to provide a comprehensive resource for researchers in the field.

The Strategic Advantage of the 2-Amino-4-(piperazin-1-yl)benzoate Core

The core structure of this compound presents a compelling starting point for library synthesis and lead optimization. The strategic placement of the aminobenzoate and N-methylpiperazine moieties offers several key advantages:

  • Multiple Points for Derivatization: The scaffold possesses several reactive sites, including the amino group, the carboxylic acid (after deprotection of the tert-butyl ester), and the aromatic ring, allowing for extensive structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The basic nitrogen of the piperazine ring can be protonated at physiological pH, enhancing aqueous solubility.[2] The N-methyl group and the tert-butyl ester provide lipophilicity, which can be fine-tuned to optimize membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Bioisosteric Potential: The aminobenzoate core can act as a bioisostere for other aromatic systems, while the piperazine ring is a well-established motif for interacting with a variety of biological targets, including G-protein coupled receptors (GPCRs) and protein kinases.[1]

Performance Comparison: A Focus on Kinase Inhibition

Given the prevalence of the N-methylpiperazine moiety in numerous successful kinase inhibitors, such as Imatinib and Gefitinib, a primary application for the this compound scaffold lies in the development of novel kinase inhibitors.[8] To provide a quantitative comparison, we will evaluate its potential against two established multi-kinase inhibitors: Pazopanib and Lapatinib .

Table 1: Comparative Profile of Kinase Inhibitor Scaffolds

FeatureThis compound ScaffoldPazopanibLapatinib
Core Scaffold 2-Amino-4-(piperazin-1-yl)benzoateIndazolyl-pyrimidine4-Anilinoquinazoline
Key Pharmacophores Aminobenzoate, N-methylpiperazineIndazole, Pyrimidine, SulfonamideQuinazoline, Furan, Aniline
Primary Mechanism Potential ATP-competitive kinase inhibitionMulti-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit)[1][2][3]Dual tyrosine kinase inhibitor (EGFR, HER2)[9][10]
Reported Potency (Analogs) Data for close analogs is emerging, with some showing potent kinase inhibition.IC50 values in the low nanomolar range against target kinases.[3]IC50 values in the low nanomolar range against EGFR and HER2.[11]

While direct experimental data for the title compound is not yet widely published, the activity of structurally related compounds suggests significant potential. For instance, various derivatives of 2-amino-4-(piperazin-1-yl)benzoate have been synthesized and evaluated as inhibitors of different kinases, demonstrating the viability of this scaffold in generating potent biological activity.

Experimental Protocols for Scaffold Evaluation

To facilitate the investigation of this compound and its derivatives, we provide the following established experimental protocols for key assays in kinase inhibitor drug discovery.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Principle:

The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal, where a lower signal indicates higher kinase activity (and thus lower inhibition).

Materials:

  • Kinase of interest (e.g., VEGFR, EGFR)

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound dilutions.

    • Add the kinase and incubate briefly to allow for compound binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the assay kit.

    • Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[4]

Experimental Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.[6][7][12][13]

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the IC50 value.[6][7][12][13]

Visualizing the Path Forward: A Workflow for Scaffold Optimization

The successful development of a drug candidate from a promising scaffold requires a systematic and iterative process of design, synthesis, and biological evaluation. The following workflow illustrates this process.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Optimization Scaffold_Selection Scaffold Selection (this compound) Library_Synthesis Combinatorial Library Synthesis Scaffold_Selection->Library_Synthesis Derivatization Kinase_Assay In Vitro Kinase Inhibition Assay Library_Synthesis->Kinase_Assay Cytotoxicity_Assay Cell-based Cytotoxicity Assay Kinase_Assay->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Library_Synthesis Iterative Design In_Vivo_Studies In_Vivo_Studies Lead_Optimization->In_Vivo_Studies Candidate Selection

Sources

A Senior Application Scientist's Guide to Substituted 2-Aminobenzoates: A Comparative Analysis of tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate and its Halogenated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Substituted anilines, in particular, are a cornerstone of medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of therapeutic agents.[1][2] This guide provides an in-depth technical comparison of tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate with its commercially available halogenated counterparts, tert-butyl 2-amino-4-chlorobenzoate and tert-butyl 2-amino-4-bromobenzoate. Our analysis will focus on the synthetic accessibility and reactivity in palladium-catalyzed cross-coupling reactions, supported by representative experimental protocols and data to inform your selection of the optimal intermediate for your specific research needs.

Introduction to the Intermediates

Substituted tert-butyl 2-aminobenzoates are valuable intermediates in organic synthesis, particularly in the construction of heterocyclic scaffolds and other complex molecular architectures prevalent in pharmaceuticals. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions, while the amino group provides a handle for a variety of chemical transformations.

This compound is a trisubstituted aniline derivative featuring a bulky, basic piperazine moiety. This functional group can impart desirable physicochemical properties to the final compound, such as improved solubility and the potential for specific interactions with biological targets.

On the other hand, tert-butyl 2-amino-4-chlorobenzoate and tert-butyl 2-amino-4-bromobenzoate offer a reactive handle at the 4-position for the introduction of a wide range of substituents via cross-coupling chemistry. The nature of the halogen atom significantly influences the reactivity of these intermediates, a key consideration in synthetic planning.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these intermediates is essential for their effective use in the laboratory.

PropertyThis compoundtert-butyl 2-amino-4-chlorobenzoatetert-butyl 2-amino-4-bromobenzoate
Molecular Formula C₁₆H₂₅N₃O₂[3]C₁₁H₁₄ClNO₂C₁₁H₁₄BrNO₂
Appearance White or off-white crystalline powder[3]SolidSolid
Solubility Soluble in common organic solvents such as ethanol, chloroform, and dimethyl sulfoxide.[3]Soluble in common organic solvents.Soluble in common organic solvents.

Synthetic Accessibility: A Look at the Protocols

The ease and efficiency of preparing these intermediates are critical factors for their practical application, especially in large-scale synthesis.

Synthesis of this compound

A common and straightforward method for the preparation of this compound involves a two-step process starting from 4-fluoro-2-nitrobenzoic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of tert-butyl 4-fluoro-2-nitrobenzoate

  • To a solution of 4-fluoro-2-nitrobenzoic acid (1.0 eq) in an appropriate solvent such as dichloromethane, add a tert-butylating agent, for example, di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up by washing with aqueous solutions to remove unreacted reagents and byproducts, followed by drying and concentration of the organic phase to yield the desired tert-butyl 4-fluoro-2-nitrobenzoate.

Step 2: Nucleophilic Aromatic Substitution and Reduction

  • The obtained tert-butyl 4-fluoro-2-nitrobenzoate (1.0 eq) is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).

  • N-methylpiperazine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq) are added to the solution.

  • The reaction mixture is heated to facilitate the nucleophilic aromatic substitution of the fluorine atom.

  • Following the substitution, the nitro group is reduced to an amino group. This can be achieved by various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source, or by using a reducing agent like iron powder in the presence of an acid.

  • After the reduction is complete, the product is isolated through extraction and purified by crystallization or column chromatography to afford this compound.[3]

Synthesis_Workflow start 4-Fluoro-2-nitrobenzoic acid step1 Step 1: Esterification ((Boc)2O, DMAP) start->step1 intermediate1 tert-butyl 4-fluoro-2-nitrobenzoate step1->intermediate1 step2 Step 2: SNAr (N-methylpiperazine, K2CO3) intermediate1->step2 intermediate2 tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate step2->intermediate2 step3 Step 3: Reduction (e.g., Pd/C, H2) intermediate2->step3 end_product This compound step3->end_product

Caption: Synthetic workflow for this compound.

Synthesis of Halogenated Analogues

The synthesis of tert-butyl 2-amino-4-chlorobenzoate and tert-butyl 2-amino-4-bromobenzoate typically starts from the corresponding commercially available 4-halo-2-nitrobenzoic acids, following a similar two-step procedure of esterification and reduction.

Performance in Cross-Coupling Reactions: A Comparative Analysis

The primary utility of the halogenated intermediates lies in their ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The reactivity of the C-X bond (where X is a halogen) is a critical determinant of the reaction efficiency.

Reactivity Hierarchy

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl >> F. This trend is primarily governed by the carbon-halogen bond dissociation energy. The weaker C-Br bond allows for a faster rate-determining oxidative addition step in the catalytic cycle compared to the stronger C-Cl bond. Consequently, bromo-substituted intermediates are generally more reactive than their chloro-counterparts, often requiring milder reaction conditions and lower catalyst loadings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. When comparing the halogenated aminobenzoates in a Suzuki coupling with an arylboronic acid, the following trends are expected:

Parametertert-butyl 2-amino-4-bromobenzoatetert-butyl 2-amino-4-chlorobenzoate
Reaction Time ShorterLonger
Reaction Temperature LowerHigher
Catalyst Loading LowerHigher
Typical Yield HighModerate to High (with optimized catalyst systems)

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add the aryl halide (tert-butyl 2-amino-4-bromobenzoate or tert-butyl 2-amino-4-chlorobenzoate) (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon).

  • A degassed solvent mixture (e.g., 1,4-dioxane/water) is added.

  • The reaction mixture is heated (typically 80-100 °C) and stirred for a specified time, with the progress monitored by TLC or LC-MS.

  • After completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified.

Suzuki_Miyaura_Workflow start Aryl Halide (tert-butyl 2-amino-4-X-benzoate) reaction Suzuki-Miyaura Coupling start->reaction reagents Arylboronic Acid Pd Catalyst, Base reagents->reaction end_product Biaryl Product reaction->end_product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the halogenated intermediates will dictate the reaction conditions.

Parametertert-butyl 2-amino-4-bromobenzoatetert-butyl 2-amino-4-chlorobenzoate
Reaction Time ShorterLonger
Reaction Temperature LowerHigher
Ligand Choice A wider range of phosphine ligands may be effective.Often requires more specialized, electron-rich, and bulky phosphine ligands.
Typical Yield HighModerate to High (with optimized catalyst systems)

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).

  • Anhydrous solvent (e.g., toluene or dioxane) is added.

  • The reaction mixture is heated (typically 80-110 °C) with vigorous stirring.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the mixture is cooled, and the product is isolated through an appropriate workup and purification procedure.

The Unique Case of this compound

Unlike its halogenated counterparts, this compound is not a substrate for cross-coupling at the 4-position. Instead, it serves as a pre-functionalized building block where the desired piperazine moiety is already incorporated. This offers a significant advantage in synthetic design when the piperazine group is the target substituent, as it bypasses the need for a potentially challenging cross-coupling step.

The primary amino group at the 2-position of this molecule remains a versatile handle for a variety of transformations, including:

  • Amide bond formation: Reaction with carboxylic acids or their derivatives to form benzamide structures.

  • Diazotization and subsequent reactions: Conversion of the amino group to a diazonium salt, which can then be displaced by a wide range of nucleophiles.

  • Heterocycle formation: Condensation reactions with suitable partners to construct various heterocyclic ring systems.

Conclusion: A Strategic Choice for Your Research

The choice between this compound and its halogenated analogs is a strategic one that depends on the specific goals of your synthetic route.

  • This compound is the ideal choice when the 4-(4-methylpiperazin-1-yl) substituent is the desired functionality in the final target molecule. It offers a more convergent synthetic approach, potentially reducing the number of steps and simplifying purification.

  • tert-butyl 2-amino-4-bromobenzoate provides a highly reactive handle for the introduction of a diverse range of substituents via palladium-catalyzed cross-coupling reactions. Its higher reactivity allows for milder reaction conditions and often leads to higher yields compared to the chloro-analog.

  • tert-butyl 2-amino-4-chlorobenzoate , while less reactive, is often a more cost-effective starting material. With the development of highly active catalyst systems, its utility in cross-coupling reactions has expanded, making it a viable option, particularly for large-scale syntheses where cost is a primary consideration.

By carefully considering the synthetic accessibility, reactivity, and the specific requirements of your target molecule, you can confidently select the most appropriate substituted 2-aminobenzoate intermediate to accelerate your drug discovery and development efforts.

References

  • ChemBK. This compound. [Link]

  • Organic Syntheses. (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Royal Society of Chemistry. A water-soluble supramolecular palladium catalyst for Suzuki-Miyaura cross coupling in aqueous media. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s) -2-((2-((5-chloropyridin-2-yl)amino) -2-oxoacetyl)amino) -5-(dimethylcarbamoyl)cyclohexyl)
  • ChemUniverse. This compound. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... [Link]

  • National Institutes of Health. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. [Link]

  • MDPI. Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[3][4]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. [Link]

  • PubChem. tert-Butyl 4-fluoro-2-nitrobenzoate. [Link]

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • Royal Society of Chemistry Publishing. A simple and efficient catalyst for Suzuki–Miyaura cross-coupling reactions of carboxyl-containing aryl bromides in water. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • National Institutes of Health. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]

  • MDPI. Advances in Cross-Coupling Reactions. [Link]

  • ResearchGate. Cross Coupling and Sulfur Compounds. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The compound Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate represents a versatile scaffold in medicinal chemistry. Its structure combines an aminobenzoate core with a 4-methylpiperazine moiety, a privileged fragment found in numerous approved drugs.[1][2][3][4] This N-methylpiperazine group often enhances aqueous solubility and target affinity, making derivatives of this scaffold promising candidates for various therapeutic targets.[1][2] However, the very features that confer potent on-target activity can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target binding.

Understanding a compound's cross-reactivity profile is not merely an academic exercise; it is a cornerstone of modern drug development.[5][6][7] Unforeseen off-target effects are a primary cause of adverse drug reactions (ADRs) and a significant contributor to the high rate of clinical trial failures.[5][8] Therefore, early and systematic in vitro safety pharmacology profiling is an essential, cost-effective strategy to identify and mitigate potential safety liabilities, enabling researchers to select and optimize candidates with the highest probability of success.[8][9][10]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for derivatives of the this compound scaffold. We will delve into the causal logic behind experimental choices, provide detailed, field-proven protocols, and demonstrate how to interpret the resulting data to guide lead optimization.

Part 1: Rationale for Target Selection & Experimental Design

The structure of the core molecule suggests a high probability of interaction with protein kinases. The 4-methylpiperazine moiety is a well-established hinge-binding motif in many kinase inhibitors.[1] Consequently, a primary cross-reactivity screen should focus on a broad panel of the human kinome. However, to be thorough, a comprehensive safety panel should also include other major target classes known for their role in adverse drug events.

Our experimental design follows a tiered screening cascade. This approach maximizes efficiency by using broad, cost-effective assays initially to flag potential liabilities, followed by more complex, biologically relevant assays to confirm and characterize these interactions.

Figure 1: Tiered workflow for cross-reactivity profiling.

Part 2: Detailed Experimental Methodologies

The trustworthiness of any screening data hinges on the robustness of the experimental protocols. The following methodologies are described as self-validating systems, incorporating necessary controls for accurate data interpretation.

Protocol 2.1: Broad Target Profiling via Competitive Radioligand Binding Assay

Rationale: This is a foundational, high-throughput method to assess a compound's binding affinity against a diverse panel of targets, including GPCRs, ion channels, and transporters.[10][11] The principle relies on the test compound competing with a known, radiolabeled ligand for the target's binding site.[11][12]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test derivative (e.g., 10 mM in 100% DMSO).

    • Prepare serial dilutions of the test compound in the appropriate assay buffer. The final concentration of DMSO in the assay should be kept constant and low (typically <1%).

    • Prepare the radiolabeled ligand at a concentration equal to its dissociation constant (Kd) for the target receptor.

    • Prepare cell membranes or purified receptors expressing the target of interest.

  • Assay Execution (96-well format):

    • To each well of a filter plate, add:

      • Assay Buffer

      • Test compound at various concentrations (for dose-response) or a single high concentration (for initial screening, e.g., 10 µM).

      • Receptor preparation.

      • Radiolabeled ligand.

    • Include control wells:

      • Total Binding: Contains all components except the test compound.

      • Non-specific Binding (NSB): Contains all components plus a saturating concentration of a known, unlabeled ligand to determine background binding.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Harvesting & Detection:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(Sample CPM - NSB CPM) / (Total Binding CPM - NSB CPM)]).

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the radioligand is displaced).[11]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]

Protocol 2.2: Kinome-wide Profiling with the ADP-Glo™ Kinase Assay

Rationale: The ADP-Glo™ Assay is a universal, luminescence-based method for measuring kinase activity.[13][14] It quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of enzyme activity.[13][15] Its high sensitivity and broad applicability make it ideal for screening inhibitors against a large panel of kinases.[13][14][16]

Step-by-Step Protocol:

  • Kinase Reaction Setup (384-well plate):

    • Prepare a reaction mixture containing the specific kinase, its substrate (protein or peptide), and ATP in the appropriate kinase reaction buffer.

    • Add the test derivative at the desired concentrations to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

  • First Step: ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[15][17]

    • Incubate at room temperature for 40 minutes.[17]

  • Second Step: ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and simultaneously provides luciferase and luciferin to detect the newly synthesized ATP.[13][15][17]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[17]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to controls.

    • Calculate the percent inhibition for each compound concentration.

    • Determine IC50 values by plotting percent inhibition versus compound concentration.

Protocol 2.3: Cellular Target Engagement with the Cellular Thermal Shift Assay (CETSA®)

Rationale: Biochemical assays are invaluable, but they do not confirm that a compound can enter a cell and bind to its target in a complex physiological environment. CETSA directly measures target engagement in intact cells or cell lysates.[18][19][20] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[18][19][21]

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the test derivative at various concentrations or a vehicle control (e.g., DMSO) for a set period (e.g., 1-2 hours).

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.[18]

  • Cell Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[18]

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein remaining in the soluble fraction using a method like Western Blot or AlphaScreen®.[19][22]

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the curve to higher temperatures indicates target stabilization and engagement.[18]

    • Isothermal Dose-Response (ITDR): Perform the experiment at a single, fixed temperature (chosen from the melt curve) with varying compound concentrations to determine the EC50 for target engagement.[18]

Part 3: Comparative Data Analysis and Visualization

Organizing screening data into a clear, comparative format is crucial for decision-making.

Table 1: Hypothetical Cross-Reactivity Profile of Benzoate Derivatives (IC50 / Ki in µM)

TargetDerivative 1 (Lead)Derivative 2Derivative 3Rationale for Inclusion
Primary Target (e.g., Kinase A) 0.015 0.021 0.550 Therapeutic Target
Off-Target Kinase B 0.2500.180> 10Structurally related kinase
Off-Target Kinase C 1.10.95> 10Kinome panel hit
hERG (Ion Channel) > 108.5> 10Critical for cardiotoxicity
5-HT2B (GPCR) 5.2> 10> 10Associated with valvulopathy
Dopamine D2 (GPCR) > 10> 102.1CNS-related side effects
CYP3A4 (Enzyme) 7.86.59.1Drug metabolism

Data is illustrative and does not represent real experimental results.

This table allows for a rapid assessment of selectivity. The "Selectivity Ratio" (Off-Target IC50 / On-Target IC50) is a key metric. A higher ratio is desirable. For Derivative 1, the selectivity for Kinase A over Kinase B is (0.250 / 0.015) ≈ 17-fold, whereas for Derivative 3, the selectivity is >18-fold. This data guides chemists in modifying the scaffold to reduce affinity for off-targets while maintaining or improving on-target potency.

Figure 2: Conceptual diagram of on-target vs. off-target interactions.

Conclusion and Forward Look

Systematic cross-reactivity profiling is an indispensable component of the drug discovery process. By employing a tiered approach that combines broad biochemical screens with targeted cell-based assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This guide provides the rationale and detailed protocols necessary to evaluate derivatives of the this compound scaffold. The data generated from these studies are critical for identifying potential safety liabilities early, guiding structure-activity relationship (SAR) efforts to mitigate off-target effects, and ultimately selecting drug candidates with a superior therapeutic index for clinical development.

References

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link][5]

  • Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development. Retrieved from [Link][6]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. Retrieved from [Link][10]

  • FDA. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link][23]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link][19]

  • Mergny, J. L., & Renciuk, D. (2020). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Molecules. Retrieved from [Link][24]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link][12]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link][20]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link][7]

  • Whitehurst, C. E. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today. Retrieved from [Link][9]

  • Wu, J., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances. Retrieved from [Link][2]

  • Yamanashi, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Retrieved from [Link][25]

  • YouTube. (2024). Critical Importance of Early Safety Screening in Drug Development. Retrieved from [Link][8]

  • Zoghebi, C., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules. Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to Benchmarking Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the rigorous evaluation of synthetic intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for benchmarking "Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate," a key building block in medicinal chemistry.[1] We will establish critical performance indicators for its synthesis and purity, comparing it against a relevant structural analog, tert-butyl 4-aminobenzoate. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols and data-driven insights to optimize manufacturing processes and analytical validation.

Introduction: The Strategic Importance of Benchmarking Intermediates

"this compound" (CAS 1034975-35-3) is a substituted aminobenzoate derivative featuring a piperazine moiety, a common pharmacophore that can enhance water solubility and modulate basicity in drug candidates.[2][3] Its role as a versatile intermediate in the synthesis of complex molecules necessitates a robust method for evaluating its production efficiency and final product quality.[1]

Benchmarking is not merely a quality control step; it is a strategic tool for process optimization. By comparing key performance indicators (KPIs) against established standards, we can identify opportunities to improve yields, reduce costs, enhance safety, and ensure batch-to-batch consistency.[4] This guide will demonstrate how to establish these benchmarks through meticulous experimental design and the application of gold-standard analytical techniques.

Physicochemical Profile & Synthetic Overview

Before benchmarking, a thorough understanding of the target molecule is essential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1034975-35-3[5]
Molecular Formula C₁₆H₂₅N₃O₂[6]
Molecular Weight 291.39 g/mol [1]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in organic solvents (ethanol, chloroform, DMSO)[2]

A common synthetic route involves the reaction of 2-amino-4-nitrobenzoic acid tert-butyl ester with 4-methyl-1-piperazine.[2] The workflow is conceptually straightforward, but its efficiency is highly dependent on reaction conditions.

SM1 2-Amino-4-nitrobenzoic acid tert-butyl ester Reaction Nucleophilic Aromatic Substitution (Heat) SM1->Reaction SM2 4-Methyl-1-piperazine SM2->Reaction Solvent Ether Solution Solvent->Reaction in Product_raw Crude Product Mixture Reaction->Product_raw yields Purification Crystallization / Chromatography Product_raw->Purification undergoes Product_final This compound Purification->Product_final yields purified

Caption: General synthesis workflow for the target compound.

Establishing the Benchmark: Selection of a Known Standard

To create a meaningful comparison, we select tert-butyl 4-aminobenzoate (CAS 18144-47-3) as our primary analytical standard. This compound is chosen for several reasons:

  • Structural Similarity: It shares the core tert-butyl benzoate structure, making it an excellent analog for comparing analytical behavior in techniques like HPLC and DSC.

  • Commercial Availability: It is readily available as a high-purity analytical standard, providing a reliable reference point.

  • Well-Characterized: Its physical and chemical properties are well-documented, including melting point and spectral data.

Comparative Performance Metrics

We will evaluate performance based on two core areas: synthesis efficiency and product quality.

Synthesis Efficiency Benchmarking

The efficiency of a chemical synthesis is a multidimensional metric. We will focus on yield, purity, and reaction time as key indicators.

Table 2: Comparative Synthesis Performance Indicators

MetricTarget: T-BAP (Experimental)Standard: Literature Example¹Justification
Yield (%) [Insert Experimental Data]80.2%Measures the overall efficiency of converting starting materials to the desired product.[3]
Purity (HPLC Area %) [Insert Experimental Data]>98%Indicates the success of the purification process and the presence of by-products.[7]
Reaction Time (hours) [Insert Experimental Data]~12 hours (overnight)A critical factor for process scalability and throughput.

¹Data adapted from a representative synthesis of a related piperazine derivative for comparative purposes.[3]

Product Quality Benchmarking

The final quality of the intermediate is non-negotiable. We will use high-purity tert-butyl 4-aminobenzoate as our reference.

Table 3: Comparative Product Quality Analysis

MetricTarget: T-BAP (Experimental)Standard: tert-butyl 4-aminobenzoateAnalytical Method
Purity (HPLC Assay, % w/w) [Insert Experimental Data]≥98.0%High-Performance Liquid Chromatography (HPLC)[8]
Melting Point (°C) [Insert Experimental Data]108-110 °CDifferential Scanning Calorimetry (DSC)[9]
Major Impurity (%) [Insert Experimental Data]Not SpecifiedHPLC / LC-MS[10]

Detailed Experimental Protocols

The trustworthiness of any benchmark relies on the robustness of the experimental protocols. The following methods are designed to be self-validating.

Protocol 1: Synthesis of this compound

Causality: This protocol is optimized to favor the nucleophilic aromatic substitution by using a suitable solvent and controlled heating to minimize side reactions.

  • Reactor Setup: Charge a clean, dry reactor with 2-amino-4-nitrobenzoic acid tert-butyl ester (1.0 eq) and anhydrous ether.

  • Reagent Addition: Begin stirring and slowly add 4-methyl-1-piperazine (1.1 eq) to the mixture. The slight excess of the amine drives the reaction to completion.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 12 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture. Perform a liquid-liquid extraction using ethyl acetate and a saturated aqueous sodium bicarbonate solution to remove unreacted starting materials and acidic impurities.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is purified by recrystallization from an ethanol/water mixture to yield the final product.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for purity analysis due to its high resolution and quantitative accuracy.[8] A C18 reversed-phase column is chosen due to the moderate polarity of the analyte. UV detection is selected based on the aromatic nature of the benzoate ring system.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sample Dissolve T-BAP in Mobile Phase (1 mg/mL) Filter Filter through 0.45 µm Syringe Filter Prep_Sample->Filter Prep_Standard Dissolve Reference Std. in Mobile Phase (1 mg/mL) Prep_Standard->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Elute Isocratic Elution: Acetonitrile:Water (60:40) Flow Rate: 1.0 mL/min Inject->Elute Detect UV Detection at 254 nm Elute->Detect Integrate Integrate Chromatogram Peaks Detect->Integrate Calculate Calculate Area Percent Purity Integrate->Calculate

Caption: Standard workflow for HPLC purity analysis.

  • Instrumentation: A standard HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm), and data acquisition software.

  • Mobile Phase: Prepare a 60:40 (v/v) mixture of HPLC-grade acetonitrile and deionized water. Degas before use.

  • Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Standard Preparation: Prepare the tert-butyl 4-aminobenzoate standard in the same manner.

  • Chromatographic Conditions:

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 3: Purity Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC provides an absolute purity value for crystalline substances without needing a specific reference standard for the compound itself.[9] It relies on the Van't Hoff equation, where impurities depress and broaden the melting peak of the main component. This method is excellent for detecting eutectic impurities.[9]

Sample_Prep Accurately weigh 2-3 mg of sample into an aluminum DSC pan Seal Hermetically seal the pan Sample_Prep->Seal Instrument Place sealed pan and an empty reference pan into the DSC cell Seal->Instrument Heating Heat at a constant rate (e.g., 2 °C/min) under nitrogen purge Instrument->Heating Data_Acq Record heat flow vs. temperature to generate a thermogram Heating->Data_Acq Analysis Analyze melting peak using Van't Hoff equation software Data_Acq->Analysis

Caption: Workflow for DSC purity determination.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-3 mg of the crystalline product into a standard aluminum DSC pan and hermetically seal.

  • Thermal Program:

    • Equilibrate at a temperature at least 20 °C below the expected melting point.

    • Ramp the temperature at a slow, constant rate (e.g., 2 °C/min) through the melting transition.

    • Use a nitrogen purge to maintain an inert atmosphere.

  • Data Analysis: The purity is calculated automatically by the instrument's software, which applies the Van't Hoff equation to the shape of the melting endotherm. For reliable results, the purity should be >98.5% and the material must not decompose during melting.[9]

Conclusion and Future Outlook

This guide establishes a robust, multi-faceted framework for benchmarking "this compound". By systematically evaluating synthesis efficiency against literature values and product quality against a certified analytical standard, research and development teams can make informed, data-driven decisions. The provided protocols for synthesis, HPLC, and DSC analysis serve as a validated starting point for process optimization and quality control. Consistent application of these benchmarking principles is crucial for accelerating drug development timelines while upholding the highest standards of scientific integrity.

References

  • ChemBK. This compound - Introduction. Available at: [Link]

  • Agilent. Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Available at: [Link]

  • alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Pathogenia. Purity Assay (Pharmaceutical Testing). Available at: [Link]

  • Solomon Associates. Chemical Manufacturing Third-Party Benchmarking Services. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]

  • PubChem. 2-Amino-4-(4-methylpiperazin-1-yl) benzoic acid tertbutyl ester. Available at: [Link]

  • Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and proper disposal of tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate (CAS: 1034975-35-3). As a complex molecule incorporating both a primary aromatic amine and a piperazine moiety, this compound requires a stringent and informed approach to waste management to ensure the safety of laboratory personnel and maintain environmental compliance.

Part 1: Core Hazard Assessment and Safety Principles

Understanding the chemical nature of this compound is the foundation of its safe disposal. The potential hazards are derived from its constituent chemical classes. Aromatic amines are a well-documented class of compounds with potential for significant toxicity, while piperazine and its derivatives can be corrosive and cause severe irritation.[4][5][6][7]

Structural Moiety Associated Potential Hazards Primary Mitigation Strategy
Primary Aromatic Amine Potential for toxicity; many are classified as suspected carcinogens or mutagens. Readily absorbed through the skin.[5][6]Minimize all personal contact. Handle exclusively in a certified chemical fume hood and use appropriate Personal Protective Equipment (PPE).[2]
Piperazine Derivative Can cause skin irritation, severe eye damage, and potential allergic skin reactions. May be corrosive.[1][4]Avoid all direct contact. Wear chemical-resistant gloves and safety goggles. Ensure waste is not mixed with incompatible materials (e.g., acids).[8][9]
Solid, Powdered Form Risk of generating airborne dust, leading to inhalation exposure.[3]Handle with care to avoid creating dust. Use engineering controls like a fume hood. If significant dust is possible, respiratory protection is necessary.[1][4]

Core Principle: Due to these inherent hazards, all waste streams containing this compound—including pure compound, reaction mixtures, contaminated consumables, and spill cleanup materials—must be treated as hazardous chemical waste . Under no circumstances should this chemical or its containers be disposed of in general trash or poured down the drain.[10]

Part 2: Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when handling this compound in any form, including during waste consolidation and disposal preparation.

PPE Item Specification Rationale for Use
Eye Protection Chemical safety goggles. A face shield is recommended if there is a splash risk.[2]Protects eyes from contact with dust or splashes, which can cause severe damage.[4]
Hand Protection Chemical-resistant nitrile gloves.[1]Provides a necessary barrier against dermal absorption, a primary route of exposure for aromatic amines.[6]
Body Protection A dedicated laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Required if there is a risk of generating dust or aerosols.[1]Prevents inhalation of the compound, which could lead to systemic toxicity.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the collection and disposal of waste containing this compound.

Step 1: Waste Container Selection and Preparation
  • Select a Compatible Container: Use a dedicated, sealable hazardous waste container. The container must be made of a material chemically compatible with the waste (e.g., high-density polyethylene).[8][11] It must be in excellent condition, free from damage, and possess a secure, screw-on cap.[8]

  • Proper Labeling: This is a critical compliance step. The label must be fully completed before any waste is added.[11]

    • Write the full chemical name: "This compound Waste ". Do not use abbreviations or chemical formulas.[2]

    • List all components and their approximate percentages, including solvents.

    • Clearly mark the appropriate hazard warnings (e.g., "Toxic," "Irritant").

    • Record the "Accumulation Start Date," which is the date the first drop of waste is added to the container.[11]

Step 2: Waste Segregation and Collection

The cornerstone of safe chemical disposal is rigorous segregation.

  • Solid Waste: Carefully transfer the pure compound, contaminated weighing papers, and other solid consumables into the designated solid hazardous waste container.[1]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated liquid hazardous waste container. Crucially, do not mix this amine-based waste with acidic waste streams , as this can cause a violent reaction.[8][9]

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[2]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[8][12]

  • Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.[13]

  • Secure Closure: Keep the waste container securely sealed at all times, except when actively adding waste.[2][8]

  • Regular Inspection: The SAA must be inspected weekly to check for leaks or container degradation.[8][13]

Step 4: Final Disposal
  • Do Not Accumulate: Do not allow waste to accumulate. Once a container is full, it must be removed from the SAA within three days.[8]

  • Contact EHS: Arrange for the collection of the hazardous waste by contacting your institution's EHS department. Only trained EHS personnel should transport the waste.[10]

  • Anticipate Incineration: Due to its chemical nature, this waste will likely require high-temperature incineration by a licensed hazardous waste disposal contractor.[2]

Part 4: Spill Management and Decontamination

Accidents require a prepared and immediate response to mitigate exposure and environmental release.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert colleagues in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Contain: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][4]

  • Collect: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place the collected material into your designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Empty Container Decontamination

An "empty" container that held this compound must still be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the container three times with a solvent capable of removing the residue (e.g., ethanol, acetone).[10]

  • Collect Rinsate: Crucially, all three rinses (the "rinsate") must be collected and disposed of as liquid hazardous waste. [10]

  • Deface Label: After triple-rinsing, completely deface or remove the original chemical label.[10] The container can then typically be disposed of as regular trash or recycled, pending your institution's specific policies.

Part 5: Visualization of Disposal Workflows

To ensure clarity, the following diagrams illustrate the critical decision-making processes for waste handling and spill response.

G cluster_0 Disposal Decision Workflow start Waste Generated (Solid, Liquid, or Labware) is_sharp Is it a contaminated sharp? start->is_sharp waste_container Select correctly labeled hazardous waste container (Solid or Liquid) is_sharp->waste_container No sharps_container Place in designated sharps container for chemical waste is_sharp->sharps_container Yes check_compat Is waste compatible with container contents? waste_container->check_compat seal_store Securely seal and return to Satellite Accumulation Area sharps_container->seal_store add_waste Add waste to container check_compat->add_waste Yes incompat Start a new waste container check_compat->incompat No add_waste->seal_store incompat->add_waste

Caption: Logical workflow for segregating and containerizing chemical waste.

G cluster_1 Spill Response Protocol spill Spill Occurs alert Alert personnel & assess risk spill->alert is_major Major spill? alert->is_major ppe Don full PPE contain Contain spill with inert absorbent ppe->contain is_major->ppe No (Minor) evac Evacuate & Call EHS is_major->evac Yes collect Collect absorbed material into hazardous waste container contain->collect decon Decontaminate spill area collect->decon

Sources

Personal protective equipment for handling Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

This guide provides essential safety and handling protocols for this compound, a key intermediate in pharmaceutical research and development. Given the limited publicly available, specific safety data for this exact compound, this document synthesizes information from structurally similar chemicals and established best practices for handling aromatic amines and piperazine derivatives to ensure a comprehensive safety framework.[1] The procedural guidance herein is designed to empower researchers with the knowledge to manage this chemical safely from receipt to disposal.

Immediate Safety Overview: Understanding the Risks

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[2]

These hazards are typical for this class of compounds and necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Best Practices
Hands Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation.[1][2] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.To protect against serious eye irritation from splashes or aerosols.[2]
Body A standard laboratory coat.To protect skin and personal clothing from contamination.[3]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[2][4]

Step-by-Step Handling Protocol

Adherence to a systematic workflow is crucial for minimizing exposure risk. The following protocol outlines the safe handling of this compound from preparation to cleanup.

Preparation and Weighing
  • Work Area Preparation: Ensure your workspace, preferably within a certified chemical fume hood, is clean and uncluttered.

  • Donning PPE: Put on your lab coat, followed by safety glasses/goggles and gloves.

  • Handling the Solid: This compound is typically a solid at room temperature.[1] Handle it carefully to avoid generating dust. If weighing, do so within the fume hood or a balance enclosure.

Dissolving and Reaction Setup
  • Solvent Compatibility: The compound is soluble in common organic solvents like ethanol, chloroform, and dimethyl sulfoxide.[1]

  • Controlled Addition: When adding the solid to a solvent or reaction mixture, do so slowly and carefully to avoid splashing.

  • Maintain Ventilation: Keep the sash of the fume hood at the lowest practical height throughout the procedure.

Post-Handling and Decontamination
  • Cleaning: Thoroughly clean the work area after use.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact with any contaminants. Remove your lab coat and wash your hands thoroughly with soap and water.[2]

The following diagram illustrates the safe handling workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE (Coat, Goggles, Gloves) prep_area->don_ppe 1. weigh Weigh Compound (Avoid Dust) don_ppe->weigh Proceed to Handling dissolve Dissolve/Add to Reaction (Avoid Splashes) weigh->dissolve 2. decontaminate Decontaminate Glassware & Work Area dissolve->decontaminate After Experiment dispose Dispose of Waste (Follow Institutional Policy) decontaminate->dispose 3. doff_ppe Doff PPE & Wash Hands dispose->doff_ppe 4.

Caption: Safe handling workflow for this compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][4] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound, including contaminated consumables and reaction byproducts, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations, as well as your institution's specific guidelines for chemical waste disposal.[2] Do not dispose of this chemical down the drain.

Conclusion: A Culture of Safety

While this compound is a valuable tool in drug development, its potential hazards demand respect and careful handling. By understanding the risks, diligently using the appropriate PPE, and adhering to the established protocols for handling and emergencies, researchers can work with this compound safely and effectively. This commitment to a culture of safety is paramount in advancing scientific discovery while protecting ourselves and our colleagues.

References

  • ChemBK. This compound. [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.